molecular formula C3H3ClN2 B098856 4-Chloro-1H-pyrazole CAS No. 15878-00-9

4-Chloro-1H-pyrazole

Cat. No.: B098856
CAS No.: 15878-00-9
M. Wt: 102.52 g/mol
InChI Key: BADSZRMNXWLUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-1H-pyrazole is a versatile halogenated heterocyclic compound that serves as a critical synthetic intermediate and scaffold in modern scientific research. Its value is derived from the presence of two adjacent nitrogen atoms within its five-membered aromatic ring, which provide both proton donor (pyrrole-like) and acceptor (pyridine-like) properties, enabling diverse coordination chemistry and supramolecular assembly . In the solid state, this compound exhibits a well-defined hydrogen-bonding network, forming trimeric molecular assemblies that are isostructural with its bromo analogue, a characteristic important for crystal engineering and materials science . In medicinal and agrochemical research, this compound is a fundamental precursor for constructing more complex molecules. Pyrazole derivatives, in general, demonstrate a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, making the 4-chloro derivative a valuable starting point for drug discovery campaigns . The chloro substituent at the 4-position acts as a reactive handle, facilitating its use in metal-catalyzed cross-coupling reactions and nucleophilic substitutions to introduce diverse functional groups. Recent synthetic methodologies have highlighted its accessibility via efficient, one-pot cyclization/chlorination strategies using reagents like 1,3,5-trichloroisocyanuric acid (TCCA), underscoring its relevance as a synthetic target and building block . Researchers leverage this compound to develop novel compounds for investigating biological mechanisms and inhibiting specific enzymes, such as dihydropteroate synthetase and cyclin-dependent kinases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADSZRMNXWLUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166523
Record name 1H-Pyrazole, 4-chloro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15878-00-9
Record name 4-Chloropyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15878-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015878009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole, 4-chloro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90166523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Chloro-1H-pyrazole: A Comprehensive Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-1H-pyrazole in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and materials science, the pyrazole scaffold stands out as a "privileged structure," consistently featured in a multitude of biologically active compounds and functional materials.[1] Its unique electronic properties and versatile substitution patterns make it a cornerstone for the design of novel therapeutics. Within this important class of heterocycles, this compound (CAS No: 15878-00-9) has emerged as a particularly strategic building block.[2] The presence of a chloro-substituent at the C4 position—a site known for its electron richness and susceptibility to electrophilic attack in the parent pyrazole—introduces a critical nexus of stability and reactivity.[3] This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature.[2] Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₃ClN₂[2]
Molecular Weight 102.52 g/mol [2]
CAS Number 15878-00-9[2]
Appearance Solid[2]
IUPAC Name This compound[2]
SMILES C1=C(C=NN1)Cl[2]
InChIKey BADSZRMNXWLUKO-UHFFFAOYSA-N[2]
Crystal Structure and Supramolecular Assembly

The solid-state architecture of this compound has been elucidated by low-temperature X-ray crystallography. The compound crystallizes in the orthorhombic space group Pnma. A notable feature of its crystal structure is the formation of intermolecular N—H···N hydrogen bonds, which drive the self-assembly of the molecules into trimeric units. This arrangement is isostructural with its bromo-analogue, 4-bromo-1H-pyrazole.

The asymmetric unit contains one and a half molecules, with one molecule situated on a mirror plane. This symmetry results in the crystallographic disorder of the N-H proton over two positions, each with 50% occupancy. The C-N bond lengths in the ring are approximately 1.334-1.335 Å, indicating significant delocalization of the pi-electrons throughout the aromatic system.

Below is a diagram illustrating the fundamental structure of this compound.

Caption: Molecular structure of this compound.

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of this compound is essential for reaction monitoring and quality control.

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃)δ 9.14 (br s, 1H, NH), 7.57 (s, 2H, CH=CH).[4]
¹³C NMR (100 MHz, CDCl₃)δ 132.1 (C3/C5), 110.6 (C4).[4]
Mass Spectrometry (HRMS) m/z calcd for [C₃H₃ClN₂ + H]⁺: 103.0058; found: 103.0058.[4]
Infrared (IR) Key absorptions include N-H stretching bands in the region of 3100-3180 cm⁻¹.[5]

Interpretation of Spectroscopic Data:

  • ¹H NMR: The two equivalent protons at the C3 and C5 positions appear as a sharp singlet at 7.57 ppm, indicative of the molecule's symmetry. The N-H proton is a broad singlet, a characteristic feature due to quadrupole broadening and potential intermolecular exchange.

  • ¹³C NMR: The carbon atom bearing the chlorine (C4) is shielded and appears at 110.6 ppm. The two equivalent carbons (C3 and C5) are deshielded and resonate at 132.1 ppm.[4]

  • Mass Spectrometry: The high-resolution mass spectrum confirms the elemental composition of the protonated molecule. The fragmentation pattern of pyrazoles typically involves the expulsion of HCN and N₂.[6]

  • Infrared Spectroscopy: The N-H stretching frequency is a key diagnostic peak. In the solid state, this band is influenced by the hydrogen bonding present in the crystal lattice.[5]

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound involves the electrophilic chlorination of the parent 1H-pyrazole. The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic attack.

Experimental Protocol: Chlorination of 1H-Pyrazole

This protocol is adapted from established methods for the chlorination of pyrazoles.[7]

Materials:

  • 1H-Pyrazole

  • Sodium hypochlorite (NaOCl) solution (e.g., 8.7% w/w aqueous solution)

  • Water (deionized)

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 1H-pyrazole (1.0 eq) in water. Cool the suspension in an ice bath to 0-5 °C.

  • Addition of Chlorinating Agent: Slowly add an aqueous solution of sodium hypochlorite (1.0 eq) dropwise to the stirred suspension via the dropping funnel. It is critical to maintain the reaction temperature below 30 °C throughout the addition to minimize side reactions.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow Pyrazole 1H-Pyrazole in Water Reaction Chlorination at 0-30°C Pyrazole->Reaction NaOCl Sodium Hypochlorite (aq) NaOCl->Reaction 1.0 eq, dropwise Workup DCM Extraction Reaction->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Product This compound Purification->Product Reactivity_Diagram cluster_N_Alkylation N-Alkylation cluster_Suzuki Suzuki Coupling cluster_Buchwald Buchwald-Hartwig Amination Start This compound N_Alkylation R-X, Base or Acid Catalyst Start->N_Alkylation Suzuki Ar-B(OH)₂, Pd Catalyst, Base Start->Suzuki Buchwald R₂NH, Pd Catalyst, Ligand, Base Start->Buchwald N_Product 1-Alkyl-4-chloro-1H-pyrazole N_Alkylation->N_Product Suzuki_Product 4-Aryl-1H-pyrazole Suzuki->Suzuki_Product Buchwald_Product 4-Amino-1H-pyrazole Buchwald->Buchwald_Product

Sources

An In-depth Technical Guide to 4-Chloro-1H-pyrazole: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

4-Chloro-1H-pyrazole, a halogenated derivative of the pyrazole heterocyclic ring system, serves as a pivotal building block in the synthesis of a myriad of biologically active compounds. Its unique electronic properties and versatile reactivity make it an invaluable scaffold in medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental physicochemical properties, detailed synthetic methodologies, reactivity profile, and its significant role in the development of therapeutic agents. Particular emphasis is placed on the practical application of this compound in the synthesis of targeted drug candidates, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Significance of the Pyrazole Scaffold and the Role of this compound

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] This is attributed to its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. The introduction of a chlorine atom at the C4 position of the pyrazole ring, yielding this compound, profoundly influences its chemical and biological properties. The electron-withdrawing nature of the chlorine atom modulates the acidity of the N-H proton and the nucleophilicity of the pyrazole ring, while also providing a handle for further functionalization through cross-coupling reactions.

This guide will delve into the core aspects of this compound, providing researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile intermediate in their synthetic endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 15878-00-9[2]
Molecular Formula C₃H₃ClN₂[2]
Molecular Weight 102.52 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 77-80 °C
Boiling Point 220.5 °C at 760 mmHg
Solubility Soluble in methanol, ethanol, and chlorinated solvents

Synthesis of this compound: A Comparative Analysis of Methodologies

The synthesis of this compound can be achieved through several routes, primarily involving the direct chlorination of the pyrazole ring. The choice of method often depends on the desired scale, available reagents, and environmental considerations.

Electrophilic Chlorination using Trichloroisocyanuric Acid (TCCA)

A modern and efficient method for the chlorination of pyrazoles involves the use of Trichloroisocyanuric acid (TCCA) under solvent-free mechanochemical conditions.[3][4] This approach is lauded for its operational simplicity, high yields, and adherence to the principles of green chemistry.

Reaction Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism. The chloroamine moiety of TCCA reacts with the electron-rich pyrazole ring to form a cationic σ-adduct intermediate. Subsequent deprotonation furnishes the 4-chloropyrazole product.[3]

G pyrazole Pyrazole intermediate σ-Adduct Intermediate pyrazole->intermediate + Cl+ (from TCCA) tcca TCCA tcca->intermediate product This compound intermediate->product - H+ byproduct Dichloroisocyanuric acid intermediate->byproduct

Figure 1: Proposed reaction mechanism for the chlorination of pyrazole using TCCA.

Experimental Protocol: Mechanochemical Chlorination of Pyrazole [5]

  • Apparatus: A shaker-type ball mill with a 10 mL ZrO₂ milling cell and two ZrO₂ milling balls (5.0 mm diameter).

  • Reagents:

    • Pyrazole (2.08 mmol)

    • Trichloroisocyanuric acid (TCCA) (0.83 mmol)

    • Silica gel (200.0 mg)

  • Procedure: a. Charge the milling cell with pyrazole, TCCA, silica gel, and the milling balls. b. Mount the reaction vessel on the shaker mill and oscillate at 30.0 Hz for the designated reaction time (typically monitored by TLC or GC-MS for complete consumption of pyrazole). c. After completion, extract the resultant mixture with CH₂Cl₂ or MeOH. d. Filter the mixture through a short pad of silica on a frit to remove insoluble solids. e. Wash the filtrate with a 2% NaS₂O₃ solution to quench any remaining active chlorine. f. Remove the solvent by rotary evaporation to yield the 4-chloropyrazole product.

Electrosynthesis of this compound

Electrochemical methods offer a green and efficient alternative for the synthesis of halogenated compounds. The electrosynthesis of 4-chloro-substituted pyrazoles is carried out via the chlorination of pyrazoles on a platinum anode in aqueous NaCl solutions under galvanostatic diaphragm electrolysis.[6] The yield of 4-chloropyrazole can reach up to 68%.[6]

Experimental Setup:

G cluster_0 Electrolytic Cell cluster_1 Anodic Compartment cluster_2 Cathodic Compartment anode Pt Anode cathode Cu Cathode diaphragm Diaphragm pyrazole_sol Pyrazole in aq. NaCl/CHCl₃ nacl_sol aq. NaCl power Power Supply power->anode + power->cathode -

Figure 2: Schematic of an electrolytic cell for the electrosynthesis of this compound.

Reactivity and Synthetic Applications

The chlorine atom at the C4 position of the pyrazole ring serves as a versatile functional handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. This compound, while less reactive than its bromo or iodo counterparts, can participate in these reactions, particularly with the use of appropriate catalysts and ligands. However, for higher efficiency, it is often advantageous to first convert the 4-chloro-pyrazole to a 4-iodopyrazole. A general protocol for the Suzuki coupling of a 4-halopyrazole is presented below.[7]

Experimental Protocol: Microwave-Assisted Suzuki Coupling of 4-Iodo-1-methyl-1H-pyrazole [8]

This protocol, developed for 4-iodopyrazole, provides a template that can be adapted for 4-chloropyrazole, likely requiring more forcing conditions or specialized catalyst systems.

  • Apparatus: A microwave reactor.

  • Reagents:

    • 4-Iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv)

    • Arylboronic acid (0.5 mmol, 1.0 equiv)

    • Pd(PPh₃)₄ (2 mol%, 11.6 mg)

    • Cs₂CO₃ (1.25 mmol, 407.3 mg)

    • DME (3 mL)

    • H₂O (1.2 mL)

  • Procedure: a. To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃. b. Add DME and H₂O to the vial. c. Purge the vial with nitrogen and seal it. d. Irradiate the reaction mixture in the microwave apparatus at 90°C for 5-12 minutes. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, cool the reaction mixture to room temperature. g. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). h. Purify the crude product by column chromatography.

Role in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in the design of numerous therapeutic agents. This compound and its derivatives are integral intermediates in the synthesis of compounds targeting a wide range of diseases.

Anti-inflammatory Agents: The Case of Celecoxib

One of the most prominent examples of a pyrazole-containing drug is Celecoxib , a selective COX-2 inhibitor used for the treatment of arthritis and pain.[9] The synthesis of Celecoxib and its analogs often involves the construction of a pyrazole ring from a 1,3-dicarbonyl precursor and a substituted hydrazine. While this compound is not a direct precursor to Celecoxib, the synthetic strategies for pyrazole-based COX-2 inhibitors are highly relevant. The design and synthesis of novel pyrazole-based derivatives as selective COX-2 inhibitors often utilize a ligand-based approach, including pharmacophore and QSAR modeling.[10]

G dicarbonyl 1,3-Dicarbonyl Compound pyrazole Substituted Pyrazole dicarbonyl->pyrazole hydrazine Substituted Hydrazine hydrazine->pyrazole Knorr Pyrazole Synthesis celecoxib Celecoxib (COX-2 Inhibitor) pyrazole->celecoxib Further Functionalization

Figure 3: General synthetic pathway towards pyrazole-based COX-2 inhibitors like Celecoxib.

Anticancer Agents

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents.[11][12] These compounds can exert their effects through various mechanisms, including the inhibition of kinases and the disruption of microtubule dynamics. For instance, certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives have been synthesized and evaluated for their antitumor activity, with some compounds showing significant broad-spectrum potential.[11]

Antimicrobial Agents

The pyrazole scaffold is also a promising framework for the development of novel antimicrobial agents.[13] The ability to readily functionalize the pyrazole ring, including at the C4 position, allows for the generation of large libraries of compounds for screening against various bacterial and fungal strains.

Conclusion

This compound is a fundamentally important heterocyclic building block with a well-established and expanding role in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive starting material for the construction of complex molecular architectures. For researchers and professionals in drug development, a comprehensive understanding of the chemistry of this compound is essential for the rational design and synthesis of the next generation of therapeutic agents. The continued exploration of novel synthetic methodologies and the application of this scaffold in diverse therapeutic areas will undoubtedly lead to further breakthroughs in medicine and beyond.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017;22(1):137. URL: https://www.mdpi.com/1420-3049/22/1/137
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273302/
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. URL: https://www.mdpi.com/1420-3049/28/18/6533
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. URL: https://www.pharmaguideline.com/2022/09/synthesis-reactions-and-medicinal-uses-of-pyrazole.html
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc00170a
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry. 2023;25(7):2559-2562. URL: https://pubs.rsc.org/en/content/articlehtml/2023/gc/d3gc00170a
  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/30782576/
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274044/
  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8849405/
  • Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. URL: https://www.researchgate.
  • 4-SUBSTITUTED 1-BENZYL-3-(4-CHLOROPHENYL)-5-(p-TOLYL)-1H-PYRAZOLES. Organic Syntheses. URL: http://www.orgsyn.org/demo.aspx?prep=v85p0004
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9502123/
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA. Preprints.org. URL: https://www.preprints.org/manuscript/202508.1346/v1
  • Synthesis of Novel Celecoxib type Pyrazole Derivatives useful as potential Anti-inflammatory Agents”. ResearchGate. URL: https://www.researchgate.
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Semantic Scholar. URL: https://www.semanticscholar.org/paper/synthesis-of-4-chloro-2-(3%2C5-dimethyl-1h-pyrazol-1-yl)-Bhavani-Srinivas/1d0061e8c757754d58850f83794b150c95066917
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. ResearchGate. URL: https://www.researchgate.net/publication/369018420_Solvent-free_mechanochemical_chlorination_of_pyrazoles_with_trichloroisocyanuric_acid
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. 2008;51(24):8032-8042. URL: https://pubs.acs.org/doi/10.1021/jm800851q
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. ResearchGate. URL: https://www.researchgate.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. 2014;25(6):953-956. URL: https://www.sciencedirect.com/science/article/pii/S100184171400078X
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. International Journal of Chemical Studies. 2018;6(3):286-291. URL: https://www.chemijournal.com/archives/2018/vol6issue3/PartE/6-3-22-181.pdf
  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. ResearchGate. URL: https://www.researchgate.net/publication/353342045_4-Chloro-6-chloromethyl-1-methyl-1H-pyrazolo34-dpyrimidine
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. Royal Society of Chemistry. URL: https://www.rsc.
  • Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem. URL: https://www.benchchem.com/application-notes/4-iodopyrazole-suzuki-coupling-reactions
  • Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20207545/
  • Unit 4 Pyrazole. Slideshare. URL: https://www.slideshare.net/SSUSR/unit-4-pyrazole-pdf
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate. URL: https://www.researchgate.net/publication/251703274_ChemInform_Abstract_Synthesis_of_4-Aryl-1H-pyrazoles_by_Suzuki-Miyaura_Cross_Coupling_Reaction_Between_4-Bromo-1H-1-tritylpyrazole_and_Arylboronic_Acids
  • Pyrazole synthesis. Organic Chemistry Portal. URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrazoles.shtm
  • This compound | CAS 15878-00-9. Matrix Fine Chemicals. URL: https://www.matrix-fine-chemicals.com/product/4-chloro-1h-pyrazole-cas-15878-00-9
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. URL: https://www.mdpi.com/1420-3049/24/2/279
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-of-4H-Indazol-4-ones-Pyrazoles-with-aryl-boronic-acids-a-All_fig5_365511210
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004459/
  • This compound. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/650422
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. URL: https://wjpr.net/download/article/1678277253.pdf

Sources

An In-depth Technical Guide to the Solubility of 4-Chloro-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-1H-pyrazole, a pivotal heterocyclic intermediate in the development of pharmaceuticals and agrochemicals. Recognizing the current gap in publicly available quantitative solubility data, this document emphasizes the foundational principles governing its solubility and provides a robust, field-proven experimental framework for researchers, scientists, and drug development professionals to determine this critical parameter.

Executive Summary: Understanding the 'Why' Before the 'How-To'

The solubility of an active pharmaceutical ingredient (API) or its intermediate, such as this compound, is a cornerstone of process chemistry and formulation development. It dictates solvent selection for synthesis, purification, crystallization, and final formulation, directly impacting yield, purity, and bioavailability. This guide moves beyond a simple data repository to explain the causal relationships between the molecular structure of this compound, solvent properties, and resultant solubility, empowering researchers to make informed, predictive decisions.

Physicochemical Profile of this compound

A thorough understanding of the solute's intrinsic properties is paramount to predicting its behavior in various solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₃ClN₂[1]
Molecular Weight 102.52 g/mol [1]
Appearance Solid at room temperature[2]
Melting Point Data not consistently reported; pyrazole (parent) melts at 70°C.[3]
pKa Data not available; pyrazole (parent) has a pKa of 2.5.
Structure Planar, aromatic 5-membered ring with two adjacent nitrogen atoms.
The Decisive Role of Molecular Structure

The solubility of this compound is fundamentally governed by its molecular architecture. Several key features are at play:

  • Hydrogen Bonding: The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen atom). In the solid state, these functionalities lead to strong intermolecular N-H···N hydrogen bonds, creating a stable crystal lattice.[4] A solvent's ability to break down this lattice is a primary determinant of solubility.

  • Polarity and Aromaticity: The pyrazole ring is aromatic and possesses a significant dipole moment. The introduction of a chloro-substituent at the C4 position increases the molecule's overall polarity and molecular weight.

  • Sublimation Tendency: It has been noted that this compound can sublime when heated, a critical consideration for experimental procedures involving elevated temperatures.[4]

The general principle of "like dissolves like" provides a foundational predictive tool. Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better suited for non-polar solutes. For this compound, its polarity and hydrogen bonding capability suggest higher solubility in polar organic solvents.

Qualitative Solubility and Solvent Selection Rationale

While specific quantitative data is scarce, knowledge of the parent compound, 1H-pyrazole, and general principles for pyrazole derivatives offer valuable guidance. 1H-pyrazole exhibits limited water solubility but is more soluble in organic solvents like ethanol, methanol, and acetone.[5] We can extrapolate that this compound will exhibit enhanced solubility in solvents that can effectively compete for the intermolecular hydrogen bonds holding the crystal lattice together.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are excellent candidates. Their hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, effectively solvating both the N-H and the pyridinic nitrogen of the pyrazole ring.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents possess dipole moments and can act as hydrogen bond acceptors. Solvents like DMSO and DMF are particularly powerful due to their high polarity and ability to disrupt strong intermolecular forces.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be significantly lower in these solvents. While some dissolution may occur due to van der Waals forces, their inability to form strong hydrogen bonds makes them poor solvents for disrupting the pyrazole's crystal lattice.

  • Chlorinated Solvents (e.g., Dichloromethane): Literature on the synthesis and crystallization of this compound mentions the use of dichloromethane (methylene chloride), indicating it is a viable solvent.[4]

A Validated Protocol for Experimental Solubility Determination

Given the absence of published data, a robust and reproducible experimental protocol is essential. The following gravimetric method is a standard and reliable approach for determining the solubility of a solid in an organic solvent at various temperatures.

Pre-requisites and Safety Considerations

Safety: this compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before commencing work.

Materials:

  • This compound (ensure purity is characterized)

  • Selected organic solvents (HPLC grade or higher)

  • Temperature-controlled shaker or stirring hotplate with a digital thermometer

  • Analytical balance (readable to 0.1 mg)

  • Glass vials with screw caps

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed sample pans or vials for drying

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation prep1 Add excess this compound to a vial prep2 Add a known volume of solvent prep1->prep2 Step 1 & 2 equil1 Seal vial and place in a temperature-controlled shaker prep2->equil1 equil2 Agitate at constant T (e.g., 24-48 hours) equil1->equil2 Step 3 sampl1 Allow solid to settle equil2->sampl1 sampl2 Withdraw supernatant using a pre-heated syringe sampl1->sampl2 sampl3 Filter into a pre-weighed vial sampl2->sampl3 sampl4 Record the exact mass of the filtered solution sampl3->sampl4 sampl5 Evaporate solvent under vacuum sampl4->sampl5 sampl6 Weigh the dried solid sampl5->sampl6 calc1 Calculate Solubility (g/100mL or mg/mL) sampl6->calc1

Caption: Workflow for Gravimetric Solubility Determination.

Step-by-Step Methodology
  • Preparation: To a series of glass vials, add an excess amount of solid this compound. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or on a stirring plate set to the desired temperature (e.g., 25°C, 40°C). Agitate the slurry for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sampling: Cease agitation and allow the excess solid to settle. To prevent precipitation upon cooling, quickly withdraw a sample of the supernatant using a syringe that has been pre-heated to the experimental temperature.

  • Filtration and Weighing: Immediately pass the solution through a syringe filter into a pre-weighed (tared) vial. This step removes any remaining solid microparticles. Record the total weight of the vial containing the filtered saturated solution.

  • Solvent Evaporation: Remove the solvent under a stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the dried solid is achieved.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g / 100 mL) = [ (Mass of dried solid) / (Mass of solution - Mass of dried solid) ] * Density of solvent * 100

    Alternatively, a more direct calculation in mass per mass of solvent is:

    Solubility (g / 100 g solvent) = [ (Mass of dried solid) / (Mass of solution - Mass of dried solid) ] * 100

Data Presentation and Interpretation

All experimentally determined solubility data should be meticulously recorded. A tabular format is ideal for comparing the solubility across different solvents and temperatures.

Table 2: Illustrative Solubility Data for this compound (Hypothetical)

SolventSolvent TypeSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
MethanolPolar Protic[Experimental Value][Experimental Value]
AcetonePolar Aprotic[Experimental Value][Experimental Value]
AcetonitrilePolar Aprotic[Experimental Value][Experimental Value]
DichloromethaneChlorinated[Experimental Value][Experimental Value]
TolueneNon-Polar[Experimental Value][Experimental Value]
HexaneNon-Polar[Experimental Value][Experimental Value]

Interpreting the Results:

  • Temperature Effect: For most solid solutes, solubility increases with temperature.[6] This is because the dissolution process is typically endothermic, and the added thermal energy helps overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • Solvent Polarity: A clear trend should emerge linking solubility to the polarity and hydrogen-bonding capacity of the solvent, validating the principles outlined in Section 3.0.

Conclusion and Future Outlook

While a definitive, quantitative public dataset for the solubility of this compound in organic solvents is not yet available, this guide provides the necessary theoretical foundation and a practical, validated methodology for its determination. By understanding the interplay of the compound's physicochemical properties with those of the solvent, researchers can rationally design experiments, optimize processes for synthesis and purification, and accelerate drug development timelines. The protocol described herein provides a self-validating system to generate the crucial data required for these endeavors.

References

  • Solubility of Things. (n.d.). Pyrazole. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27524, 1H-Pyrazole, 4-chloro-. PubChem. [Link]
  • Gushurst, K. S., et al. (2021). Low-temperature crystal structure of this compound.
  • JETIR. (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Frija, L. M., et al. (2023).

Sources

Tautomerism in 4-Chloro-1H-pyrazole Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, a fundamental concept in organic chemistry, plays a pivotal role in the physicochemical properties, reactivity, and biological activity of heterocyclic compounds. For researchers in drug discovery and development, a deep understanding of tautomeric equilibria is crucial for rational drug design and the optimization of lead compounds. This in-depth technical guide focuses on the annular prototropic tautomerism of 4-chloro-1H-pyrazole derivatives. These halogenated heterocycles are significant building blocks in medicinal chemistry, and their tautomeric behavior directly influences their interaction with biological targets. This guide provides a comprehensive overview of the structural nuances of this compound tautomers, the influential factors governing their equilibrium, detailed experimental and computational methodologies for their characterization, and the profound implications of this phenomenon on their biological activity.

The Phenomenon of Annular Tautomerism in Pyrazoles

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, exhibits a dynamic equilibrium known as annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. In asymmetrically substituted pyrazoles, this results in two distinct tautomeric forms, which can possess significantly different electronic and steric properties.

The position of this equilibrium is not static; it is a dynamic interplay of various internal and external factors. For a 3(5)-substituted pyrazole, the two tautomers are the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. The chloro substituent at the 4-position of the pyrazole ring introduces an interesting electronic feature, influencing the acidity and basicity of the neighboring nitrogen atoms and, consequently, the tautomeric preference.

Caption: Annular prototropic tautomerism in a 3(5)-substituted this compound, illustrating the equilibrium between the two tautomeric forms.

Factors Influencing Tautomeric Equilibrium in this compound Derivatives

The delicate balance between the tautomeric forms of this compound derivatives is dictated by a confluence of electronic, steric, and environmental factors. A thorough understanding of these influences is paramount for predicting and controlling the tautomeric landscape of a molecule.

Electronic Effects of Substituents

The electronic nature of substituents at positions 3 and 5 plays a dominant role in determining the preferred tautomer. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert opposing effects on the acidity of the N-H proton and the basicity of the pyridinic nitrogen.

  • Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, and amino groups increase the electron density on the pyrazole ring. This enhances the basicity of the adjacent nitrogen atom, making it a more favorable site for protonation. Consequently, EDGs tend to favor the tautomer where the proton is located on the nitrogen atom further away from the substituent.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups such as nitro, cyano, and carbonyl functionalities decrease the electron density of the ring. This increases the acidity of the N-H proton, favoring the tautomer where the proton is on the nitrogen adjacent to the EWG.

The chloro substituent at the 4-position, being an EWG through induction but a weak pi-donor through resonance, adds another layer of complexity to these electronic interactions.

Steric Hindrance

The steric bulk of substituents at positions 3 and 5 can significantly influence the tautomeric equilibrium. Large, bulky groups can create steric strain, favoring the tautomer that minimizes these unfavorable interactions. This is often the tautomer where the bulky group is at the less sterically hindered 5-position.

Solvent Effects

The polarity and hydrogen-bonding capabilities of the solvent can dramatically shift the tautomeric equilibrium.

  • Polar Solvents: Polar solvents tend to stabilize the more polar tautomer. The dipole moment of each tautomer can differ significantly, and the one with the larger dipole moment will be preferentially solvated and thus stabilized in a polar environment.

  • Hydrogen-Bonding Solvents: Solvents capable of hydrogen bonding can interact with both the acidic N-H proton and the basic pyridinic nitrogen of the pyrazole. Protic solvents can facilitate the proton transfer, while aprotic hydrogen-bond acceptors can stabilize the N-H tautomer.

Temperature and Concentration

The tautomeric equilibrium is a thermodynamic process, and as such, it is influenced by temperature. In some cases, variable temperature NMR studies can be used to determine the thermodynamic parameters of the equilibrium. Concentration can also play a role, particularly in nonpolar solvents where intermolecular hydrogen bonding and self-association of pyrazole molecules can occur.

Solid-State Structure: The Case of this compound

In the solid state, the dynamic equilibrium observed in solution is "frozen" into a single, energetically favorable conformation dictated by crystal packing forces and intermolecular interactions. X-ray crystallography is the definitive technique for elucidating the solid-state structure.

The crystal structure of this compound has been determined at low temperature (170 K) and reveals a fascinating supramolecular assembly. The molecules form a hydrogen-bonded trimeric unit, which is isostructural to its 4-bromo analogue.[1][2] This trimeric arrangement highlights the strong propensity of pyrazoles to form intermolecular hydrogen bonds in the solid state.

Table 1: Crystallographic Data for this compound [1][2]

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)6.453(1)
b (Å)16.096(3)
c (Å)4.312(1)
Z4
Temperature (K)170

Experimental and Computational Characterization of Tautomers

A combination of experimental and computational techniques is essential for a comprehensive understanding of the tautomeric behavior of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and widely used tool for studying tautomerism in solution.[3] By analyzing the chemical shifts and coupling constants of ¹H, ¹³C, and ¹⁵N nuclei, one can identify the predominant tautomer and, in favorable cases, quantify the tautomeric equilibrium constant (Kt).

Key NMR Observables:

  • ¹H NMR: The chemical shifts of the ring protons, particularly H3 and H5, are sensitive to the position of the tautomeric equilibrium. The N-H proton signal can also provide valuable information, although it is often broad and may exchange with residual water in the solvent.

  • ¹³C NMR: The chemical shifts of the ring carbons, especially C3 and C5, are highly indicative of the tautomeric form. In cases of rapid tautomerization on the NMR timescale, averaged signals for C3 and C5 are observed.

  • ¹⁵N NMR: This technique directly probes the nitrogen atoms and can provide unambiguous information about the protonation state of each nitrogen.

Determining Tautomeric Ratios:

In cases where the tautomerization is slow on the NMR timescale (often achieved at low temperatures), separate signals for each tautomer can be observed. The ratio of the tautomers can then be determined by integrating the corresponding signals.

For cases of fast exchange, the observed chemical shift (δobs) is a weighted average of the chemical shifts of the individual tautomers (δA and δB):

δobs = xAδA + xBδB

where xA and xB are the mole fractions of tautomers A and B. By using "fixed" or "blocked" derivatives (e.g., N-methylated analogues) to determine the chemical shifts of the individual tautomers, the equilibrium constant can be estimated.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental data. By calculating the Gibbs free energies of the different tautomers, one can predict the position of the tautomeric equilibrium. These calculations can also provide insights into the geometric and electronic properties of each tautomer.

Caption: A typical experimental and computational workflow for the study of tautomerism in this compound derivatives.

Experimental Protocols

This protocol is a general procedure based on the Vilsmeier-Haack reaction for the synthesis of 4-formyl pyrazoles, which can then be further modified.[4]

  • Preparation of Hydrazone: To a solution of a substituted acetophenone (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Filter the precipitated hydrazone, wash with water, and dry.

  • Vilsmeier-Haack Reaction: To a cooled (0 °C) solution of the hydrazone (1.0 eq) in dry DMF (5 mL per gram of hydrazone), add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.

  • Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is the 4-formyl-3-substituted-1-phenyl-1H-pyrazole.

  • Chlorination: While various methods exist for the chlorination of pyrazoles, a common approach involves the use of reagents like N-chlorosuccinimide (NCS) in a suitable solvent.

  • Sample Preparation: Prepare solutions of the this compound derivative in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) at a concentration of approximately 10-20 mg/mL.

  • ¹H and ¹³C NMR Acquisition: Record the ¹H and ¹³C{¹H} NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Variable Temperature (VT) NMR (Optional): If the tautomeric exchange is fast at room temperature, perform VT-NMR experiments at lower temperatures to slow down the exchange and resolve the signals of the individual tautomers.

  • Data Analysis: Analyze the chemical shifts and coupling constants to identify the predominant tautomer in each solvent. If separate signals are observed, determine the tautomeric ratio by integration.

Biological Implications and Drug Design

The tautomeric state of a drug molecule is of paramount importance as it dictates its three-dimensional shape, hydrogen bonding capacity, and overall electronic distribution. These features, in turn, govern the molecule's ability to bind to its biological target.[5][6][7]

For this compound derivatives, the two tautomers can be considered as two different chemical entities with potentially distinct biological activities. One tautomer may bind to a receptor with high affinity, while the other may be inactive or even exhibit off-target effects.

Structure-Activity Relationship (SAR) Considerations:

  • Hydrogen Bonding: The N-H group of the pyrazole ring is a hydrogen bond donor, while the sp²-hybridized nitrogen is a hydrogen bond acceptor. The position of these functionalities, which changes with tautomerism, can be critical for receptor binding.

  • Lipophilicity: The two tautomers may have different polarities and, consequently, different lipophilicities. This can affect their ability to cross cell membranes and reach their target.

  • Metabolic Stability: The tautomeric form can influence the metabolic fate of a drug. One tautomer may be more susceptible to enzymatic degradation than the other.

Therefore, a comprehensive understanding and control of the tautomeric equilibrium are essential for the successful design and development of drugs based on the this compound scaffold. By carefully selecting substituents and considering the physiological environment, medicinal chemists can favor the formation of the more active tautomer, leading to improved efficacy and a better side-effect profile.

Conclusion

The tautomerism of this compound derivatives is a multifaceted phenomenon with significant implications for their chemical and biological properties. This guide has provided a detailed overview of the fundamental principles governing this equilibrium, the experimental and computational tools for its investigation, and its crucial role in the context of drug discovery. For researchers in the field, a thorough appreciation of the subtle interplay of factors that control tautomerism is not merely an academic exercise but a critical component of rational drug design. By harnessing this knowledge, the scientific community can continue to develop novel and effective therapeutic agents based on this versatile heterocyclic scaffold.

References

  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.). Journal of Drug Delivery and Therapeutics, 3(4).
  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of this compound.
  • Li, P., et al. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 26(15), 4583.
  • Shawali, A. S., et al. (2002). Synthesis of New Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]pyridines. Journal of the Chinese Chemical Society, 49(6), 1035-1040.
  • Li, Y., et al. (2010). Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4536-4540.
  • Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4797.
  • Kusakiewicz-Dawid, A., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2632.
  • Claramunt, R. M., et al. (2006). Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Arkivoc, 2006(5), 115-128.
  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of this compound.
  • Elguero, J., et al. (1992). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (10), 1737-1743.
  • Begtrup, M., et al. (1990). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 28(4), 338-346.
  • Fita, I., et al. (2004). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Journal of Molecular Structure, 700(1-3), 89-98.
  • Taveira, A. F., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61.
  • Duddeck, H. (2002). 5 Combination of 1H and 13C NMR Spectroscopy. In Structure Elucidation by Modern NMR (pp. 191-204). Steinkopff.
  • Elguero, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4539.
  • Popielarska, H., et al. (2014). Pyrazole derivatives. A challenge of modern academic and industrial chemistry. Przemysł Chemiczny, 93(9), 1473-1481.
  • Nieto, J., et al. (2004). 4,5-dihydro-1H-pyrazole derivatives with inhibitory nNOS activity in rat brain: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry, 12(16), 4357-4365.
  • Le Guilloux, V., et al. (2005). Structure Activity Relationships. In Drug Design: Structure- and Ligand-Based Approaches.
  • (n.d.). View of PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES | Frontier in Medical and Health Research.
  • Elguero, J., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. Topics in Heterocyclic Chemistry, 1, 1-63.
  • Latypov, S. K., et al. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(11), 3326.
  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants.
  • Alkorta, I., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistrySelect, 3(38), 10696-10705.

Sources

An In-depth Technical Guide to the Regioselective Synthesis of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-Chloro-1H-pyrazole scaffold is a privileged core structure in modern medicinal chemistry and agrochemistry, integral to a multitude of biologically active compounds.[1][2][3] Its synthesis, however, is frequently complicated by challenges in controlling regioselectivity, particularly when constructing the pyrazole ring from unsymmetrical precursors. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the key synthetic strategies for obtaining this compound. We will dissect the mechanistic underpinnings of classical and modern synthetic routes, focusing on the critical factors that govern regiochemical outcomes. This guide emphasizes not just the "how" but the "why" of methodological choices, offering field-proven insights into reaction optimization, detailed experimental protocols, and a comparative analysis of synthetic approaches to empower the rational design of efficient and selective syntheses.

The Strategic Importance of the Pyrazole Core and the Challenge of Regioselectivity

The pyrazole ring system is a cornerstone of contemporary drug design, featuring in blockbuster drugs such as the anti-inflammatory Celecoxib, the erectile dysfunction treatment Sildenafil, and the acaricide Tebufenpyrad.[4][5] The specific substitution pattern on the pyrazole ring is paramount to its pharmacological activity. The introduction of a chlorine atom at the C4 position, as in this compound (CAS 15878-00-9), provides a key building block with a versatile synthetic handle for further molecular elaboration through cross-coupling and other functionalization reactions.[1][6]

The primary challenge in pyrazole synthesis arises from the reaction of unsymmetrical 1,3-dicarbonyl compounds with monosubstituted hydrazines. This classic and widely used approach, known as the Knorr pyrazole synthesis, can lead to the formation of two distinct regioisomers, often in difficult-to-separate mixtures.[4][7][8] Achieving high regioselectivity is therefore a critical objective to ensure synthetic efficiency, minimize purification burdens, and maximize the yield of the desired isomeric product.

This guide will explore two principal strategic avenues:

  • Regiocontrolled Ring Formation: Strategies to construct the pyrazole ring with the desired substitution pattern from the outset.

  • Direct C4-Chlorination: Synthesis of the parent 1H-pyrazole followed by a highly regioselective direct chlorination at the C4 position.

Strategy 1: Regiocontrolled Construction of the Pyrazole Ring

The most established method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[9][10][11] The regiochemical outcome is dictated by which of the two carbonyl carbons undergoes the initial nucleophilic attack by the substituted nitrogen of the hydrazine.

The Knorr Pyrazole Synthesis: A Mechanistic Perspective

The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-diketone proceeds through a series of equilibria involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole.[7][10] The selectivity is governed by a delicate interplay of steric and electronic factors of the R1 and R3 substituents on the diketone.[7]

Caption: Knorr synthesis with an unsymmetrical diketone leading to two regioisomers.

Causality Behind Experimental Choices: Driving Regioselectivity

Simply mixing the reactants in a standard solvent like ethanol often results in poor regioselectivity.[4][8] However, the reaction outcome can be dramatically influenced by strategic solvent selection.

Field-Proven Insight: The Role of Fluorinated Alcohols

The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly enhance regioselectivity.[4][8][12]

  • Causality: These solvents possess unique properties. They are strong hydrogen bond donors but poor hydrogen bond acceptors and are non-nucleophilic.[4] It is proposed that TFE or HFIP can form a hydrogen-bonded six-membered ring with the enol form of the 1,3-dicarbonyl substrate. This interaction enhances the electrophilicity of one carbonyl group over the other, directing the nucleophilic attack of the hydrazine and favoring the formation of a single regioisomer.

Table 1: Solvent Effect on Regioselectivity in Pyrazole Formation

Entry1,3-Dicarbonyl SubstrateHydrazineSolventRegioisomeric Ratio (A:B)Yield (%)Reference
1Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineEthanol1 : 1.585[12]
2Ethyl 4,4,4-trifluoroacetoacetateMethylhydrazineTFE> 20 : 192[12]
3Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanol1 : 1.375[4]
4Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineTFE> 20 : 188[4]
Alternative Cyclocondensation Strategies

Other methods to control the pyrazole core synthesis include:

  • 1,3-Dipolar Cycloadditions: Reactions between in-situ generated nitrile imines and alkenes or alkynes provide a highly regioselective route to polysubstituted pyrazoles.[13][14] The regiochemistry is reliably controlled by the electronic properties of the dipole and dipolarophile.

  • Reaction with α,β-Unsaturated Ketones: This two-step process involves the initial formation of a pyrazoline via Michael addition, followed by an oxidation step to furnish the aromatic pyrazole.[9][11][15]

Strategy 2: Direct Regioselective Chlorination of the Pyrazole Ring

For the specific synthesis of this compound, the most direct and industrially viable strategy is the electrophilic chlorination of the parent 1H-pyrazole. The pyrazole ring is electron-rich and readily undergoes electrophilic substitution.

Mechanistic Rationale for C4 Selectivity

The C4 position of the 1H-pyrazole ring is the most electron-rich and sterically accessible position for electrophilic attack. The two nitrogen atoms deactivate the adjacent C3 and C5 positions towards electrophiles, making C4 the kinetically and thermodynamically favored site for substitution.

Chlorination_Mechanism Electrophilic Chlorination at C4 Pyrazole 1H-Pyrazole SigmaComplex σ-complex intermediate(Wheland intermediate) Pyrazole->SigmaComplex Attack by C4 ChlorinatingAgent Cl+ Source (e.g., NaOCl) ChlorinatingAgent->SigmaComplex Product This compound SigmaComplex->Product -H+

Caption: Mechanism of direct C4-chlorination of 1H-pyrazole.

Self-Validating Protocol for Direct C4-Chlorination

Older methods for this transformation often used sodium hypochlorite in the presence of acetic acid, which resulted in moderate yields (around 70%).[16] A significant improvement, which forms the basis of our recommended protocol, involves performing the reaction in the substantial absence of carboxylic acid. This modification prevents side reactions and leads to near-quantitative yields.[16]

Experimental Protocol: Synthesis of this compound [16]

  • Objective: To synthesize this compound via direct chlorination of 1H-pyrazole.

  • Materials:

    • 1H-Pyrazole (1.0 eq)

    • Aqueous Sodium Hypochlorite (NaOCl) solution (approx. 13-15%, 1.05 eq)

    • Water (as solvent)

    • Ethyl Acetate (for extraction)

    • 35% Sulfuric Acid (for pH adjustment)

    • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrazole (e.g., 34.0 g, 0.5 mol) in water (e.g., 200 mL). Cool the solution to 10-15°C using an ice bath.

    • Reagent Addition: Add the aqueous sodium hypochlorite solution (e.g., 270 g of 13.8% solution, 0.525 mol) dropwise to the stirred pyrazole solution over a period of 1-2 hours, ensuring the internal temperature is maintained between 10°C and 30°C.

    • Reaction Monitoring (Trustworthiness Check): The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to ensure complete consumption of the starting material.

    • Workup: Once the reaction is complete, adjust the pH of the mixture to approximately 11 by carefully adding 35% sulfuric acid.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Expected Outcome: The product, this compound, is obtained as a slightly yellow crystalline solid. Yields are typically excellent, often exceeding 95%.[16]

Conclusion and Future Directions

The synthesis of this compound can be approached with high levels of regioselectivity through two primary strategies. While methods focusing on the controlled construction of the pyrazole ring, particularly those employing fluorinated solvents, offer elegant solutions for complex, substituted pyrazoles, the most efficient and scalable route to the parent 4-chloro derivative is the direct electrophilic chlorination of 1H-pyrazole.[4][16] The optimized protocol using hypochlorite in the absence of carboxylic acids represents a robust, high-yielding, and self-validating system suitable for both academic and industrial settings.

Future advancements in this field may leverage flow chemistry to better control reaction parameters for the Knorr synthesis or employ computational modeling to more accurately predict regiochemical outcomes, further refining the synthesis of this vital chemical building block.[7]

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
  • Shaaban, M. R., El-Sayed, N. N. E., & El-wahab, A. E.-G. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6537. [Link]
  • Wang, Z., Li, Y., Zhang, Y., Wei, W., Li, J., & Liu, H. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(17), 3046. [Link]
  • Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2443-2451. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Bassyouni, F. A., El-Sayed, I. A. E., & Abdel-rahman, A. A. H. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6526. [Link]
  • Ivanova, A. E., Burgart, Y. V., Saloutin, V. I., Slepukhin, P. A., Borisevich, S. S., & Khursan, S. L. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 28(21), 7274. [Link]
  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]
  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Pharmacological Landscape of Pyrazole Analogs: Insights from 4-Chloropyrazole.
  • Zhuo, Z., Zhong, Y., Wu, Y., Yang, B., He, Q., & Guo, W. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(4), 2190–2206. [Link]
  • Parg, A., et al. (1991). Preparation of 4-chloropyrazoles. U.S.
  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed. [Link]
  • Pace, V., et al. (2023).
  • Chen, Q., & Knochel, P. (2014). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 16(19), 5032–5035. [Link]
  • ResearchGate. (n.d.).
  • Coudert, P. (2016). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-Coudert/a86f1e8e2d4223f139199d75b31f24d366367332]([Link]
  • ResearchGate. (n.d.). Traditional methods for synthesizing Pyrazoles are shown in scheme (a)
  • Vitale, P., et al. (2022).
  • Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(11), 2639-2644. [Link]
  • Sharma, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 108-116. [Link]
  • Pace, V., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation.
  • ResearchGate. (2021). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. [Link]
  • Kumar, A., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug Discovery, 14(1), 1-20. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (2005). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. [Link]
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 4-chloro-. PubChem Compound Database.
  • Bouillon, J. P., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105-11. [Link]
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,3-diazepines and ring contraction to cyanopyrroles. Organic & Biomolecular Chemistry. [Link]

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Halogenated Pyrazoles

Foreword

The pyrazole nucleus, a deceptively simple five-membered aromatic heterocycle, has proven to be a remarkably versatile scaffold in the fields of medicinal chemistry and agrochemicals.[1][2] Its journey from a laboratory curiosity in the late 19th century to a core component of blockbuster drugs and potent pesticides is a testament to the power of synthetic chemistry and the intricate dance of structure-activity relationships. This guide delves into a crucial chapter of that story: the strategic incorporation of halogens. We will explore the historical milestones, from the foundational synthesis of the pyrazole ring to the modern, nuanced understanding of how halogenation sculpts molecular properties to achieve desired biological outcomes. For the researchers, scientists, and drug development professionals who constitute our audience, this document is intended not merely as a historical record, but as a technical resource, illuminating the causality behind synthetic choices and the principles that continue to drive innovation in this enduring class of molecules.

Part 1: The Genesis of a Privileged Scaffold: The Discovery of Pyrazole

The story of pyrazoles begins in the 1880s, a fertile period for heterocyclic chemistry. The first synthesis of a pyrazole derivative is credited to German chemist Ludwig Knorr in 1883.[1][2][3][4] Knorr's work involved the condensation reaction of ethyl acetoacetate with phenylhydrazine, which yielded a pyrazolone.[1] This reaction, a cornerstone of heterocyclic synthesis, laid the groundwork for what would become known as the Knorr pyrazole synthesis .[3][5][6] Shortly after, in 1889, Hans von Pechmann reported the synthesis of the parent pyrazole heterocycle itself by reacting hydrazine with propargyl aldehyde.[7]

The classical and most adaptable method for constructing the pyrazole ring remains the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][4][5][8] This approach, often referred to as the Knorr or Paal-Knorr synthesis, is highly efficient due to the formation of a stable aromatic ring.[6][9][10][11][12]

Mechanism: The Knorr Pyrazole Synthesis

The reaction's elegance lies in its straightforward cascade of condensation and cyclization. The mechanism, typically acid-catalyzed, involves the initial formation of a hydrazone at one of the carbonyls, followed by an intramolecular attack from the second nitrogen atom onto the remaining carbonyl, and subsequent dehydration to yield the aromatic pyrazole ring.[3][13]

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 1,3-Dicarbonyl I1 Hydrazone Formation R1:e->I1:w + Hydrazine R2 Hydrazine I2 Hemiaminal Intermediate I1:e->I2:w Intramolecular Cyclization P1 Pyrazole I2:e->P1:w - 2H₂O (Dehydration)

Caption: The Knorr Pyrazole Synthesis Workflow.

Part 2: The Halogen Effect: Transforming Properties and Potency

For decades, halogen atoms were incorporated into drug candidates primarily for their steric bulk and ability to increase lipophilicity, which can improve membrane permeability and bioavailability.[14][15][16] However, a more sophisticated understanding has emerged. Halogenation is now recognized as a critical tool for fine-tuning a molecule's electronic properties, metabolic stability, and, most notably, its binding affinity through a phenomenon known as halogen bonding.[14][16][17]

Key Roles of Halogenation in Drug Design:

  • Modulation of Lipophilicity: Halogens increase a compound's ability to dissolve in lipids, which can significantly affect its absorption, distribution, metabolism, and excretion (ADME) profile.[15]

  • Metabolic Blocking: The carbon-halogen bond, particularly the C-F bond, is very strong. Placing a halogen at a site susceptible to metabolic oxidation can block this pathway, increasing the drug's half-life.[18]

  • Enhanced Binding Affinity: Halogens can participate in halogen bonds, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with an electron-rich donor, like an oxygen or nitrogen atom on a protein target.[14][16][17] This can significantly increase the binding affinity and selectivity of a ligand.

  • Bioisosteric Replacement: Halogen atoms are often used as bioisosteres for other functional groups.[18][19] For example, fluorine is a common bioisostere for a hydrogen atom, while chlorine can mimic a methyl group in terms of size.[19][20]

Halogen_Effect center_node Halogenation of Pyrazole Scaffold prop1 Increased Lipophilicity center_node->prop1 prop2 Enhanced Binding Affinity center_node->prop2 prop3 Improved Metabolic Stability center_node->prop3 prop4 Bioisosteric Replacement center_node->prop4 outcome1 Improved ADME Profile prop1->outcome1 outcome2 Halogen Bonding prop2->outcome2 outcome3 Metabolic Blocking prop3->outcome3 outcome4 Fine-tuning of Physicochemical Properties prop4->outcome4

Caption: The multifaceted impact of halogenation on pyrazole-based drug candidates.

Part 3: Synthetic Methodologies for Halogenating Pyrazoles

The direct halogenation of an unsubstituted pyrazole ring typically occurs at the electron-rich C4 position.[21] Achieving regioselective halogenation at the C3 or C5 positions, which is often crucial for biological activity, requires more nuanced synthetic strategies.

Common Halogenation Strategies
Method Reagents Typical Position Key Considerations
Direct Electrophilic Halogenation X₂, N-Halosuccinimides (NCS, NBS, NIS)C4 (preferentially)C4 must be unsubstituted. Stronger conditions can lead to polyhalogenation.[21][22]
Dehydroxyhalogenation POCl₃, POBr₃, PCl₅C3 or C5Requires a pyrazolone (hydroxypyrazole) precursor. A robust method for C3/C5 halogenation.[21]
Sandmeyer Reaction NaNO₂, HX, CuXC3 or C5Starts from an aminopyrazole, which is diazotized and displaced with a halide.
Cycloaddition Halogenated DipolesC3Can build the halogenated pyrazole ring directly from acyclic precursors.[21][23]
Modern Electrochemical Methods Hydrazine, Enaminone, Halogen SourceC4Offers mild, catalyst-free conditions for synthesizing 4-halopyrazoles.[24]
Exemplary Protocol: 4-Bromination of a 1,3,5-Trisubstituted Pyrazole

This protocol describes a typical electrophilic substitution using N-Bromosuccinimide (NBS), a common and relatively safe brominating agent.

Objective: To regioselectively brominate the C4 position of a 1,3,5-trisubstituted pyrazole.

Materials:

  • 1,3,5-Trisubstituted Pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Ethanol or Acetonitrile (solvent)

  • Reaction flask with reflux condenser and magnetic stirrer

Procedure:

  • Setup: Dissolve the starting pyrazole (1.0 eq) in the chosen solvent (e.g., ethanol) in the reaction flask.

  • Reagent Addition: Add N-Bromosuccinimide (1.1 eq) to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove succinimide. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product by column chromatography or recrystallization to yield the pure 4-bromo-1,3,5-trisubstituted pyrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 4: Halogenated Pyrazoles in Action: Landmark Molecules

The true impact of halogenated pyrazoles is best illustrated through the molecules that have reached widespread use, transforming human health and agriculture.

Case Study 1: Celecoxib (Celebrex) - A Pharmaceutical Triumph

The development of Celecoxib in the 1990s marked a paradigm shift in anti-inflammatory therapy.[25] It is a selective COX-2 inhibitor, designed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[25]

The key to Celecoxib's design is the trifluoromethyl (-CF₃) group. This halogenated moiety is critical for its selective binding to the COX-2 enzyme. The synthesis of Celecoxib is a direct application of the Knorr-type pyrazole synthesis, showcasing the fusion of classical heterocyclic chemistry with modern medicinal chemistry principles.[25][26]

Celecoxib_Synthesis SM1 4,4,4-Trifluoro-1- (p-tolyl)butane-1,3-dione Reaction Cyclocondensation (Knorr Synthesis) SM1->Reaction SM2 4-Sulfamoylphenyl- hydrazine SM2->Reaction Product Celecoxib Reaction->Product

Caption: Synthetic workflow for the COX-2 inhibitor, Celecoxib.

Exemplary Protocol: Synthesis of Celecoxib

Objective: To synthesize Celecoxib via cyclocondensation.[25]

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[25]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol (solvent)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Preparation: A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine hydrochloride in ethanol is prepared in a reaction vessel equipped with a reflux condenser.

  • Catalysis: A catalytic amount of glacial acetic acid is added to the mixture.

  • Reaction: The mixture is heated to reflux and maintained for several hours until TLC analysis indicates the completion of the reaction.

  • Isolation: The reaction mixture is cooled, and the solvent is partially evaporated. The precipitated crude product is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to yield pure Celecoxib.[25]

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its structure and purity.

Case Study 2: Fipronil - A Potent Agrochemical

Fipronil is a broad-spectrum phenylpyrazole insecticide that has seen extensive use in crop protection and veterinary medicine.[27] Its structure is heavily halogenated, featuring a dichlorinated phenyl ring and a trifluoromethylsulfinyl group. These halogenated motifs are essential for its potent insecticidal activity.

Fipronil's mechanism of action involves blocking GABA-gated chloride channels in the central nervous system of insects.[27][28] This disruption leads to excessive neuronal stimulation and death of the target pest.[28] Fipronil exhibits greater binding affinity for insect GABA receptors compared to mammalian ones, which is a key factor in its selective toxicity.[27][28]

Part 5: Future Perspectives and Conclusion

The history of halogenated pyrazoles is one of continuous evolution. From the foundational discoveries of Knorr to the rational design of modern therapeutics and agrochemicals, the interplay between the pyrazole core and halogen substituents has yielded compounds of immense practical value. The journey is far from over. New synthetic methodologies, such as electrochemical and photocatalytic reactions, are enabling even more precise and efficient halogenation.[24] Furthermore, a deeper understanding of halogen bonding continues to guide the design of next-generation inhibitors with enhanced potency and selectivity. The halogenated pyrazole scaffold, with its proven track record and synthetic tractability, remains a cornerstone of discovery programs and is poised to deliver future innovations in medicine and agriculture.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm) | PPTX.
  • ResearchGate. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • PMC - NIH. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
  • TutorChase. (n.d.). Why are halogens important in the pharmaceutical industry?.
  • PubMed Central. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents.
  • Bentham Science Publisher. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.
  • Benchchem. (2025). The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • ACS Publications. (n.d.). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere | Journal of Medicinal Chemistry.
  • PubMed. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design.
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • The Role of Halogenated Intermediates in Modern Drug Discovery. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Wikipedia. (n.d.). Fipronil.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Recent advances in the multicomponent synthesis of pyrazoles.
  • PMC - NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Chemical structure and SAR study of halogenated pyrazole derivatives 52a–d. (n.d.).
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Synthesis, characterization and bioactivity of Fipronil derivatives as a lead for new insecticide. (n.d.).
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • ResearchGate. (2025). ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • National Pesticide Information Center. (n.d.). Fipronil Technical Fact Sheet.
  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES.
  • ResearchGate. (n.d.). Knorr pyrazole synthesis | Request PDF.
  • R Discovery. (2007). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.
  • ACS Publications. (n.d.). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives | The Journal of Organic Chemistry.
  • ResearchGate. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).
  • YouTube. (2023). isosteres & bioisosteres in lead optimization.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PMC - NIH. (n.d.). The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor.
  • PubMed Central. (2021). Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach.
  • YouTube. (2019). synthesis of pyrazoles.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023).
  • Institute of Industrial Science, the University of Tokyo. (n.d.). Bioisosterism: A Rational Approach in Drug Design.
  • MDPI. (n.d.). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
  • ResearchGate. (2025). (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.

Sources

A Technical Guide to the Biological Potential of the 4-Chloro-1H-pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for designing inhibitors and modulators of various biological targets. The strategic introduction of a chlorine atom at the 4-position of the pyrazole ring profoundly influences the molecule's steric and electronic characteristics, often enhancing binding affinity, metabolic stability, and overall biological activity. This guide provides a comprehensive technical overview of the synthesis, established biological activities, and therapeutic potential of 4-Chloro-1H-pyrazole and its derivatives, offering field-proven insights and detailed methodologies for professionals in drug discovery and development.

The Pyrazole Scaffold in Medicinal Chemistry: A Privileged Core

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts a unique combination of hydrogen bond donating and accepting capabilities, dipole moment, and π-stacking potential, making the scaffold an excellent bioisostere for various functional groups in endogenous ligands and enzyme substrates.[2] The presence of the pyrazole moiety in blockbuster drugs like Celecoxib (an anti-inflammatory COX-2 inhibitor) and Rimonabant (an anti-obesity agent) underscores its therapeutic significance.[1][3] Halogenation, particularly chlorination, is a time-tested strategy in drug design to modulate a compound's lipophilicity, metabolic pathway, and target interaction, often leading to enhanced potency and a more favorable pharmacokinetic profile. The 4-chloro substituent on the pyrazole ring serves as a critical modulator of these properties.

Synthesis and Derivatization Strategies

The foundational step in exploring this chemical space is the efficient synthesis of the core structure. The primary route involves the direct chlorination of a 1H-pyrazole precursor.

Core Synthesis: Chlorination of the Pyrazole Ring

The direct chlorination at the C4 position is the most common approach. Historically, reagents like sodium hypochlorite in acetic acid were used.[4] However, modern, more efficient methods often employ reagents like trichloroisocyanuric acid (TCCA) under solvent-free mechanochemical conditions, which aligns with green chemistry principles.[5]

A generalized reaction is as follows:

  • A pyrazole with a hydrogen at the 4-position is reacted with a chlorinating agent, such as hypochloric acid or its salts, to yield the 4-chloropyrazole.[4]

Representative Experimental Protocol: Chlorination
  • Objective: To synthesize this compound from 1H-pyrazole.

  • Methodology (Vilsmeier-Haack type reaction): While direct chlorination is common, derivatization often involves multi-step syntheses. For instance, creating a substituted 4-chloropyrazole can be achieved via Vilsmeier-Haack reaction on a hydrazone precursor, which cyclizes and incorporates the chloro group.[6]

    • A suitable hydrazone is dissolved in an appropriate solvent (e.g., DMF).

    • The Vilsmeier-Haack reagent (prepared from POCl₃ and DMF) is added portion-wise at a controlled temperature (e.g., 0-5°C).

    • The reaction mixture is stirred at room temperature for a specified duration (e.g., 8-10 hours), with progress monitored by Thin Layer Chromatography (TLC).[6]

    • Upon completion, the mixture is poured onto crushed ice and neutralized (e.g., with NaHCO₃).

    • The precipitated solid product is filtered, washed with cold water, dried, and recrystallized to yield the purified 3-substituted-1-aryl-4-chloro-1H-pyrazole-5-carbaldehyde.[6]

Causality: The Vilsmeier-Haack reaction is an effective method for formylation and cyclization. The use of phosphorus oxychloride (POCl₃) not only facilitates the formation of the electrophilic Vilsmeier reagent but also acts as a dehydrating and chlorinating agent during the cyclization of the hydrazone, directly installing the chlorine at the 4-position and forming the pyrazole ring in a one-pot procedure.

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of 4-Chloro-Pyrazole Derivatives start 1H-Pyrazole Precursor core This compound Core Structure start->core Direct Chlorination reagent Chlorinating Agent (e.g., TCCA, NaOCl) reagent->core derivatization Further Derivatization (e.g., N-alkylation, Suzuki coupling) core->derivatization Scaffold Elaboration final Biologically Active Derivatives derivatization->final

Caption: General workflow for the synthesis of this compound derivatives.

Key Biological Activities and Mechanisms of Action

Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for multiple therapeutic areas.

Anticancer Activity

The fight against cancer is a primary area where 4-chloro-pyrazole derivatives have shown significant promise, acting through various mechanisms.[7][8][9]

  • Kinase Inhibition : Many cancers are driven by aberrant kinase signaling. 4-chloro-pyrazole derivatives have been shown to inhibit key kinases like EGFR, VEGFR-2, and CDK2.[7] For example, certain 1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent dual inhibition of EGFR and VEGFR-2, leading to excellent cytotoxicity against liver cancer (HepG2) cells.[7]

  • Topoisomerase Inhibition : Bacterial topoisomerase II is a validated target for antibacterial agents. Similarly, human topoisomerases are targets for anticancer drugs. A series of pyrazole analogs were identified as potent inhibitors of bacterial type II topoisomerases, suggesting a potential parallel application in oncology.[10]

  • Tubulin Polymerization Inhibition : Microtubules are essential for cell division, making them an attractive target. A novel pyrazole derivative, PTA-1, was found to disrupt microtubule organization and inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in triple-negative breast cancer cells.[11]

  • Induction of Apoptosis : Many active compounds induce programmed cell death. Pyrazole-1-carbothiohydrazide derivatives have shown the ability to delay the cell cycle at the G1 phase and induce apoptosis in aggressive 4T1 breast cancer cells.[12]

Table 1: Selected Anticancer Activity of this compound Derivatives

Compound Class Target Cancer Cell Line Mechanism/Target Reported Activity (IC₅₀ / GI₅₀) Reference
Pyrazolo[4,3-c]pyridine MCF7 (Breast), HepG2 (Liver) PI3K/AKT Pathway 1.937 µg/mL (MCF7) [7]
1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole Various (NCI-60 panel) Broad-spectrum antitumor GI₅₀ MG-MID = 0.08 µM [13]
Pyrazole-1-carbothiohydrazide 4T1 (Breast) Apoptosis, G1 phase arrest IC₅₀ = 25 µM [12]
PTA-1 Derivative MDA-MB-231 (Breast) Tubulin Polymerization Inhibitor Low micromolar range [11]

| Pyrazole-carbothioamide | A549 (Lung) | General cytotoxicity | Potent inhibitory effect |[8] |

Antimicrobial Activity

The rise of multidrug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents. The 4-chloro-pyrazole scaffold has proven to be a fertile ground for this search.[14]

  • Antibacterial Activity : Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[10] The mechanism often involves the inhibition of essential bacterial enzymes, such as type II topoisomerases (DNA gyrase and topoisomerase IV).[10] Certain pyrazole-thiadiazine hybrids have shown considerable activity against tested microorganisms.[15]

  • Antifungal Activity : Potent antifungal activity has also been reported. For instance, a pyrazole derivative showed high activity against Aspergillus niger with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL, comparable to the standard drug Clotrimazole.[16]

Table 2: Selected Antimicrobial Activity of this compound Derivatives

Compound Class Target Organism Type Reported Activity (MIC) Reference
Tetrahydroindazole analog Gram-positive/negative bacteria Antibacterial Potent activity reported [10]
Pyrazole-thiadiazine hybrid Staphylococcus aureus Antibacterial Significant activity [15]
Pyrazole-hydrazinecarboxamide Aspergillus niger Antifungal 1 µg/mL [16]
Pyrazole-amino)phenol Saccharomyces cerevisiae Antifungal Potent activity [17]

| Indazole/Pyrazole Derivatives | Staphylococcus aureus (MDR) | Antibacterial | 4 µg/mL |[14] |

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases. Pyrazole derivatives, most notably Celecoxib, are famous for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3]

  • COX-2 Inhibition : The pyrazole ring is an integral part of many selective COX-2 inhibitors.[18] This selectivity is crucial as it reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

  • Cytokine and Mediator Modulation : Novel pyrazole–pyridazine hybrids have been shown to suppress the production of pro-inflammatory mediators like TNF-α, IL-6, PGE-2, and nitric oxide (NO) in LPS-stimulated macrophages, indicating a broader anti-inflammatory profile beyond just COX inhibition.[18]

Other Notable Activities
  • Antiviral : Certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives have been investigated for their ability to inhibit the replication of the Hepatitis C Virus (HCV).[19]

  • Enzyme Inhibition : Beyond kinases and COX, these derivatives can inhibit other enzymes like carbonic anhydrases and monoamine oxidase B (MAO-B), suggesting potential applications in glaucoma and neurodegenerative diseases, respectively.[20][21]

  • Antiparasitic : Derivatives have been screened against Trypanosoma cruzi, the parasite responsible for Chagas disease, with some compounds showing promising activity against the intracellular amastigote form.[22]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of the 4-chloro-pyrazole scaffold is highly dependent on the nature and position of substituents on the pyrazole ring.

  • The 4-Chloro Group : This group is critical. It often occupies a specific hydrophobic pocket in the target enzyme's active site. Its electron-withdrawing nature also modulates the pKa of the pyrazole nitrogens, influencing hydrogen bonding capabilities.

  • Position 1 (N1) : Substituents at N1 are crucial for tuning activity and selectivity. Large aromatic groups, such as a 4-chlorophenyl ring, are frequently found in potent antitumor and anti-HCV agents.[13]

  • Positions 3 and 5 : These positions offer vectors for diversification. Attaching other heterocyclic rings (like pyridazine or thiadiazole) or functional groups (like carbothioamides) can lead to compounds with enhanced or entirely new biological profiles, such as potent anti-inflammatory or anticancer agents.[8][18]

Caption: Key SAR insights for the this compound scaffold.

Foundational Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the anticancer potential of newly synthesized this compound derivatives, a foundational and self-validating protocol is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.

  • Objective : To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line (e.g., MCF-7).

  • Principle : The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by mitochondrial reductase enzymes, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology :

    • Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Treatment : Prepare serial dilutions of the test 4-chloro-pyrazole derivative in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.

    • Incubation : Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan.

    • Formazan Solubilization : Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Absorbance Reading : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.

Future Perspectives and Conclusion

The this compound scaffold is a validated and highly versatile platform for the development of new therapeutic agents. The existing body of research clearly demonstrates its potential across oncology, infectious diseases, and inflammatory conditions.

Future research should focus on:

  • Target-Specific Design : Moving from broad phenotypic screening to rational design of inhibitors for specific, validated biological targets (e.g., specific kinase isoforms or viral proteases).

  • ADMET Optimization : Systematically modifying lead compounds to improve their absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, a critical step for clinical translation.

  • Exploring New Therapeutic Areas : Given the scaffold's versatility, its potential in other areas like neurodegenerative diseases, metabolic disorders, and parasitic infections warrants further investigation.

  • Hybrid Molecules : Combining the 4-chloro-pyrazole core with other known pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.

References

  • Dizdaroglu, Y., Albay, C., Arslan, T., Ece, A., Turkoglu, E. A., Efe, A., Senturk, M., Supuran, C. T., & Ekinci, D. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1636–1644. [Link]
  • Fahmy, H., Nossier, E., Khalifa, N., El-Eraky, W., & Baset, M. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(10), 1648. [Link]
  • Zhang, H., Wei, E., & Yue, L. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4935. [Link]
  • Gomez, L., Hack, M. D., Wu, J., Wiener, J. J., Venkatesan, H., Santillán, A., Jr, Pippel, D. J., Mani, N., Morrow, B. J., Motley, S. T., Shaw, K. J., Wolin, R., Grice, C. A., & Jones, T. K. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723–2727. [Link]
  • Pevzner, M. S., & Kofman, T. P. (1991). Preparation of 4-chloropyrazoles.
  • Ben-Aazza, D., El-Malah, A., El-Faham, A., & El-Gazzar, A. R. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 21, 2663-2670. [Link]
  • Unknown. (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Deng, X., & Mani, N. S. (2006). 5-BENZO[9][23]DIOXOL-5-YL-3-(4-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLE. Organic Syntheses, 83, 133. [Link]
  • Tan, D., & See, J. Y. (2020).
  • Allen, F. H. (2016). Low-temperature crystal structure of this compound.
  • Rostom, S. A., El-Subbagh, H. I., & El-Demellawy, M. A. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 18(7), 2767–2776. [Link]
  • National Center for Biotechnology Information. (n.d.). 1H-Pyrazole, 4-chloro-. PubChem. [Link]
  • Kavanagh, L. P., Le-He, V., McLean, K. J., Leys, D., & Abell, C. (2020). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 63(15), 8237–8252. [Link]
  • Patel, R., Sharma, G., & Singh, S. (2023). Pyrazoles as anticancer agents: Recent advances.
  • Aggarwal, N., Kumar, R., & Dureja, P. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
  • Arulpandi, T., & Raj, C. D. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Chemical and Pharmaceutical Research, 9(1), 220-227. [Link]
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29199–29219. [Link]
  • Patel, J. K., Patel, J. J., & Shah, N. K. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety.
  • da Silva, C. F., de Souza, T. B., da Silva, A. C., Santa-Rita, R. M., de Castro, S. L., & Fraga, C. A. M. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(11), 1399. [Link]
  • Rostom, S. A., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]
  • Mphahlele, M. J., & Gildenhuys, S. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(11), 3505. [Link]
  • El-Gazzar, A. R., Youssef, A. M., Yacout, G. A., & El-Sherief, H. A. (2017).
  • Sharma, R., & Kumar, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 10(11), 4945-4954. [Link]
  • Sharma, V., Kumar, P., & Pathak, D. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 5(3), 174–188. [Link]
  • Singh, N., & Singh, A. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 108-118. [Link]
  • Reddy, C. S., & Nagaraj, A. (2021). Sulfonated Graphene Oxide Catalyzed Transformation of Pyrazole-Oxazolidine Derivatives and their Antimicrobial Activities. Asian Journal of Chemistry, 33(1), 1-8. [Link]
  • Kumar, R., & Arora, R. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 18(4), 482-501. [Link]
  • Al-Ostath, R. A., Al-Wabli, R. I., & El-Emam, A. A. (2021). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. ChemistrySelect, 6(3), 444-451. [Link]
  • Patel, D. A., & Shah, V. H. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology, 10(9), 2321-9653. [Link]
  • Tsolaki, E., & Komiotis, D. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 22(1), 135. [Link]
  • Alzhrani, R., Al-Otaibi, B., Al-Sanea, M. M., & Al-Agamy, M. H. (2022). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. Molecules, 27(15), 4935. [Link]
  • Djoumessi, A. C., Van der Westhuyzen, C., & De Kimpe, N. (2021). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Molecules, 26(6), 1648. [Link]
  • Kumar, A., & Sharma, S. (2019). A Review on Pyrazole chemical entity and Biological Activity. Journal of Drug Delivery and Therapeutics, 9(4), 747-753. [Link]
  • Nossier, E. S., Fahmy, H. H., & Khalifa, N. M. (2017). Synthesis and anti-inflammatory activity of some pyrazole derivatives. Acta Poloniae Pharmaceutica, 74(3), 851-862. [Link]

Sources

A Researcher's Guide to Sourcing 4-Chloro-1H-pyrazole for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of 4-Chloro-1H-pyrazole in Modern Chemistry

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] Its pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3] The chloro-substituent at the 4-position provides a reactive handle for further molecular elaboration, making it an invaluable starting material for the synthesis of complex target molecules, including potential therapeutics for cancer and inflammation.[4][5][6]

The success of any research or development program hinges on the quality and reliability of its starting materials.[7][8] Impurities, even at trace levels, can lead to failed reactions, misleading biological data, and compromised patient safety.[8][9][10] Therefore, the careful selection of a commercial supplier for key intermediates like this compound is a decision of paramount importance, directly impacting experimental reproducibility and the overall integrity of the scientific process.[9][11] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to navigate the supplier landscape and implement robust quality control measures.

Part 1: Selecting a Commercial Supplier: A Framework for Diligence

Choosing a supplier is not merely a transactional step; it is the foundation of reliable and reproducible science. A researcher must move beyond simple catalog availability and scrutinize suppliers based on a multi-faceted set of criteria. The goal is to establish a partnership with a supplier who can provide not just a chemical, but confidence in its quality and consistency.

Key Evaluation Criteria for Suppliers:
  • Purity and Comprehensive Analytical Data: The stated purity is the first checkpoint. Look for suppliers who provide a purity specification of ≥98%, typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[1][12] Crucially, a supplier's trustworthiness is demonstrated by the depth of analytical documentation they provide. A comprehensive Certificate of Analysis (CoA) should be readily available and include not just the purity value but also the method of analysis.[12] Many reputable suppliers also provide access to spectral data (e.g., ¹H NMR, Mass Spec) for lot-specific batches.

  • Documentation and Regulatory Compliance: Professional suppliers will provide a Safety Data Sheet (SDS) without hesitation.[12] This document contains critical information on handling, storage, and potential hazards, including GHS classifications and precautionary statements.[13][14] For later-stage development, suppliers with ISO 9001 certification or those who can provide materials manufactured under Good Manufacturing Practices (GMP) become essential.

  • Batch-to-Batch Consistency and Scalability: Research projects evolve. A supplier who can provide consistent material from milligram to kilogram scale is invaluable. Inquire about their capacity and quality control processes that ensure consistency across different batches.[7]

  • Technical Support and Transparency: A strong supplier acts as a partner. Their technical support should be knowledgeable and accessible to answer questions about product specifications, stability, or analytical methods. Transparency is also key; for example, some suppliers, like Sigma-Aldrich for their "AldrichCPR" grade, explicitly state that they do not collect analytical data and the buyer assumes responsibility for confirming identity and purity.[13] This is critical information for a researcher to have before purchasing.

Comparative Landscape of Selected Suppliers

To aid in the selection process, the following table summarizes the offerings for this compound (CAS 15878-00-9) from several known chemical suppliers. This is not an exhaustive list but represents a cross-section of the market.

SupplierExample Product Name/GradeStated PurityKey Features & Notes
Sigma-Aldrich (Merck) This compound, AldrichCPRNot specifiedSold "as-is" without analytical data; buyer must perform QC.[13]
BLD Pharm This compoundSpecification providedProvides GHS information and storage conditions.[15]
Chem-Impex 4-Chloropyrazole≥ 98% (GC)Highlights applications in agriculture and pharmaceuticals.[1]
Shandong Biotech This compound>98.0% (GC)Provides detailed specifications including melting point and hazard statements.[12]
Matrix Fine Chemicals This compoundNot specifiedProvides basic chemical identifiers and offers quotes for various quantities.[16]

Note: Availability, specifications, and product codes are subject to change. Researchers should always verify information directly with the supplier.

Supplier Selection Workflow

The process of selecting a supplier should be systematic. The following diagram illustrates a logical workflow to guide this critical decision.

SupplierSelection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Deep Diligence cluster_2 Phase 3: Final Decision Start Identify Project Needs (Quantity, Purity) Search Search Supplier Databases (e.g., PubChem, eMolecules) Start->Search Identify Identify 3-5 Potential Suppliers Search->Identify RequestDocs Request Lot-Specific CoA & SDS Identify->RequestDocs EvalPurity Evaluate Purity & Analytical Methods RequestDocs->EvalPurity EvalSupport Assess Technical Support & Scalability RequestDocs->EvalSupport Compare Compare Suppliers (Quality, Cost, Lead Time) EvalPurity->Compare EvalSupport->Compare Select Select Primary Supplier Compare->Select Qualify Qualify Secondary Supplier (Optional Backup) Compare->Qualify

Caption: A logical workflow for selecting and qualifying a chemical supplier.

Part 2: Incoming Quality Control - Trust, but Verify

Once a supplier is chosen and the material arrives, the researcher's responsibility for quality assurance begins. Good Laboratory Practices (GLPs) mandate the verification of chemical reagents before use.[17] This "trust, but verify" approach is a self-validating system that prevents costly and time-consuming downstream failures.

Step-by-Step Incoming QC Protocol
  • Documentation Review:

    • Action: Cross-reference the received container label, packing slip, and the supplier's Certificate of Analysis (CoA).

    • Causality: This ensures that the correct material, lot number, and quantity have been received and that the supplier's quality claims match the product in hand.

  • Physical and Solubility Inspection:

    • Action: Observe the material's physical state (e.g., white to off-white crystalline solid), checking for any discoloration or heterogeneity.[1][12] Perform a small-scale solubility test in a solvent relevant to your planned reaction (e.g., CDCl₃ for NMR, or the reaction solvent).

    • Causality: Gross impurities or degradation can often be detected visually. An insolubility issue at this stage can indicate a significant problem with the material and prevents the introduction of an incorrect substance into a complex reaction mixture.

  • Analytical Identity and Purity Verification (¹H NMR):

    • Action: Prepare a sample by dissolving a small amount of the this compound in a deuterated solvent (e.g., CDCl₃). Acquire a proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

    • Protocol:

      • Accurately weigh ~5-10 mg of the compound into an NMR tube.

      • Add ~0.6 mL of deuterated solvent (e.g., CDCl₃).

      • Cap and invert the tube until the solid is fully dissolved.

      • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

      • Process the data, referencing the solvent peak.

    • Expected Result: The spectrum should show two singlets in the aromatic region, corresponding to the two protons on the pyrazole ring.[18] A broad singlet for the N-H proton may also be visible.[18]

    • Causality: ¹H NMR is a powerful and rapid tool for confirming the chemical identity. The presence of unexpected peaks can indicate impurities from the synthesis (e.g., starting materials, residual solvents) or degradation. Comparing the integral ratios to the expected structure provides a semi-quantitative measure of purity.

  • Final Approval and Record Keeping:

    • Action: If the material passes all checks, formally release it for laboratory use. Affix a "QC Passed" sticker with the date and analyst's initials to the container. Log the lot number, supplier, and verification data in the lab's chemical inventory or electronic lab notebook (ELN).

    • Causality: Meticulous record-keeping is the cornerstone of reproducible research and is required by most quality management systems.[17][19] It ensures traceability and aids in troubleshooting if issues arise later.

Experimental Workflow: QC and Use in Synthesis

The following diagram illustrates how the incoming QC process integrates directly into the experimental workflow.

ExperimentalWorkflow cluster_qc Incoming Quality Control cluster_synthesis Synthetic Application Receive Receive Reagent DocReview Review CoA & SDS Receive->DocReview Visual Visual Inspection DocReview->Visual NMR ¹H NMR Analysis Visual->NMR Approve Approve & Log Lot NMR->Approve Prep Reaction Setup (Weighing, Solvent) Approve->Prep Released for Use Reaction Execute Reaction (e.g., N-arylation) Prep->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Workup Work-up & Isolation Monitor->Workup Purify Purification (Chromatography) Workup->Purify Analyze Characterize Product Purify->Analyze

Caption: Integration of incoming QC into the standard experimental workflow.

Conclusion

Sourcing this compound, or any critical reagent, requires a diligent, evidence-based approach. By moving beyond a simple catalog purchase to a systematic process of supplier evaluation and internal quality verification, researchers can significantly mitigate risks. This proactive management of starting material quality is not a bureaucratic hurdle; it is an essential scientific practice that enhances the reliability, reproducibility, and ultimate success of research and development endeavors. Establishing robust protocols for sourcing and verification builds a foundation of confidence upon which groundbreaking science can be built.

References
  • Deng, X., & Mani, N. S. (n.d.). A. 5-Benzo[20][21]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). Organic Syntheses Procedure.
  • This compound. (n.d.). Shandong Biotech.
  • (n.d.). Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine.
  • 6.2: Quality Control. (2024, February 10). Chemistry LibreTexts.
  • Preparation of 4-chloropyrazoles. (n.d.). Google Patents.
  • This compound | CAS 15878-00-9. (n.d.). Matrix Fine Chemicals.
  • Benderskii, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44, 1322-1327.
  • Quality Control for Chemistry Laboratory. (n.d.). Dynacare Kasper Laboratories Procedures.
  • (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. Royal Society of Chemistry.
  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Operations. (2025, August 10). LinkedIn.
  • Quality Control Methods in Laboratory. (n.d.). ChiuVention.
  • The Importance of Purity in Chemistry. (n.d.). Moravek.
  • Why High-Purity Chemicals Matter in Drug Discovery. (n.d.). Apollo Scientific.
  • Quality Control In Chemical Manufacturing For Life Sciences. (2023, August 2). ReAgent.
  • Asati, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(15), 4434.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • 1H-Pyrazole, 4-chloro-. (n.d.). PubChem.
  • Kumar, A., et al. (2018). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 10(1), 1-10.
  • The Importance of Purity Determination of Pharmaceuticals. (2020, July 22). NETZSCH Analyzing & Testing.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI.
  • Rostom, S. A. F., et al. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 44(5), 1977-1988.
  • Gomaa, A. A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Pyrazole Chemistry

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, 4-Chloro-1H-pyrazole (C₃H₃ClN₂) is a versatile intermediate, prized for its utility in the synthesis of a diverse range of bioactive molecules. However, its reactivity and inherent toxicological profile demand a comprehensive and proactive approach to safety. This guide, intended for laboratory personnel, moves beyond a mere recitation of standard protocols. It aims to instill a deeper understanding of the "why" behind each safety recommendation, fostering a culture of intrinsic safety that is self-validating and scientifically grounded. We will explore the hazard profile, engineering and administrative controls, and emergency preparedness with the goal of empowering researchers to handle this valuable reagent with the confidence that comes from knowledge.

The Hazard Profile of this compound: A Multi-faceted Assessment

Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound presents a combination of acute toxicity, irritant properties, and potential for environmental harm.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as follows:[1][2]

Hazard ClassHazard CategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationWarning
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarning
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarning
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationWarning

The causality behind these classifications lies in the chemical's ability to react with biological macromolecules. While specific toxicological studies on this compound are not extensively published, the known reactivity of halogenated heterocyclic compounds suggests that it can act as an alkylating agent or interfere with enzymatic processes. The hepatotoxicity observed in a metabolite of pyrazole, 4-hydroxypyrazole, underscores the potential for pyrazole derivatives to cause organ-specific damage.[3]

Engineering and Administrative Controls: A Hierarchy of Protection

The most effective way to mitigate risk is to implement a multi-layered safety strategy that prioritizes engineering controls, supplemented by administrative procedures and, finally, personal protective equipment.

The Primacy of Ventilation

Given that this compound is harmful if inhaled and can cause respiratory irritation, all handling of the solid or solutions should be conducted in a properly functioning chemical fume hood.[1][4] The fume hood provides a physical barrier and constant airflow to prevent the accumulation of dust or vapors in the laboratory atmosphere.

Designated Work Areas and Safe Storage

Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with all necessary safety equipment.

Storage recommendations include:

  • A cool, dry, and well-ventilated area: This prevents degradation of the compound and minimizes the risk of vapor accumulation.[1][4]

  • Tightly sealed containers: To prevent exposure to atmospheric moisture and contamination.[1][4]

  • Away from incompatible materials: While specific incompatibility data is limited, it is prudent to store it away from strong oxidizing agents and strong acids or bases.[5]

  • Store locked up: Given its acute toxicity, access should be restricted to authorized personnel.[1][4]

Personal Protective Equipment (PPE): The Last Line of Defense

While engineering and administrative controls are designed to minimize exposure, appropriate PPE is essential for protecting the user from residual risks.

PPE_Hierarchy Eye_Protection Eye_Protection Goggles Goggles Eye_Protection->Goggles Hand_Protection Hand_Protection Gloves Gloves Hand_Protection->Gloves Body_Protection Body_Protection Coat Coat Body_Protection->Coat Respiratory_Protection Respiratory_Protection Respirator Respirator Respiratory_Protection->Respirator

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound.[6]

  • Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[6]

  • Respiratory Protection: All work should be performed in a chemical fume hood. In the event of a large spill or failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge should be used.[1]

Experimental Protocols: A Self-Validating System for Safety

The following protocols are designed to be self-validating, meaning that adherence to the steps inherently minimizes risk.

Weighing and Dispensing
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE.

  • Weighing: Weigh the solid compound in a tared, sealed container within the fume hood. Use a disposable weighing boat or paper to avoid contaminating the balance.

  • Transfer: If transferring to a reaction vessel, do so carefully within the fume hood to minimize dust generation.

  • Cleanup: Clean any spills immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.

In-Reaction Handling
  • Inert Atmosphere: Many reactions involving pyrazole derivatives are conducted under an inert atmosphere (e.g., nitrogen or argon). This not only protects the reaction from air and moisture but also provides an additional layer of containment.

  • Temperature Control: Be mindful of exothermic reactions. Use an ice bath for cooling as needed and monitor the reaction temperature closely.

  • Quenching: When the reaction is complete, quench it carefully according to the specific protocol, always within the fume hood.

Emergency Procedures: Preparedness is Paramount

In the event of an exposure or spill, a swift and informed response is critical.

Emergency_Response cluster_exposure Exposure cluster_spill Spill cluster_actions Immediate Actions Start Emergency Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Small_Spill Small Spill Start->Small_Spill Large_Spill Large Spill Start->Large_Spill Wash_Skin Wash with soap and water for 15 min Skin_Contact->Wash_Skin Flush_Eyes Flush with water for 15 min; seek medical attention Eye_Contact->Flush_Eyes Move_to_Fresh_Air Move to fresh air; seek medical attention Inhalation->Move_to_Fresh_Air Seek_Medical_Attention Do NOT induce vomiting; seek immediate medical attention Ingestion->Seek_Medical_Attention Absorb_Spill Absorb with inert material; decontaminate area Small_Spill->Absorb_Spill Evacuate_and_Alert Evacuate area; alert emergency services Large_Spill->Evacuate_and_Alert

First Aid Measures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[4]

Accidental Release Measures
  • Small Spills: For small spills, absorb the material with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8]

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team.[1] Prevent the spill from entering drains or waterways.

Fire Fighting Measures

While this compound is not considered a significant fire risk, it may burn and emit corrosive and toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][9]

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations: Environmental Stewardship

All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][4] Do not dispose of it in the sanitary sewer or regular trash.

Conclusion: A Culture of Safety

The responsible use of this compound in research and development is predicated on a thorough understanding of its hazards and the diligent application of safety protocols. By moving beyond rote memorization of rules to a deeper comprehension of the principles of chemical safety, researchers can create a laboratory environment where scientific discovery and personal well-being are mutually reinforcing. This guide serves as a technical resource to support that endeavor, empowering scientists to innovate safely and effectively.

References

  • PubChem. (n.d.). 1H-Pyrazole, 4-chloro-. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). Three-component Reaction for Pyrazole Synthesis.
  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • EHSO. (2025). Spill Control/Emergency Response.
  • Royal Society of Chemistry. (2016). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • National Library of Medicine. (1976). Pharmacological and toxicological properties of 4-hydroxypyrazole, a metabolite of pyrazole.
  • ACS Publications. (n.d.). Novel substitution reactions of 4-chloro-4H-pyrazole derivatives.
  • PubMed Central. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • Matrix Fine Chemicals. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

A-Z Guide to the X-ray Crystal Structure of 4-Chloro-1H-pyrazole: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides an in-depth analysis of the X-ray crystal structure of 4-Chloro-1H-pyrazole, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2] Pyrazoles serve as foundational scaffolds for numerous active compounds due to their stability and amenability to substitution.[1][2] This guide details the single-crystal growth methodology, the specifics of low-temperature X-ray data collection, and a thorough examination of the resulting crystal structure. We will explore the nuanced intermolecular interactions, including the determinative N—H⋯N hydrogen bonding that dictates the supramolecular assembly of this compound in the solid state. The crystallographic data presented herein offers critical insights for researchers and drug development professionals engaged in structure-based drug design and the synthesis of novel pyrazole-based therapeutics.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of FDA-approved drugs.[3][4] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[5] The stability of the pyrazole ring and the ease with which it can be functionalized make it an attractive starting point for the development of new chemical entities.[1][2]

The introduction of a halogen atom, such as chlorine at the 4-position, significantly modulates the electronic properties and lipophilicity of the pyrazole ring. This, in turn, influences its pharmacokinetic and pharmacodynamic profiles. Therefore, a precise understanding of the three-dimensional structure of this compound is fundamental for predicting its behavior in more complex systems and for the rational design of new derivatives with enhanced biological activity.[6][7]

Methodology: From Commercial Reagent to High-Quality Crystal

The journey from a commercially available powder to a well-defined crystal structure involves two critical experimental phases: single-crystal growth and X-ray diffraction analysis.[8] The quality of the final structural model is entirely dependent on the success of the initial crystallization.

Experimental Protocol: Single Crystal Growth

High-quality single crystals of this compound suitable for X-ray diffraction were obtained via a slow evaporation method. This technique is favored for its simplicity and effectiveness with soluble, stable small molecules.

Rationale: The choice of methylene chloride as the solvent is strategic. It is a good solvent for this compound, allowing for the preparation of a saturated solution. Its relatively low boiling point (39.6 °C) facilitates slow, controlled evaporation at room temperature, which is crucial for the ordered deposition of molecules onto a growing crystal lattice, minimizing defects.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: this compound (commercially purchased) is dissolved in a minimal amount of methylene chloride in a clean glass vial to create a saturated or near-saturated solution.

  • Slow Evaporation: The vial is loosely capped or covered with perforated parafilm to allow for the slow escape of the solvent.

  • Incubation: The vial is placed in a vibration-free environment at a constant temperature.

  • Crystal Harvest: Over a period of several days to a week, colorless, prismatic crystals form. A suitable crystal (typically >0.1 mm in all dimensions) is carefully selected and harvested.[8]

Experimental Workflow: X-ray Data Collection & Structure Refinement

The following workflow outlines the standard procedure for determining the molecular structure from a single crystal.[9][10]

experimental_workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Select & Mount Crystal diffractometer Center Crystal in X-ray Beam (Bruker D8 CMOS Diffractometer) crystal->diffractometer data_collection Low-Temperature Data Collection (170 K, Mo Kα radiation) diffractometer->data_collection integration Data Integration & Scaling (CrysAlis PRO) data_collection->integration Raw Diffraction Images structure_solution Structure Solution (Direct Methods) integration->structure_solution refinement Structure Refinement (Full-matrix least-squares on F^2) structure_solution->refinement validation Final Structure Validation (CIF Generation) refinement->validation

Caption: Workflow from crystal mounting to final structure validation.

Rationale for Low-Temperature Data Collection: Data for this compound was collected at 170 K.[1][2][11] This is a critical experimental choice for two primary reasons:

  • Sublimation: The compound is known to sublime when exposed to the heat generated by the X-ray beam at room temperature.[1][2][11] Cooling the crystal mitigates this effect, ensuring its stability throughout the data collection process.

  • Thermal Motion: At low temperatures, atomic vibrations are reduced, leading to sharper diffraction spots and a more precise determination of atomic positions and bond lengths.

Results and Discussion: Unveiling the Crystal Structure

Crystallographic Data Summary

The crystal structure of this compound was determined at 170 K.[1] It crystallizes in the orthorhombic system with the space group Pnma.[1][2] This space group indicates the presence of a mirror plane and a glide plane, which have significant implications for the packing arrangement.

Parameter Value Reference
Chemical FormulaC₃H₃ClN₂[1]
Molecular Weight102.52 g/mol [1]
Crystal SystemOrthorhombic[1]
Space GroupPnma[1][2]
Temperature170 K[1]
a (Å)14.9122 (10)[1]
b (Å)17.6410 (9)[1]
c (Å)4.9878 (3)[1]
Volume (ų)1312.13 (14)[1]
Z12[1]
Molecular Structure and Supramolecular Assembly

A key finding of the structural analysis is that this compound forms a hydrogen-bonded trimeric assembly in the solid state.[1][2] This is a common motif for pyrazoles, but not universal, as other arrangements like dimers, tetramers, and catemers (chains) are also known.[2][12] The formation of this trimer is isostructural with its bromo-analogue, 4-bromo-1H-pyrazole.[1][2][12]

Hydrogen Bonding: The primary intermolecular force governing the crystal packing is the N—H⋯N hydrogen bond.[1][11] The acidic proton on the N1 atom of one pyrazole molecule forms a strong hydrogen bond with the basic lone pair on the N2 atom of an adjacent molecule. The geometry of these interactions is consistent with typical hydrogen bonds found in other pyrazole structures.[1][2]

Donor—H···Acceptor D···A Distance (Å) D—H···A Angle (°) Reference
N1—H1A···N1'2.885 (3)165[1]
N2—H2···N3''2.8582 (19)169[1]
N3—H3A···N2''2.8582 (19)169[1]

Structural Disorder: A notable feature of this crystal structure is disorder. The asymmetric unit contains one and a half molecules, with one molecule being bisected by a crystallographic mirror plane.[1][2] This leads to the N—H proton being disordered over two positions, each with 50% occupancy.[1][2] This disorder results in an averaging of the C—N bond lengths, making the 'pyrrole-like' and 'pyridine-like' sides of the pyrazole ring indistinguishable in the final electron density map.[1][2]

h_bonding cluster_trimer Hydrogen-Bonded Trimer mol1 4-Cl-Pz (A) mol2 4-Cl-Pz (B) mol1->mol2 N-H···N mol3 4-Cl-Pz (C) mol2->mol3 N-H···N mol3->mol1 N-H···N

Sources

An In-depth Technical Guide to the Acidity and pKa of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-1H-pyrazole in Medicinal Chemistry

This compound is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its substituted pyrazole core is a prevalent scaffold in pharmaceuticals and agrochemicals, valued for its stability and amenability to further functionalization.[2][3] Understanding the acidity and the corresponding acid dissociation constant (pKa) of this compound is paramount for professionals in drug development. This fundamental physicochemical parameter profoundly influences a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The degree of ionization at physiological pH, which is dictated by the pKa, affects crucial properties such as solubility, lipophilicity, and the ability to cross biological membranes.

This technical guide provides a comprehensive exploration of the acidity and pKa of this compound, delving into the theoretical underpinnings, experimental determination methodologies, and computational prediction techniques.

Theoretical Framework: Acidity of the Pyrazole Ring and the Influence of the Chloro Substituent

The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. One nitrogen atom (N1) is pyrrole-like and possesses a lone pair of electrons contributing to the aromatic sextet, while the other (N2) is pyridine-like with its lone pair residing in an sp² hybrid orbital. This configuration imparts amphoteric properties to the pyrazole ring, allowing it to act as both a weak acid and a weak base.

The acidity of N-unsubstituted pyrazoles stems from the dissociation of the proton from the pyrrole-like N1 nitrogen. For the parent 1H-pyrazole, the pKa of this N-H proton is approximately 14.2, indicating it is a very weak acid. The basicity arises from the protonation of the pyridine-like N2 nitrogen, with the pKa of the conjugate acid being around 2.5.

The introduction of a chlorine atom at the 4-position of the pyrazole ring significantly influences its electronic properties and, consequently, its acidity. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the pyrazole ring, leading to a stabilization of the resulting pyrazolate anion formed upon deprotonation. By stabilizing the conjugate base, the equilibrium of the acid dissociation reaction is shifted towards the products, resulting in an increase in acidity and a corresponding decrease in the pKa value compared to the unsubstituted pyrazole. Therefore, it is anticipated that the pKa of this compound will be lower than 14.2.

Quantitative Data Summary

PropertyValue
Molecular Formula C₃H₃ClN₂
Molecular Weight 102.52 g/mol
CAS Number 15878-00-9
Appearance Solid
Predicted pKa Expected to be < 14.2 (due to the electron-withdrawing chloro group)

Experimental Determination of pKa

For researchers requiring a precise pKa value for this compound, direct experimental measurement is the most reliable approach. The two most common and robust methods for pKa determination are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining pKa values. It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte (this compound) and monitoring the corresponding change in pH.

  • Preparation of Solutions:

    • Prepare a standard solution of 0.1 M Sodium Hydroxide (NaOH) and accurately determine its concentration.

    • Prepare a solution of this compound (e.g., 0.01 M) in a suitable solvent. Given that it is a solid, dissolution in a co-solvent system like water-ethanol may be necessary to ensure complete solubility.

    • Prepare a solution of 0.1 M Potassium Chloride (KCl) to maintain a constant ionic strength throughout the titration.

  • Calibration of the pH Meter:

    • Calibrate the pH meter using at least two standard buffer solutions with known pH values that bracket the expected pKa range.

  • Titration Procedure:

    • Place a known volume of the this compound solution into a beaker with a magnetic stir bar.

    • Add a sufficient amount of the KCl solution to maintain constant ionic strength.

    • Immerse the calibrated pH electrode into the solution.

    • Begin the titration by adding small, precise increments of the standardized NaOH solution.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • Alternatively, for more precise results, a Gran plot or other derivative methods can be used to accurately determine the equivalence point and subsequently the pKa.

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Computational pKa Prediction using Density Functional Theory (DFT)

In the absence of experimental data, or as a complementary approach, computational methods such as Density Functional Theory (DFT) can provide a reliable estimate of the pKa of this compound. This is achieved by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in solution.

  • Structural Optimization:

    • The 3D structures of both the protonated (this compound) and deprotonated (4-chloropyrazolate anion) species are optimized in the gas phase using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

    • Frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies).

  • Solvation Energy Calculation:

    • The effect of the solvent (typically water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Single-point energy calculations are performed on the gas-phase optimized geometries within the solvent model to obtain the solvation free energies.

  • pKa Calculation:

    • The pKa is calculated using a thermodynamic cycle that relates the gas-phase deprotonation energy, the solvation energies of the species, and the experimental pKa of a reference compound. A common approach involves the following equation:

    pKa = (ΔG*solv) / (2.303 * RT)

    where ΔG*solv is the Gibbs free energy change of the deprotonation reaction in solution, R is the gas constant, and T is the temperature.

dft_pka_calculation cluster_gas_phase Gas Phase Calculations cluster_solvation Solvation Calculations cluster_pka pKa Determination opt_acid Optimize Geometry of Acid (HA) freq_acid Frequency Calculation (HA) opt_acid->freq_acid opt_base Optimize Geometry of Conjugate Base (A⁻) freq_base Frequency Calculation (A⁻) opt_base->freq_base solv_acid Calculate Solvation Energy of Acid (HA) freq_acid->solv_acid solv_base Calculate Solvation Energy of Conjugate Base (A⁻) freq_base->solv_base delta_g Calculate ΔG of Deprotonation in Solution solv_acid->delta_g solv_base->delta_g calc_pka Calculate pKa delta_g->calc_pka

Caption: Computational workflow for pKa prediction using DFT.

Conclusion

The acidity of this compound, a key parameter for its application in drug discovery and development, is significantly influenced by the electron-withdrawing nature of the chloro substituent. While a precise experimental pKa value is not readily found in the literature, this guide provides the theoretical foundation and detailed, actionable protocols for its determination through both experimental and computational means. By employing the methodologies outlined herein, researchers and scientists can obtain a reliable pKa value for this compound, enabling more informed decisions in the design and optimization of novel therapeutic agents.

References

  • PubChem. 1H-Pyrazole, 4-chloro-.
  • Matrix Fine Chemicals. This compound | CAS 15878-00-9. [Link]
  • Rue, K., & Raptis, R. G. (2021). Low-temperature crystal structure of this compound.
  • PubChem. 4-Chloro-1-phenylpyrazole.
  • Supporting Information for: Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. [Link]
  • Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(9). [Link]
  • Raptis, R. G., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5468. [Link]
  • PubChem. Pyrazole.
  • Cheméo. Chemical Properties of 1H-Pyrazole, 4-chloro- (CAS 15878-00-9). [Link]
  • The crystal structure of this compound-3-carboxylic acid, C4H3ClN2O2. (2025). Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 575-577. [Link]
  • PubChemLite. 4-chloropyrazole (C3H3ClN2). [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 4-Chloro-1H-pyrazole in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs and clinical candidates targeting a wide spectrum of diseases, including cancer, inflammation, and neurological disorders.[1][2][3] Its prevalence in medicinal chemistry stems from its unique electronic properties and its ability to act as a versatile scaffold for creating molecules with precise three-dimensional arrangements.[4][5] The functionalization of the pyrazole ring is therefore a critical step in drug discovery programs.

Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and operational simplicity.[6][7] This guide focuses specifically on the use of 4-chloro-1H-pyrazole as a coupling partner. While historically less reactive than their bromo- or iodo- counterparts, chloro-heterocycles like this compound offer significant advantages in terms of cost-effectiveness and availability, making them highly desirable starting materials in process chemistry and large-scale synthesis.[8] However, the inert nature of the C-Cl bond necessitates a sophisticated and well-optimized catalytic system to achieve efficient coupling.[9]

This document provides a comprehensive overview of the mechanistic principles, optimization strategies, and detailed experimental protocols required to successfully employ this compound in Suzuki-Miyaura coupling reactions, enabling researchers to leverage this valuable building block in their synthetic campaigns.

Mechanistic Considerations: Activating the C-Cl Bond

A fundamental understanding of the reaction mechanism is paramount to troubleshooting and optimizing any catalytic process. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.

The generally accepted mechanism involves three key steps:[7][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is typically the rate-limiting step for chloro-heterocycles due to the high strength of the C-Cl bond.[8][11] The choice of ligand is critical here; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are essential as they stabilize the electron-deficient Pd(0) center, promoting its insertion into the robust C-Cl bond.[8][12]

  • Transmetalation: The boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the palladium center, displacing the chloride and forming a new diorganopalladium(II) intermediate.[6][13]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 4-aryl-pyrazole product and regenerating the active Pd(0) catalyst to re-enter the cycle.[7][13]

Suzuki_Catalytic_Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura coupling.

Optimization of Reaction Conditions

The success of coupling unreactive chloro-heterocycles hinges on the careful selection of several key parameters. Modern palladium precatalysts, which are air-stable and form the active Pd(0) species in situ, have proven particularly effective.[8]

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Source Buchwald Precatalysts (e.g., XPhos Pd G2, SPhos Pd G2)These precatalysts are designed for challenging couplings. The bulky, electron-rich biarylphosphine ligands (XPhos, SPhos) accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[8][14] Using a precatalyst ensures a reliable generation of the active Pd(0) species.
Ligand XPhos, SPhosIf not using a precatalyst, these ligands paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ are the gold standard for activating C-Cl bonds.[12][15]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are preferred. K₃PO₄ is often an excellent choice as it is effective and less hygroscopic than Cs₂CO₃. The base is crucial for activating the boronic acid for the transmetalation step.[15][16]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O (typically 4:1 to 10:1 v/v)A polar aprotic solvent in combination with water is standard. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[17][18]
Temperature 80 - 110 °C (Conventional) or 90 - 140 °C (Microwave)Higher temperatures are generally required to overcome the activation energy for the C-Cl bond cleavage. Microwave irradiation can dramatically reduce reaction times by efficiently heating the polar solvent mixture.[18][19][20]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere throughout the setup and reaction is critical for reproducibility and high yields.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts are toxic and should be handled with care.

Protocol 1: Microwave-Assisted Suzuki Coupling of this compound

This protocol is optimized for speed and efficiency, making it ideal for library synthesis and rapid screening of coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • XPhos Pd G2 precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound (e.g., 0.5 mmol, 51.2 mg), the arylboronic acid (0.75 mmol), K₃PO₄ (1.0 mmol, 212 mg), and the XPhos Pd G2 precatalyst (0.01 mmol, 7.8 mg).

  • Add the stir bar to the vial.

  • Add 1,4-dioxane (2.0 mL) and water (0.5 mL).

  • Seal the vial tightly with the appropriate cap.

  • Place the vial into the microwave reactor.

  • Irradiate the mixture with stirring at 120 °C for 20-40 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (15 mL) and pass it through a small plug of celite to filter off inorganic salts and the catalyst.

  • Wash the celite plug with additional ethyl acetate (10 mL).

  • Transfer the combined filtrate to a separatory funnel and wash with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1H-pyrazole.

Protocol 2: Conventional Heating Suzuki Coupling of this compound

This protocol uses standard laboratory equipment and is suitable for larger-scale reactions.

Materials:

  • This compound (1.0 equiv)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos ligand (4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask equipped with a stir bar and reflux condenser, add this compound (e.g., 1.0 mmol, 102.5 mg), the arylboronic acid (1.5 mmol), Cs₂CO₃ (2.0 mmol, 652 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Seal the flask and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Via syringe, add degassed toluene (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform the workup and purification as described in Protocol 1 (steps 8-12).

Visualized Workflow & Troubleshooting

Experimental_Workflow start Start setup 1. Reagent Addition (Pyrazole, Boronic Acid, Base, Catalyst) start->setup inert 2. Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent 3. Add Degassed Solvents inert->solvent react 4. Reaction (Microwave or Conventional Heat) solvent->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup (Dilute, Filter, Extract, Wash) monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki coupling.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Pd(0) oxidized).2. Insufficient heat/time.3. Poor quality base or solvents.1. Ensure a thoroughly inert atmosphere. Use a fresh bottle of catalyst or precatalyst.2. Increase reaction temperature or time. Switch to microwave heating.3. Use anhydrous solvents and dry the base before use.
Protodeboronation (Boronic acid is replaced by -H)1. Reaction temperature is too high for the stability of the boronic acid.2. Presence of excess water or acidic impurities.1. Attempt the reaction at a lower temperature for a longer duration.2. Use carefully dried solvents and reagents. Consider using boronate esters, which can be more stable.[15]
Homocoupling (Boronic acid couples with itself)1. Presence of oxygen in the reaction.2. Catalyst system favors homocoupling.1. Improve inert atmosphere technique (degas solvents thoroughly).2. Decrease catalyst loading or screen different palladium/ligand combinations.
Difficulty in Purification 1. Complex reaction mixture.2. Product has similar polarity to impurities.1. Filter the crude mixture through a plug of silica/celite before full purification.2. Optimize chromatography conditions (try different solvent systems or use a gradient elution).

References

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (2020). Organic & Biomolecular Chemistry.
  • Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). Bioorganic Chemistry.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... (2023).
  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with... (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Suzuki reaction. (n.d.). Wikipedia.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society.
  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. (2020). ChemistrySelect.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013).
  • Optimization of reaction conditions. (n.d.).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). Journal of the American Chemical Society.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017).
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. (2025). BenchChem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

The Pyrazole Core: A Strategic Application Guide to the Synthesis of Kinase Inhibitors from 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibitor Design

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form the core of a multitude of pharmacologically active agents.[1][2][3] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity that makes it an ideal framework for interacting with the ATP-binding pocket of protein kinases.[4][5] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making kinase inhibitors a critical class of therapeutic agents.[6][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of potent kinase inhibitors, using the readily available and versatile building block, 4-chloro-1H-pyrazole. We will delve into the strategic functionalization of this scaffold, focusing on robust and widely applicable synthetic methodologies, and provide detailed, field-proven protocols.

Strategic Importance of this compound

This compound serves as an excellent starting material for the synthesis of diverse kinase inhibitor libraries. The chlorine atom at the C4 position is a versatile handle for introducing chemical complexity through modern cross-coupling reactions. While generally less reactive than its bromo and iodo counterparts (a reactivity trend of C-I > C-Br > C-Cl is typically observed), the chloro-substituent offers advantages in terms of cost-effectiveness and the potential for selective, stepwise functionalization in more complex syntheses.[8] The key to unlocking the potential of this compound lies in the judicious selection of catalysts, ligands, and reaction conditions to drive C-C and C-N bond formation efficiently.

Core Synthetic Strategies: Functionalization of the Pyrazole Scaffold

The elaboration of the this compound core into complex kinase inhibitors primarily relies on two powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[9][10] These reactions are fundamental tools in the modern synthetic chemist's arsenal, enabling the modular assembly of complex molecules.

C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for creating a carbon-carbon bond between the C4 position of the pyrazole and various aryl or heteroaryl moieties, which are common features in kinase inhibitors designed to occupy the adenine-binding region of the ATP pocket.[1][11]

The catalytic cycle, illustrated below, involves the oxidative addition of the 4-chloropyrazole to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the 4-arylpyrazole product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition_Complex Pyrazolyl-Pd(II)-Cl(L2) This compound->Oxidative_Addition_Complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition_Complex Transmetalation_Complex Pyrazolyl-Pd(II)-Ar(L2) Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation Aryl_Boronic_Acid Ar-B(OH)2 Aryl_Boronic_Acid->Transmetalation_Complex Transmetalation_Complex->Pd(0)L2 Regeneration 4-Aryl-1H-pyrazole 4-Aryl-1H-pyrazole Transmetalation_Complex->4-Aryl-1H-pyrazole Reductive Elimination Base Base Base->Transmetalation_Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Causality Behind Experimental Choices: The success of the Suzuki-Miyaura coupling with the less reactive this compound hinges on overcoming the challenging oxidative addition step. This is achieved through the use of electron-rich, sterically hindered phosphine ligands that stabilize the palladium catalyst and promote its reactivity. The choice of base is also critical for the transmetalation step, with carbonates or phosphates often providing optimal results.

C-N Bond Formation via Buchwald-Hartwig Amination

The introduction of an amino group at the C4 position of the pyrazole is a key step in the synthesis of many potent kinase inhibitors, as this group often serves as a crucial hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase.[12][13] The Buchwald-Hartwig amination is the premier method for forging this C-N bond.[9][14]

The mechanism shares similarities with the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.

Buchwald_Hartwig_Amination This compound This compound Oxidative_Addition_Complex Pyrazolyl-Pd(II)-Cl(L2) This compound->Oxidative_Addition_Complex Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Oxidative_Addition_Complex Amido_Complex Pyrazolyl-Pd(II)-NR2(L2) Oxidative_Addition_Complex->Amido_Complex Amine Coordination & Deprotonation Amine R2NH Amine->Amido_Complex Amido_Complex->Pd(0)L2 Regeneration 4-Amino-1H-pyrazole 4-Amino-1H-pyrazole Amido_Complex->4-Amino-1H-pyrazole Reductive Elimination Base Base Base->Amido_Complex

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination of this compound.

Causality Behind Experimental Choices: For the amination of 4-chloropyrazoles, the choice of a strong, non-nucleophilic base such as sodium or potassium tert-butoxide is often crucial to facilitate the deprotonation of the amine. The selection of a suitable palladium precatalyst and a bulky biarylphosphine ligand is paramount to ensure high catalytic activity and prevent undesired side reactions.[15] Modern generations of Buchwald precatalysts are particularly effective for these challenging transformations.

Case Study: Synthesis of a Pyrimidine-Based 4-Amino-(1H)-pyrazole JAK Inhibitor

To illustrate the practical application of these strategies, we will outline a synthetic route inspired by the development of potent Janus Kinase (JAK) inhibitors.[12][13] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in autoimmune diseases and cancers.[12][13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer Gene_Expression Gene Expression STAT_dimer->Gene_Expression Transcription Regulation STAT->STAT_dimer Dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole-based inhibitor.

The following protocols provide a step-by-step guide to synthesize a representative pyrimidine-based 4-amino-(1H)-pyrazole inhibitor, starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-1H-pyrazole from this compound

This protocol describes a Buchwald-Hartwig amination using an ammonia surrogate, a common strategy when direct amination with ammonia is challenging.

  • Materials:

    • This compound

    • Benzophenone imine

    • Palladium(II) acetate (Pd(OAc)₂)

    • (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [RuPhos]

    • Sodium tert-butoxide (NaOtBu)

    • Toluene (anhydrous)

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and RuPhos (0.04 equiv).

    • Reagent Addition: Add sodium tert-butoxide (1.4 equiv) to the flask. Evacuate and backfill with argon three times.

    • Solvent and Reactant Addition: Add anhydrous toluene, followed by benzophenone imine (1.2 equiv) via syringe.

    • Heating: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

    • Workup - Hydrolysis: Cool the reaction to room temperature. Add an aqueous solution of HCl (e.g., 2 M) and stir vigorously for 1 hour to hydrolyze the imine.

    • Neutralization and Extraction: Neutralize the mixture with a saturated NaHCO₃ solution. Extract the aqueous layer three times with ethyl acetate.

    • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-amino-1H-pyrazole.

Protocol 2: Synthesis of a Pyrimidine-Based 4-Amino-(1H)-pyrazole JAK Inhibitor

This protocol details the nucleophilic aromatic substitution (SNAr) reaction between 4-amino-1H-pyrazole and a dichloropyrimidine intermediate.

  • Materials:

    • 4-Amino-1H-pyrazole (from Protocol 1)

    • 2,4-Dichloro-5-ethylpyrimidine

    • Trifluoroacetic acid (TFA)

    • 2-Propanol

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: In a sealed tube, dissolve 4-amino-1H-pyrazole (1.0 equiv) and 2,4-dichloro-5-ethylpyrimidine (1.1 equiv) in 2-propanol.

    • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 equiv).

    • Heating: Seal the tube and heat the reaction mixture to 120 °C for 24 hours. Monitor the reaction progress by LC-MS.

    • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure.

    • Neutralization and Extraction: Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the target pyrimidine-based 4-amino-(1H)-pyrazole inhibitor.

Data Presentation: Characterization and Biological Activity

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidationResonances corresponding to the pyrazole, pyrimidine, and substituent protons and carbons.
LC-MS Purity assessment and mass confirmationA single major peak in the chromatogram with the expected mass-to-charge ratio.
HRMS Exact mass determinationProvides the elemental composition, confirming the molecular formula.

The inhibitory activity of the final compound against the target kinases (e.g., JAK1, JAK2, JAK3) should be determined using in vitro kinase assays.

Compound Target Kinase IC₅₀ (nM)
Final Inhibitor JAK1e.g., 3.4[12]
Final Inhibitor JAK2e.g., 2.2[12]
Final Inhibitor JAK3e.g., 3.5[12]
Ruxolitinib (Control) JAK1e.g., 3.3
Ruxolitinib (Control) JAK2e.g., 2.8
Ruxolitinib (Control) JAK3e.g., 428
Note: IC₅₀ values are representative and based on literature data for analogous compounds.[12]

Protocol 3: General In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potency of the synthesized compounds.

  • Materials:

    • Recombinant human kinase (e.g., JAK1, JAK2, JAK3)

    • Kinase-specific substrate peptide

    • Adenosine-5'-triphosphate (ATP)

    • Assay buffer (containing MgCl₂, DTT, etc.)

    • Synthesized pyrazole compound (dissolved in DMSO)

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the synthesized pyrazole inhibitor in DMSO.

    • Reaction Setup: In a 384-well plate, add the assay buffer, the kinase, and the substrate peptide.

    • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine or Ruxolitinib).

    • Reaction Initiation: Initiate the kinase reaction by adding ATP.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and strategic starting material for the synthesis of a diverse array of kinase inhibitors. By leveraging powerful and well-understood synthetic transformations such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, medicinal chemists can efficiently construct complex molecules with potent and selective biological activity. The protocols and strategies outlined in this application note provide a robust framework for researchers to explore the vast chemical space accessible from this privileged scaffold, ultimately contributing to the discovery and development of next-generation therapeutics.

References

  • He, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]
  • Dymock, B. W. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(12), 2286. [Link]
  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
  • Li, J., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 779-783. [Link]
  • Singh, T., et al. (2021). Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. International Journal of Molecular Sciences, 22(16), 8829. [Link]
  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4634. [Link]
  • Kim, H. P., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 24(1), 28. [Link]
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
  • He, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950-955. [Link]
  • Scott, J. D., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor With Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 60(23), 9676-9690. [Link]
  • Wikipedia. (n.d.).
  • Ferreira, R. J., et al. (2021).
  • Słowik, T., et al. (2021). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Molecules, 26(11), 3321. [Link]
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
  • Abdel-Wahab, B. F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]
  • Schilz, J., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 841-847. [Link]
  • Voll, C., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]
  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
  • Khedr, M. A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19134-19163. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Ghaffari, B. (2015). Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • ResearchGate. (n.d.). Optimization of conditions for the Suzuki coupling reaction. [Link]
  • ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. [Link]
  • Lee, H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 47, 128226. [Link]
  • Zhang, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(19), 2863-2871. [Link]
  • Ghaffari, B. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
  • El-Sayed, M. A. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
  • Alam, M. J., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(1), 100. [Link]
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712–5722. [Link]
  • Li, Y., et al. (2016). An Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208. [Link]
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. [Link]
  • Ichikawa, H., et al. (2010). Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Heterocycles, 81(6), 1509-1516. [Link]
  • OUCI. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. [Link]
  • PharmaTutor. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... [Link]

Sources

Application of 4-Chloro-1H-pyrazole in Agrochemical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, prized for its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1] Within this class of heterocycles, 4-Chloro-1H-pyrazole emerges as a particularly valuable and versatile building block. Its strategic chloro-substitution at the 4-position not only influences the electronic properties of the pyrazole ring, impacting its reactivity and the biological activity of its derivatives, but also serves as a key handle for further synthetic transformations. This guide provides an in-depth exploration of the application of this compound in the synthesis of fungicides, herbicides, and insecticides, complete with detailed protocols and an analysis of the underlying chemical principles.

PART 1: Synthesis of the Core Intermediate: this compound

A reliable and efficient synthesis of the starting material is paramount for any synthetic endeavor. A common and effective method for the preparation of this compound involves the direct chlorination of 1H-pyrazole.

Protocol 1: Chlorination of 1H-Pyrazole

This protocol is adapted from a patented industrial process, highlighting its robustness and scalability.[2]

Reaction Scheme:

Synthesis of this compound pyrazole 1H-Pyrazole reaction pyrazole->reaction naocl NaOCl naocl->reaction water H2O water->reaction Solvent chloropyrazole This compound reaction->chloropyrazole

Figure 1: Synthesis of this compound.

Materials:

  • 1H-Pyrazole

  • Sodium hypochlorite (NaOCl) solution (commercial grade, e.g., 10-15% aqueous solution)

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 1H-pyrazole (1.0 eq.) in water.

  • Cool the suspension in an ice bath with vigorous stirring.

  • Slowly add the sodium hypochlorite solution (1.0-1.2 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 0-10 °C. The addition of NaOCl to the acidic pyrazole solution generates hypochlorous acid in situ, which acts as the chlorinating agent.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with a saturated solution of sodium thiosulfate to quench any remaining hypochlorite, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield this compound.

Expected Yield and Purity: This method can provide high yields of this compound, often exceeding 90%, with good purity. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

PART 2: Application in Fungicide Synthesis

This compound is a key precursor for a significant class of fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs). The pyrazole-carboxamide scaffold is a common feature in many commercial SDHIs, and this compound provides a convenient entry point to this important class of compounds.

The Role of the 4-Chloro Substituent in Fungicidal Activity

The presence of a halogen, such as chlorine, at the 4-position of the pyrazole ring can significantly influence the fungicidal activity. Structure-activity relationship (SAR) studies have shown that this substituent can impact the binding affinity of the molecule to the target enzyme, succinate dehydrogenase.[3] The electronic effect of the chlorine atom can modulate the pKa of the pyrazole ring and influence the overall conformation of the molecule, which are critical for effective binding to the enzyme's active site.

Synthetic Strategy: Building Pyrazole Carboxamide Fungicides

A common synthetic route to pyrazole carboxamide fungicides involves the N-functionalization of this compound, followed by the introduction of the carboxamide moiety.

Fungicide Synthesis Workflow start This compound step1 N-Alkylation or N-Arylation start->step1 intermediate1 N-Substituted 4-Chloropyrazole step1->intermediate1 step2 Carboxylation or Formylation intermediate1->step2 intermediate2 N-Substituted 4-Chloropyrazole-x-carboxylic acid/aldehyde step2->intermediate2 step3 Amide Coupling intermediate2->step3 product Pyrazole Carboxamide Fungicide step3->product

Figure 2: General workflow for pyrazole carboxamide fungicide synthesis.

Protocol 2: Synthesis of a Pyrazole Carboxamide Precursor via N-Alkylation

This protocol details the N-alkylation of this compound, a crucial first step in the synthesis of many pyrazole-based agrochemicals.[4][5]

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)

  • Ethyl acetate (for extraction)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringe for reagent addition

Procedure:

  • To a stirred suspension of a base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.2 eq.) in anhydrous DMF or ACN, add this compound (1.0 eq.) at room temperature under an inert atmosphere. The choice of a polar aprotic solvent like DMF or ACN facilitates the dissolution of the pyrazole salt and promotes the SN2 reaction.

  • Stir the mixture for 30 minutes.

  • Slowly add the alkyl halide (1.1 eq.) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the N-alkylated 4-chloropyrazole.

R-XBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl bromideK₂CO₃DMF80685-95
Ethyl iodideNaHACN60870-85
Propargyl bromideK₂CO₃DMF60580-90

Table 1: Representative yields for the N-alkylation of this compound.

PART 3: Application in Herbicide Synthesis

The pyrazole scaffold is also a prominent feature in several classes of herbicides, including those that inhibit protoporphyrinogen oxidase (PPO) and acetolactate synthase (ALS).[6] The synthesis of these herbicides often involves the strategic functionalization of the pyrazole ring, where this compound can serve as a valuable starting point.

Synthetic Strategy: Aryl Pyrazole Herbicides via Cross-Coupling

A powerful method for the synthesis of aryl pyrazole herbicides is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the 4-position of the pyrazole ring and an aryl group.[7][8]

Herbicide Synthesis Workflow start This compound step1 Protection of N-H (if necessary) start->step1 intermediate1 N-Protected 4-Chloropyrazole step1->intermediate1 step2 Suzuki-Miyaura Cross-Coupling intermediate1->step2 intermediate2 N-Protected 4-Arylpyrazole step2->intermediate2 step3 Deprotection and Further Functionalization intermediate2->step3 product Aryl Pyrazole Herbicide step3->product

Figure 3: General workflow for aryl pyrazole herbicide synthesis.

Protocol 3: Suzuki-Miyaura Cross-Coupling of an N-Protected 4-Chloropyrazole

Note: The direct Suzuki-Miyaura coupling of this compound can be challenging due to the acidic N-H proton. Therefore, protection of the pyrazole nitrogen is often a necessary first step. Common protecting groups include trityl (Tr), tetrahydropyranyl (THP), or a simple methyl group.

Materials:

  • N-Protected 4-chloropyrazole (e.g., 1-Methyl-4-chloropyrazole)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

Equipment:

  • Schlenk tube or microwave reactor

  • Inert atmosphere setup

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • To a Schlenk tube, add the N-protected 4-chloropyrazole (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (2-5 mol%), and base (2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C for 6-24 hours, or perform the reaction in a microwave reactor for a significantly shorter time (10-60 minutes) at a similar temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the N-protected 4-arylpyrazole.

  • If necessary, deprotect the pyrazole nitrogen using appropriate conditions (e.g., acid treatment for trityl or THP groups).

Arylboronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001275-85
4-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃Toluene/EtOH/H₂O90880-90
3-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001665-75

Table 2: Representative yields for the Suzuki-Miyaura coupling of 1-Methyl-4-chloropyrazole.

PART 4: Application in Insecticide Synthesis

The pyrazole moiety is a critical component of several major classes of insecticides, including the phenylpyrazoles (e.g., Fipronil) and the anthranilic diamides (e.g., Chlorantraniliprole).[6][9] While the synthesis of these complex molecules often involves multi-step sequences, this compound can be a valuable starting point for the construction of key intermediates.

The Significance of the 4-Chloro Group in Insecticidal Pyrazoles

In many insecticidal pyrazoles, the 4-position is substituted with groups that are crucial for their mode of action. For instance, in fipronil, this position bears a trifluoromethylsulfinyl group. The 4-chloro atom in this compound can serve as a precursor to introduce such functionalities, either through direct substitution or by facilitating other transformations. Moreover, the electronic influence of the 4-chloro group can impact the overall insecticidal potency.[10]

Synthetic Strategy: Building Blocks for Phenylpyrazole Insecticides

The synthesis of phenylpyrazole insecticides often involves the construction of a polysubstituted pyrazole ring. A key disconnection approach involves the reaction of a substituted hydrazine with a β-ketoester or a related precursor. This compound can be elaborated to create such precursors.

Protocol 4: Synthesis of a 4-Chloropyrazole-5-carboxamide Intermediate

This protocol outlines the synthesis of a 4-chloropyrazole-5-carboxamide, a versatile intermediate that can be further modified to produce a range of insecticidal compounds.[11]

Materials:

  • This compound

  • Oxalyl chloride or thionyl chloride

  • Appropriate amine

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask with a magnetic stirrer and dropping funnel

  • Inert atmosphere setup

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a flask under an inert atmosphere, suspend this compound-5-carboxylic acid (prepared from this compound via carboxylation) in anhydrous DCM. Cool the mixture in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) dropwise. Add a catalytic amount of DMF if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is used immediately in the next step.

  • Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool in an ice bath.

  • In a separate flask, dissolve the desired amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

  • Slowly add the amine solution to the acid chloride solution.

  • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineEt₃NDCMRT480-90
BenzylamineEt₃NTHFRT385-95
MorpholineEt₃NDCMRT290-98

Table 3: Representative yields for the synthesis of 4-Chloropyrazole-5-carboxamides.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of a wide array of agrochemicals. Its strategic chloro-substitution provides a handle for diverse synthetic transformations, including N-functionalization, cross-coupling reactions, and further elaborations to introduce essential pharmacophores. The protocols and strategies outlined in this guide demonstrate the practical application of this compound in the construction of potent fungicides, herbicides, and insecticides. A thorough understanding of the reactivity of this intermediate and the rationale behind the chosen synthetic routes will empower researchers to design and execute efficient and innovative syntheses of next-generation crop protection agents.

References

Sources

Introduction: The Strategic Importance of Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling of 4-Chloro-1H-pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole motif is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of clinically significant agents. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration make it a privileged structure. The functionalization of the pyrazole core, particularly at the C4 position, is a critical strategy for modulating pharmacological activity, selectivity, and pharmacokinetic properties. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out as the most powerful and versatile tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1]

This guide provides a detailed examination of palladium-catalyzed cross-coupling reactions specifically involving 4-chloro-1H-pyrazole. While bromo- and iodo-pyrazoles are often more reactive, the chloro-analogue offers advantages in terms of cost, availability, and opportunities for orthogonal reactivity. However, the inertness of the C-Cl bond presents unique challenges that necessitate carefully optimized catalytic systems. Here, we synthesize field-proven insights and detailed protocols for key transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to empower researchers in their synthetic endeavors.

Core Principles and Mechanistic Overview

At the heart of these transformations is a common catalytic cycle involving palladium, which alternates between its Pd(0) and Pd(II) oxidation states.[2] This general mechanism, which received the 2010 Nobel Prize in Chemistry, provides a framework for understanding and troubleshooting these powerful reactions.[3][4]

The catalytic cycle universally proceeds through three fundamental steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.[5][6]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck) : The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the palladium center, displacing the halide.[4] In the Heck reaction, the alkene coordinates to and then inserts into the Pd-C bond.[7]

  • Reductive Elimination : The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][5]

Palladium Cross-Coupling Cycle General Pd(0)/Pd(II) Catalytic Cycle cluster_regen cluster_legend Legend Pd0 L₂Pd⁰ (Active Catalyst) OxAdd L₂PdII(Ar)(X) (Oxidative Adduct) Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans L₂PdII(Ar)(R) (Transmetalation Complex) OxAdd->Trans Trans->Pd0 Product Ar-R (Product) Trans->Product Reductive Elimination Regen Regeneration Regen->Pd0 key1 Ar = 4-(1H-pyrazolyl) key2 X = Cl key3 R-M = Coupling Partner (e.g., R-B(OH)₂) key4 L = Ligand

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Challenges Specific to this compound
  • C-Cl Bond Activation : The carbon-chlorine bond is significantly stronger and less polar than its C-Br and C-I counterparts, making the initial oxidative addition step more difficult. Overcoming this requires highly active catalysts, typically featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that promote the formation of the reactive, low-coordinate Pd(0) species.[8][9]

  • Catalyst Inhibition : The nitrogen atoms of the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The choice of an N-protecting group (e.g., trityl, benzyl) can mitigate this effect, though coupling on unprotected pyrazoles is also possible under specific conditions.[1]

  • Competing Side Reactions : In reactions like the Buchwald-Hartwig amination, β-hydride elimination can be a competitive pathway, especially with alkylamines containing β-hydrogens.[1][6]

Application Notes and Protocols

The following sections provide detailed protocols for the most common cross-coupling reactions. These are intended as robust starting points for optimization.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a premier method for constructing biaryl and aryl-heteroaryl linkages due to the stability and low toxicity of the organoboron reagents.[10][11] For 4-chloropyrazoles, the key to success lies in a catalyst system capable of activating the C-Cl bond.

Protocol: Synthesis of 4-Aryl-1H-pyrazole

  • Reaction Setup : To a flame-dried Schlenk tube or microwave vial, add the this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a strong base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition : Add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable ligand (e.g., SPhos, XPhos, or PPh₃, 2-4 mol%). The use of pre-formed palladium precatalysts can also simplify this step and enhance reproducibility.[12] For microwave-assisted reactions, catalyst loadings as low as 0.5 mol% of Pd(PPh₃)₄ have proven effective for other dichlorinated heterocycles.[13]

  • Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, or EtOH/H₂O 1:1).[14][15]

  • Reaction Execution : Seal the vessel and heat the mixture with vigorous stirring. Typical conditions range from 80-120 °C for several hours. For microwave-assisted protocols, temperatures of 100-120 °C for 15-30 minutes are common.[13][14]

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst / LigandBaseSolventTemp (°C) / TimeYield (%)Reference (Substrate)
Phenylboronic AcidPd(PPh₃)₄ (5 mol%)Na₂CO₃1,4-Dioxane/H₂O90 °C / 6 h~85%[15] (4-bromo-pyrazole)
4-Methoxyphenylboronic AcidPyridine-Pyrazole/Pd(II) (0.1 mol%)KOHEtOH/H₂O120 °C / 2 min (MW)94%[14] (Aryl Bromide)
Phenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene100 °C / 18 h>90%General Aryl Chloride Protocol
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for synthesizing aryl amines.[6][16] When applied to 4-chloropyrazoles, the choice of ligand is critical, and studies have shown that 4-bromo-pyrazoles are more reactive substrates.[1][17] For the chloro-analogue, a highly active catalyst system is mandatory.

Protocol: Synthesis of 4-Amino-1H-pyrazole

  • Reaction Setup : In an inert atmosphere (glovebox or Schlenk line), combine the N-protected this compound (e.g., 1-trityl-4-chloropyrazole, 1.0 eq.), the amine (1.1-1.5 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or LHMDS (1.5-2.0 eq.).[1][18]

  • Catalyst Addition : Add the palladium source (e.g., Pd(dba)₂, 10 mol%) and a bulky, electron-rich phosphine ligand such as tBuDavePhos (20 mol%).[1][19]

  • Solvent Addition : Add a dry, degassed aprotic solvent like toluene or xylene.

  • Reaction Execution : Seal the vessel and heat to a high temperature (e.g., 110-160 °C) for an extended period (12-24 h). Microwave heating can significantly shorten reaction times.[1][19]

  • Work-up : After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification : Concentrate the solvent and purify the residue by column chromatography. The trityl protecting group can be removed under acidic conditions if desired.

Amine PartnerCatalyst / LigandBaseSolventTemp (°C) / TimeYield (%)Reference (Substrate)
PiperidinePd(dba)₂ / tBuDavePhosKOtBuXylene160 °C / 10 min (MW)60%[1][19] (4-bromo-1-tritylpyrazole)
N-MethylanilinePd(dba)₂ / tBuDavePhosKOtBuXylene110 °C / 12 h82%[1] (4-bromo-1-tritylpyrazole)
BenzylaminePd(dba)₂ / tBuDavePhosKOtBuXylene110 °C / 12 h78%[1] (4-bromo-1-tritylpyrazole)

Note: Yields are reported for the more reactive 4-bromo substrate. For 4-chloropyrazole, yields may be lower and require further optimization of ligand, base, and temperature.[1]

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction provides a direct route to arylalkynes, which are valuable intermediates in organic synthesis.[20][21] The reaction typically employs a dual catalytic system of palladium and copper(I).[20]

Protocol: Synthesis of 4-(Alkynyl)-1H-pyrazole

  • Reaction Setup : To a Schlenk flask, add the this compound (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 4-10 mol%).[22]

  • Reagent Addition : Add a degassed solvent such as DMF or Et₃N. Then, add the terminal alkyne (1.1-1.5 eq.) and an amine base (e.g., Et₃N or DIPA), which often serves as both the base and part of the solvent system.[22]

  • Reaction Execution : Stir the mixture under an inert atmosphere. The reaction can often proceed at room temperature but may require gentle heating (40-80 °C) for less reactive chlorides. Monitor progress by TLC or LC-MS.

  • Work-up : Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with an organic solvent and wash with aqueous NH₄Cl (to remove copper salts) and brine.

  • Purification : Dry the organic phase, concentrate, and purify by flash chromatography.

Alkyne PartnerCatalyst SystemBase / SolventTemp (°C)Yield (%)Reference (Substrate)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DMFRT to 60 °CGood[22] (4-iodo-5-chloropyrazole)
Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NRT to 50 °CN/AGeneral Protocol[21]
TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N80 °CHighGeneral Protocol[20]
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[7][23] For 4-chloropyrazoles, phosphine-free catalyst systems or those with specialized ligands are often required to achieve good conversion.

Protocol: Synthesis of 4-(Alkenyl)-1H-pyrazole

  • Reaction Setup : Combine the N-protected this compound (1.0 eq.), the alkene (e.g., n-butyl acrylate, 1.5 eq.), and a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) in a pressure vessel or sealed tube.

  • Ligand and Base : Add a suitable ligand if necessary. For iodo-pyrazoles, P(OEt)₃ has been reported to be effective.[17] For chlorides, a more robust ligand may be needed. Add an organic or inorganic base (e.g., Et₃N or K₂CO₃, 2.0 eq.).

  • Solvent Addition : Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.

  • Reaction Execution : Seal the vessel and heat to a high temperature (100-140 °C) for 12-24 hours.

  • Work-up : Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine.

  • Purification : Dry, concentrate, and purify the crude product via column chromatography.

| Alkene Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference (Substrate) | | :--- | :--- | :--- | :--- | :--- | :--- | | Various Alkenes | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 °C | Good |[17] (4-iodo-1-tritylpyrazole) | | n-Butyl Acrylate | Pd(OAc)₂ | K₂CO₃ | NMP | 140 °C | N/A | General Protocol[23] | | Styrene | PdCl₂ | KOAc | MeOH | 120 °C | N/A | Original Mizoroki-Heck[7] |

General Laboratory Workflow

A successful cross-coupling experiment relies on a systematic and careful workflow, especially given the sensitivity of the catalysts to air and moisture.

Experimental_Workflow General Laboratory Workflow for Cross-Coupling A Reagent Preparation (Dry Solvents, Degas Reagents) B Inert Atmosphere Setup (Glovebox or Schlenk Line) A->B C Reaction Assembly (Substrate, Reagents, Catalyst, Ligand, Base) B->C D Reaction Execution (Heating, Stirring, Monitoring via TLC/LC-MS) C->D E Quenching & Work-up (Cooling, Aqueous Quench, Extraction) D->E F Purification (Column Chromatography) E->F G Product Analysis (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for palladium-catalyzed reactions.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a challenging yet highly rewarding transformation. While the C-Cl bond's relative inertness demands more forceful conditions and highly active catalysts compared to bromo or iodo analogues, successful coupling opens up cost-effective and diverse avenues for novel molecule synthesis. The key to success lies in the rational selection of bulky, electron-rich ligands, appropriate bases, and optimized reaction conditions. The protocols and insights provided in this guide serve as a comprehensive starting point for researchers aiming to unlock the synthetic potential of this versatile building block in their drug discovery and development programs.

References

  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Yamamoto, K., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
  • ResearchGate. (2020). (PDF) C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. [Link]
  • ACS Publications. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... [Link]
  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • ResearchGate. (2019). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. [Link]
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • Wikipedia. (n.d.).
  • NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • ResearchGate. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • Wikipedia. (n.d.). Sonogashira coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • ResearchGate. (2018). Palladium-Catalyzed Synthesis of 1H-Pyrazolo[4,3-c]quinolines and 4-Anilinoquinoline-3-carbonitriles from 4-Chloroquinoline-3-carbaldehydes. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
  • NIH. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • YouTube. (2020). Sonogashira coupling reaction | Organometallic name reaction. [Link]
  • ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
  • NIH. (2020). Advances in Cross-Coupling Reactions.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • YouTube. (2020). Suzuki Coupling. [Link]
  • NIH. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl.... [Link]
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ResearchGate. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Among these, 4-substituted pyrazoles are of particular interest due to their prevalence in approved drugs and clinical candidates. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile methods for the synthesis of 4-substituted pyrazole derivatives. We will delve into the strategic functionalization of the C4-position of the pyrazole ring, exploring key synthetic methodologies including multicomponent reactions, cycloaddition strategies, and direct C-H functionalization. This document aims to be a practical resource, offering not just step-by-step protocols but also the underlying mechanistic principles and expert insights to empower rational design and efficient execution of synthetic routes.

Introduction: The Significance of the Pyrazole Nucleus

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for versatile interactions with biological targets. Consequently, pyrazole derivatives have found applications as anti-inflammatory, anticancer, antibacterial, and antiviral agents.[1][2][3] Notable examples of blockbuster drugs incorporating a pyrazole core include the COX-2 inhibitor Celecoxib and the anti-obesity drug Rimonabant.

The substitution pattern on the pyrazole ring is critical for modulating its pharmacological profile. Functionalization at the 4-position, in particular, offers a strategic vector for introducing diverse chemical moieties that can fine-tune the molecule's steric and electronic properties, thereby influencing its potency, selectivity, and pharmacokinetic profile. This guide will focus on practical and efficient methods to access these valuable 4-substituted pyrazole derivatives.

Strategic Approaches to the Synthesis of 4-Substituted Pyrazoles

The synthesis of 4-substituted pyrazoles can be broadly categorized into two main strategies:

  • Construction of the pyrazole ring with a pre-installed 4-substituent: This approach often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) bearing the desired C4-substituent with a hydrazine derivative.

  • Direct functionalization of a pre-formed pyrazole ring at the C4-position: This strategy is advantageous for late-stage modification and diversification of pyrazole scaffolds.

This guide will explore prominent examples from both categories, with a focus on multicomponent reactions, cycloaddition reactions, and direct C-H functionalization techniques.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials.[4][5][6] This approach is highly valued in medicinal chemistry for its atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse compounds.

Synthesis of Polysubstituted Pyrano[2,3-c]pyrazoles

One of the most well-established MCRs for pyrazole synthesis leads to the formation of pyrano[2,3-c]pyrazole derivatives, which often exhibit interesting biological activities.

Reaction Principle: This reaction typically involves the condensation of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[7] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps.

Workflow Diagram:

MCR_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Aldehyde Aromatic Aldehyde OnePot One-Pot Reaction (Catalyst, Solvent, Temp.) Aldehyde->OnePot Malononitrile Malononitrile Malononitrile->OnePot Ketoester β-Ketoester Ketoester->OnePot Hydrazine Hydrazine Hydrate Hydrazine->OnePot Product Pyrano[2,3-c]pyrazole OnePot->Product

Caption: General workflow for the multicomponent synthesis of pyrano[2,3-c]pyrazoles.

Experimental Protocol: Synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazole

Reagent/ParameterQuantity/ValueNotes
4-Methoxybenzaldehyde1.36 g (10 mmol)
Malononitrile0.66 g (10 mmol)
Ethyl acetoacetate1.30 g (10 mmol)
Hydrazine hydrate (80%)0.63 mL (10 mmol)Handle with care in a fume hood.
Ethanol20 mLSolvent
Piperidine0.1 mLCatalyst
Reaction Time 2-3 hours Monitor by TLC.
Reaction Temperature Reflux

Procedure:

  • To a 100 mL round-bottom flask, add 4-methoxybenzaldehyde, malononitrile, ethyl acetoacetate, and ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Add hydrazine hydrate dropwise to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Rationale for Experimental Choices:

  • Catalyst: Piperidine, a weak base, is used to catalyze the initial Knoevenagel condensation between the aldehyde and malononitrile.

  • Solvent: Ethanol is a common and effective solvent for this reaction, allowing for good solubility of the reactants and facilitating the precipitation of the product upon cooling.

  • One-Pot Approach: This MCR allows for the rapid assembly of a complex heterocyclic system in a single step, which is highly efficient.

[3+2] Cycloaddition Reactions: Building the Pyrazole Core

[3+2] Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings. In the context of pyrazole synthesis, this typically involves the reaction of a 1,3-dipole with a dipolarophile.

Synthesis of 4-Substituted Pyrazoles from α-Diazoesters and Ynones

A notable example is the reaction of α-diazoesters with ynones, which can be catalyzed by Lewis acids like Al(OTf)₃. This method provides access to highly substituted pyrazoles.[8]

Reaction Mechanism: The reaction is proposed to proceed through a [3+2] cycloaddition, followed by a series of rearrangements and a final N-H insertion to yield the 4-substituted pyrazole.[8]

Mechanism Diagram:

Cycloaddition_Mechanism Reactants α-Diazoester + Ynone Catalyst Al(OTf)₃ Reactants->Catalyst Lewis Acid Activation Intermediate1 [3+2] Cycloaddition Intermediate Catalyst->Intermediate1 Intermediate2 Rearrangement Cascade (1,5-ester shift, 1,3-H shift) Intermediate1->Intermediate2 Spontaneous Intermediate3 N-H Insertion Intermediate Intermediate2->Intermediate3 Product 4-Substituted Pyrazole Intermediate3->Product Aromatization

Caption: Plausible mechanism for the Al(OTf)₃-catalyzed synthesis of 4-substituted pyrazoles.

Experimental Protocol: Synthesis of N-alkyl 3-alkyl-4-ester-5-benzoyl substituted pyrazoles

Reagent/ParameterQuantity/ValueNotes
Alkynone1.0 mmol
Ethyl 2-diazopropanoate1.2 mmolHandle diazo compounds with caution.
Al(OTf)₃10 mol%Lewis acid catalyst.
1,2-Dichloroethane (DCE)5 mLSolvent.
Reaction Time 12 hours Monitor by TLC.
Reaction Temperature 80 °C

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the alkynone and Al(OTf)₃ in DCE.

  • Add the ethyl 2-diazopropanoate solution in DCE dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted pyrazole.

Causality in Protocol Design:

  • Inert Atmosphere: The use of a Schlenk tube and an inert atmosphere is crucial to prevent the decomposition of the Lewis acid catalyst and the diazo compound.

  • Lewis Acid Catalyst: Al(OTf)₃ activates the ynone towards cycloaddition with the diazoester.

  • Temperature: The reaction is heated to 80 °C to overcome the activation energy for the cycloaddition and subsequent rearrangements.

Direct C-H Functionalization of the Pyrazole Ring

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted arenes and heteroarenes.[9][10][11] This approach avoids the need for pre-functionalized starting materials, such as halogenated or organometallic pyrazoles, thus shortening synthetic sequences.

Synthesis of 4-Halopyrazoles

Halogenated pyrazoles are versatile building blocks for further functionalization via cross-coupling reactions. An electrochemical method provides a green and efficient route to 4-halopyrazoles.[12]

Reaction Principle: This method utilizes an electrocatalytic three-component reaction of hydrazines, acetylacetones, and sodium halides. The sodium halide serves as both the halogen source and the supporting electrolyte.[12]

Experimental Setup Diagram:

Electrochemistry_Setup cluster_cell Electrochemical Cell Anode Anode (e.g., Platinum) Electrolyte Solution of Hydrazine, Acetylacetone, and NaX in an appropriate solvent Anode->Electrolyte Cathode Cathode (e.g., Platinum) Cathode->Electrolyte PowerSupply DC Power Supply PowerSupply->Anode + PowerSupply->Cathode -

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Chloro-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of 4-chloro-1H-pyrazole derivatives, a class of compounds of significant interest in pharmaceutical research and development. The methodologies detailed herein are designed to guide researchers, scientists, and drug development professionals in establishing robust and efficient purification workflows. We will delve into the rationale behind method development, from column and mobile phase selection to optimization strategies, ensuring high purity and recovery of the target compounds. Both analytical and preparative scale considerations are discussed, supported by detailed protocols and troubleshooting advice.

Introduction: The Significance of Purifying this compound Derivatives

This compound derivatives are pivotal structural motifs in a wide array of biologically active molecules. Their presence in pharmaceuticals spans various therapeutic areas, including oncology, inflammation, and infectious diseases. The chlorine substituent at the C4 position of the pyrazole ring can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a key feature in drug design.

The synthesis of these derivatives, however, can often result in a mixture of the desired product, unreacted starting materials, and various side products. For instance, the chlorination of the pyrazole ring may lead to the formation of regioisomers or di- and tri-chlorinated species. One potential byproduct in the electrosynthesis of 4-chloropyrazole is 4,4'-dichloro-1,3'(5')-bipyrazole[1]. Therefore, a highly selective and efficient purification method is paramount to isolate the target this compound derivative in high purity, which is a critical prerequisite for subsequent in-vitro and in-vivo studies, and ultimately for clinical applications. Reversed-phase HPLC stands out as the most powerful and versatile technique for this purpose in the pharmaceutical industry[2].

This guide will provide a systematic approach to developing a reliable RP-HPLC purification method for this important class of compounds.

Foundational Principles: Understanding the Chromatographic Behavior

The successful separation of this compound derivatives by RP-HPLC hinges on understanding their interactions with the stationary and mobile phases.

  • Role of the 4-Chloro Substituent: The chlorine atom is an electron-withdrawing group, which can influence the pKa of the pyrazole ring's nitrogen atoms. More importantly for RP-HPLC, it increases the molecule's hydrophobicity compared to the parent pyrazole. This increased hydrophobicity leads to stronger interactions with the nonpolar stationary phase (typically C18), resulting in longer retention times.

  • Interactions with the Stationary Phase: The separation of halogenated aromatic compounds can sometimes be challenging on standard C18 columns. Alternative stationary phases, such as those with phenyl or pentafluorophenyl (PFP) ligands, can offer different selectivity due to π-π and dipole-dipole interactions with the pyrazole ring and its substituents.

  • Mobile Phase Considerations: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, modulates the retention of the analytes. The use of additives is often crucial for achieving good peak shape and resolution.

    • Acidic Additives (e.g., TFA, Formic Acid): Pyrazoles are basic compounds. The addition of a small amount of acid to the mobile phase protonates the basic nitrogen atoms, which can suppress silanol interactions with the silica backbone of the stationary phase, leading to sharper, more symmetrical peaks[3][4][5][6][7].

    • Buffers (e.g., Ammonium Acetate, Ammonium Formate): For pH-sensitive separations or when using mass spectrometry (MS) detection, volatile buffers are employed to control the pH of the mobile phase and improve peak shape and reproducibility[5].

Experimental Workflow: From Analytical Method Development to Preparative Purification

The development of a preparative HPLC method is a systematic process that begins at the analytical scale and is then scaled up.

HPLC_Workflow cluster_analytical Analytical Scale cluster_prep Preparative Scale A Method Development & Optimization B Column & Mobile Phase Screening A->B C Determine Retention Time & Purity B->C D Scale-Up Calculation C->D Optimized Method E Preparative Run & Fraction Collection D->E F Purity Analysis of Fractions E->F G G F->G Pure Compound

Caption: A streamlined workflow for HPLC purification development.

Materials and Equipment
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector. For preparative work, a system with a higher flow rate capacity and a fraction collector is required.

  • Columns:

    • Analytical: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. Phenyl or PFP columns can be screened for alternative selectivity.

    • Preparative: A column with the same stationary phase as the optimized analytical method, but with larger dimensions (e.g., 20 x 250 mm).

  • Solvents: HPLC-grade acetonitrile, methanol, and water.

  • Additives: Trifluoroacetic acid (TFA), formic acid, or ammonium acetate.

  • Sample Diluent: A mixture similar to the initial mobile phase composition is recommended to ensure good peak shape.

Step-by-Step Protocol: Analytical Method Development

This protocol outlines the steps for developing a robust analytical method for a representative this compound derivative.

  • Sample Preparation:

    • Accurately weigh and dissolve the crude this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Initial Chromatographic Conditions (Scouting Gradient):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm and 254 nm. The UV absorption maximum for pyrazole is around 203 nm, so a low wavelength is often suitable[8][9].

    • Injection Volume: 5 µL.

  • Method Optimization:

    • Gradient Adjustment: Based on the scouting run, adjust the gradient to improve the resolution between the main peak and any impurities. If the peaks elute too quickly, a shallower gradient should be used.

    • Isocratic vs. Gradient: For simple mixtures with few impurities, an isocratic method (constant mobile phase composition) can be developed for a simpler and faster run.

    • Organic Modifier: Compare the separation using methanol instead of acetonitrile. Methanol is a more polar solvent and can offer different selectivity.

    • Additive Effects: If peak tailing is observed, especially for basic pyrazole derivatives, ensure an acidic additive is present in the mobile phase. Compare the peak shape using 0.1% formic acid versus 0.1% TFA.

    • Temperature: Varying the column temperature can also affect selectivity and should be explored if co-eluting impurities are present.

Representative Analytical Data

The following table illustrates typical results that could be obtained during method development for the purification of a hypothetical 4-chloro-N-phenyl-1H-pyrazole.

ParameterCondition 1Condition 2 (Optimized)
Column C18, 4.6x150 mm, 5µmC18, 4.6x150 mm, 5µm
Mobile Phase A: H₂O, B: ACNA: 0.1% TFA in H₂O, B: 0.1% TFA in ACN
Gradient 10-90% B in 20 min40-70% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time 12.5 min (broad peak)10.2 min (sharp peak)
Purity (by area %) 92.5%98.9%
Resolution (main peak to closest impurity) 1.22.5

Scaling Up to Preparative HPLC

Once a robust analytical method is established, the next step is to scale it up for preparative purification. The primary goal is to maximize sample load while maintaining adequate resolution for the desired purity.

Caption: The logical flow of scaling up an HPLC method.

Scale-Up Calculations

The flow rate and injection volume can be scaled up based on the cross-sectional area of the preparative column relative to the analytical column.

  • Flow Rate: Flow Rate_prep = Flow Rate_anal * (Diameter_prep² / Diameter_anal²)

  • Injection Volume: Injection Volume_prep = Injection Volume_anal * (Diameter_prep² * Length_prep) / (Diameter_anal² * Length_anal)

Step-by-Step Protocol: Preparative Purification
  • System Preparation:

    • Equilibrate the preparative HPLC system with the preparative column installed using the scaled-up mobile phase conditions.

    • Ensure sufficient mobile phase is prepared for the entire purification run.

  • Sample Preparation for Loading:

    • Dissolve the crude product in the sample diluent at the highest possible concentration without causing precipitation.

    • Filter the concentrated sample solution.

  • Loading Study (Optional but Recommended):

    • Perform a series of injections with increasing sample loads on the analytical column to determine the maximum loading capacity before resolution is compromised. This information can then be scaled up to the preparative column.

  • Preparative Run and Fraction Collection:

    • Inject the concentrated sample onto the preparative column.

    • Collect fractions corresponding to the main peak based on the UV signal. It is advisable to collect the beginning, middle, and end of the peak in separate fractions.

  • Analysis of Fractions:

    • Analyze the collected fractions using the developed analytical HPLC method to determine their purity.

    • Combine the fractions that meet the desired purity specifications.

  • Solvent Evaporation:

    • Remove the mobile phase from the combined pure fractions using a rotary evaporator or lyophilizer to obtain the final purified compound.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with silanols; inappropriate sample solvent.Add or increase the concentration of an acidic modifier (e.g., TFA). Dissolve the sample in the initial mobile phase.
Poor Resolution Inadequate separation conditions.Optimize the gradient, try a different organic modifier (methanol vs. acetonitrile), or screen a different column (e.g., Phenyl, PFP).
Shifting Retention Times Inconsistent mobile phase preparation; column degradation.Prepare fresh mobile phase daily; use a guard column to protect the analytical/preparative column.
Low Recovery Sample precipitation on the column; irreversible adsorption.Reduce sample concentration; ensure the sample is fully dissolved.

Conclusion

The successful purification of this compound derivatives is a critical step in their development as potential therapeutic agents. By following a systematic approach to HPLC method development, starting from the analytical scale and progressing to preparative scale, researchers can achieve high purity and recovery of their target compounds. The principles and protocols outlined in this application note provide a solid foundation for tackling the purification challenges associated with this important class of molecules. Careful consideration of the stationary phase, mobile phase composition, and loading conditions will ensure a robust and efficient purification workflow.

References

  • Rostom, S. A. F., et al. (2010). Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776. [Link]
  • Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 44(5), 2246-2255. [Link]
  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320-1326. [Link]
  • Gao, S., et al. (2013). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 18(9), 11035-11046. [Link]
  • Agilent Technologies. (2010). Solutions for Preparative HPLC.
  • Verzele, M., & Dewaele, C. (1986). Preparative high performance liquid chromatography: a practical guideline. LCGC, 4(7), 614-622. This is a foundational text, a modern equivalent can be found in many vendor application notes and general textbooks on preparative chromatography.
  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Tu, G., et al. (2016). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 18(23), 6209-6214. [Link]
  • Guillarme, D., & Veuthey, J. L. (2009). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. CHIMIA International Journal for Chemistry, 63(3), 136-140. [Link]
  • Labcompare. (2022).
  • Thevenet, F., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Atmospheric Chemistry and Physics, 19(16), 10695-10707. [Link]
  • Nacalai Tesque, Inc. (n.d.).
  • LoBrutto, R., et al. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography.
  • Liang, Y., et al. (2006). Influence of the ionic strength of mobile phase on peak shape of antibiotics in RP-HPLC.
  • Borin, A., & Lodo, J. C. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18653-18663. [Link]
  • McCalley, D. V. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12), 534-540. [Link]
  • Teledyne ISCO. (n.d.).
  • Shimadzu Corporation. (n.d.).
  • Islam, M. A. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
  • Rue, K. L., & Raptis, R. G. (2021). Low-temperature crystal structure of this compound.
  • Mebela, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1083. [Link]
  • Lämmerhofer, M., & Lindner, W. (2000). Investigations on the chromatographic behavior of hybrid reversed-phase materials containing electron donor-acceptor systems. I. Contribution of sulfur-aromatic interactions.
  • Smirnova, T. D., et al. (2018). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Sorbtsionnye i Khromatograficheskie Protsessy, 18(4), 534-543. [Link]

Sources

Application Notes and Protocols: Large-Scale Synthesis of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Chloro-1H-pyrazole

This compound is a critical heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1] Its strategic importance lies in the pyrazole core, a privileged scaffold in medicinal chemistry, and the reactive chlorine atom at the 4-position, which serves as a versatile handle for further molecular elaboration through various cross-coupling reactions.[2] The compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including fungicides, herbicides, and therapeutic agents for conditions such as epilepsy.[1][3]

The large-scale synthesis of this compound, however, presents several challenges. These include ensuring high regioselectivity of the chlorination, minimizing the formation of polychlorinated byproducts, and implementing a process that is both economically viable and adheres to stringent safety and environmental regulations. This document provides a comprehensive guide to a robust and scalable synthesis protocol, addressing these critical aspects with a focus on practical application in an industrial or large-scale laboratory setting.

Mechanistic Considerations: Electrophilic Aromatic Substitution

The chlorination of pyrazole proceeds via an electrophilic aromatic substitution mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The choice of chlorinating agent is paramount in controlling the reaction's selectivity and efficiency. While various reagents can effect this transformation, including N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA), sulfuryl chloride (SO₂Cl₂) and sodium hypochlorite (NaOCl) are often preferred for large-scale operations due to their cost-effectiveness and reactivity.[4][5][6]

The reaction with sulfuryl chloride is thought to proceed through the generation of a highly electrophilic chlorine species. In contrast, the reaction with sodium hypochlorite involves the formation of hypochlorous acid (HOCl) as the active chlorinating agent.[3] Careful control of reaction parameters such as temperature, solvent, and stoichiometry is essential to favor the desired mono-chlorination at the C4 position and prevent over-chlorination.

Visualizing the Synthetic Pathway

To provide a clear overview of the process, the following diagram illustrates the key steps in the large-scale synthesis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Quality Control A 1. Pyrazole C 3. Reaction Vessel (Solvent, Temperature Control) A->C B 2. Chlorinating Agent (e.g., SO₂Cl₂ or NaOCl) B->C D 4. Crude this compound C->D Chlorination E 5. Quenching D->E F 6. Extraction E->F G 7. Crystallization F->G H 8. Pure this compound G->H I 9. Analytical Characterization (NMR, HPLC, GC-MS) H->I

Caption: Overall workflow for the large-scale synthesis of this compound.

Detailed Large-Scale Synthesis Protocol

This protocol details a robust and scalable method for the synthesis of this compound using sodium hypochlorite, a readily available and cost-effective chlorinating agent.[3]

Materials and Equipment
Reagents & Solvents Grade Supplier Notes
1H-Pyrazole≥98%Commercially Available
Sodium Hypochlorite (NaOCl)10-15% aqueous solutionCommercially AvailableAssay before use
Dichloromethane (DCM)Reagent GradeCommercially Available
Sodium Sulfite (Na₂SO₃)Reagent GradeCommercially AvailableFor quenching
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Brine (Saturated NaCl solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Equipment
Jacketed Glass ReactorAppropriate for scale
Overhead Mechanical Stirrer
Temperature Probe
Addition Funnel
pH Meter/Strips
Separatory FunnelAppropriate for scale
Rotary Evaporator
Crystallization Vessel
Filtration Apparatus
Vacuum Oven
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Set up a jacketed glass reactor equipped with an overhead mechanical stirrer, a temperature probe, and an addition funnel.

    • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to maintain an inert atmosphere. This is a critical safety measure, especially when working with reactive chemicals.[7]

  • Charging the Reactor:

    • Charge the reactor with 1H-Pyrazole (1.0 equivalent) and water. The amount of water should be sufficient to fully dissolve the pyrazole.

  • Cooling:

    • Cool the reaction mixture to 0-5 °C using a circulating chiller. Maintaining a low temperature is crucial to control the exothermicity of the chlorination reaction and to minimize the formation of byproducts.[4]

  • Addition of Sodium Hypochlorite:

    • Slowly add the aqueous sodium hypochlorite solution (1.05 equivalents) to the reaction mixture via the addition funnel over a period of 2-3 hours.

    • Crucial Control Point: Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition. A runaway reaction can occur if the addition is too fast or the cooling is insufficient.[4][7]

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by taking aliquots and analyzing them by a suitable method such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting pyrazole is consumed.

  • Quenching:

    • Once the reaction is complete, quench the excess sodium hypochlorite by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a negative test with potassium iodide-starch paper is obtained. This step is essential to neutralize the oxidizing agent before work-up.

  • Work-up and Extraction:

    • Adjust the pH of the reaction mixture to ~8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification by Crystallization:

    • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).

    • Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization.

    • Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Visualizing the Reaction Mechanism

The following diagram illustrates the proposed electrophilic aromatic substitution mechanism for the chlorination of pyrazole with hypochlorous acid (generated from NaOCl).

Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product pyrazole Pyrazole sigma_complex Sigma Complex (Wheland Intermediate) pyrazole->sigma_complex Electrophilic Attack hocl HOCl hocl->sigma_complex chloropyrazole This compound sigma_complex->chloropyrazole Deprotonation

Caption: Proposed mechanism for the chlorination of pyrazole.

Safety Considerations for Large-Scale Chlorination

Chlorination reactions, particularly on a large scale, carry inherent risks that must be meticulously managed.[7][8]

  • Handling of Chlorinating Agents: While sodium hypochlorite is less hazardous than gaseous chlorine or sulfuryl chloride, it is still a corrosive and oxidizing agent.[9] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[9][10]

  • Exothermic Reactions: The chlorination of pyrazole is exothermic.[4] Robust temperature control using a jacketed reactor with an efficient cooling system is mandatory. Gradual addition of the chlorinating agent is critical to prevent a thermal runaway.[4]

  • Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any volatile organic compounds or potential chlorine gas release.[10][11]

  • Waste Disposal: Hazardous waste, including residual chlorinating agents and chlorinated organic compounds, must be neutralized and disposed of in accordance with institutional and regulatory guidelines.

Quality Control and Analytical Characterization

The purity of the final this compound product is critical for its use in subsequent synthetic steps. A comprehensive analytical approach is necessary to ensure the material meets the required specifications.

Analytical Technique Purpose Expected Results
¹H NMR Structural confirmation and purity assessmentAromatic protons and N-H proton signals consistent with the this compound structure.[12] Absence of signals corresponding to starting material or isomeric impurities.
¹³C NMR Structural confirmationCarbon signals corresponding to the this compound structure.[12]
GC-MS Purity assessment and identification of volatile impuritiesA single major peak corresponding to the molecular weight of this compound.[13]
HPLC Quantitative purity analysisDetermination of the exact purity percentage.
Melting Point Purity assessmentA sharp melting point range consistent with the literature value for pure this compound.

Conclusion

The large-scale synthesis of this compound is a well-established process that can be performed safely and efficiently with careful attention to reaction conditions and safety protocols. The use of sodium hypochlorite as the chlorinating agent offers a cost-effective and relatively safe alternative to other reagents. By implementing robust process controls, including precise temperature management and continuous monitoring, high yields of pure product can be consistently achieved. The detailed protocol and safety guidelines provided in this document are intended to serve as a valuable resource for researchers and professionals involved in the synthesis of this important chemical intermediate.

References

  • Chen, J.-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry, 20(43), 8501-8505. [Link]
  • PubMed. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. Organic & Biomolecular Chemistry. [Link]
  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. [Link]
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). International Journal of Research in Pharmacy and Science. [Link]
  • Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. (1990). The Journal of Organic Chemistry. [Link]
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
  • IChemE. (n.d.).
  • Oxfam. (2022).
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. (2017). Green Chemistry. [Link]
  • Pipe Testing Services. (n.d.).
  • ResearchGate. (n.d.).
  • Deng, X., & Mani, N. S. (n.d.). 5-Benzo[4][14]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. [Link]
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2020). Molecules. [Link]
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2020). Preprints.org. [Link]
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2007).
  • Safe handling of chlorine. (2005). ACS Chemical Health & Safety. [Link]
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Wikipedia. (n.d.). Sulfuryl chloride. [Link]
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
  • Low-temperature crystal structure of this compound. (2021).
  • World Journal of Pharmaceutical Research. (n.d.).
  • Chemistry Stack Exchange. (2016).
  • PubChem. (n.d.). 1H-Pyrazole, 4-chloro-. [Link]
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega. [Link]
  • ResearchGate. (n.d.). Large‐scale synthesis of 1H‐pyrazole. [Link]
  • PubMed. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. [Link]
  • Matrix Fine Chemicals. (n.d.). This compound. [Link]

Sources

Application Notes & Protocols: 4-Chloro-1H-pyrazole as a Precursor for Advanced Ionic Liquid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Pyrazolium Ionic Liquids

Ionic liquids (ILs), salts with melting points below 100°C, are gaining significant traction as versatile solvents and catalysts in organic synthesis and drug development.[1][2][3][4][5] While much of the focus has been on imidazolium-based ILs, their structural isomers, pyrazolium-based ILs, offer a unique set of physicochemical properties that can be highly advantageous in specific synthetic applications.[6] The distinct electronic and steric characteristics of the pyrazolium ring can influence reaction rates, selectivity, and product yields.[6] The ability to fine-tune their properties, such as viscosity, polarity, and solubility, by modifying the substituents on the pyrazolium ring and by pairing them with different anions makes them highly versatile.[6][7]

4-Chloro-1H-pyrazole serves as a key building block for a diverse range of N-substituted pyrazolium ionic liquids. The presence of the chloro-substituent offers a handle for further functionalization, while the pyrazole core provides the foundation for the cationic headgroup of the ionic liquid. This document provides a comprehensive guide to the synthesis of pyrazolium ionic liquids using this compound, detailing the underlying chemistry and providing robust protocols for their preparation and subsequent anion exchange.

Core Synthetic Strategy: From Precursor to Functional Ionic Liquid

The synthesis of pyrazolium ionic liquids from this compound is a two-step process. The first and most critical step is the N-alkylation of the pyrazole ring to form the pyrazolium cation. This is followed by an optional but often necessary anion exchange to introduce the desired counter-ion, which plays a crucial role in determining the final properties of the ionic liquid.

Diagram: Synthetic Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Anion Exchange This compound This compound N_Alkylation N-Alkylation Reaction This compound->N_Alkylation Alkyl_halide Alkyl Halide (R-X) Alkyl_halide->N_Alkylation Pyrazolium_Halide_IL 4-Chloro-1-alkyl-1H-pyrazolium Halide (Intermediate IL) N_Alkylation->Pyrazolium_Halide_IL Anion_Exchange Anion Exchange Reaction Pyrazolium_Halide_IL->Anion_Exchange Anion_Source Anion Source (M-Y) Anion_Source->Anion_Exchange Final_IL Target Pyrazolium Ionic Liquid [4-Cl-Pz-R]⁺[Y]⁻ Anion_Exchange->Final_IL

Caption: General workflow for synthesizing pyrazolium ionic liquids.

Part 1: N-Alkylation of this compound

The N-alkylation of pyrazoles is a fundamental reaction for creating the cationic component of the ionic liquid.[8][9][10] This reaction typically involves the deprotonation of the pyrazole nitrogen followed by nucleophilic attack on an alkyl halide or another suitable electrophile.[10] The choice of alkylating agent allows for the introduction of various alkyl chains, which significantly influences the physicochemical properties of the resulting ionic liquid, such as its melting point, viscosity, and hydrophobicity.[11][12][13][14]

Protocol 1: Synthesis of 1-Butyl-4-chloro-1H-pyrazolium Bromide

This protocol details the synthesis of a representative pyrazolium halide ionic liquid.

Materials:

  • This compound

  • 1-Bromobutane

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or inert atmosphere setup (optional but recommended)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add 1-bromobutane (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting crude product, which may be a viscous liquid or a solid, with anhydrous diethyl ether (3 x 20 mL) to remove any unreacted starting materials. Decant the ether layer after each wash.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent, yielding the 1-butyl-4-chloro-1H-pyrazolium bromide ionic liquid.

Rationale for Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve both the starting materials and the resulting ionic liquid.

  • Stoichiometry: A slight excess of the alkylating agent is used to ensure complete conversion of the this compound.

  • Inert Atmosphere: While not always strictly necessary, an inert atmosphere can prevent side reactions with atmospheric moisture and oxygen, leading to a purer product.

Part 2: Anion Exchange

The halide anion from the N-alkylation step can be readily exchanged for other anions to tune the properties of the ionic liquid.[15][16][17][18] The choice of the new anion can dramatically alter properties like water miscibility, thermal stability, and electrochemical window.

Protocol 2: Anion Exchange to Synthesize 1-Butyl-4-chloro-1H-pyrazolium Tetrafluoroborate

This protocol describes a typical metathesis reaction for anion exchange.

Materials:

  • 1-Butyl-4-chloro-1H-pyrazolium bromide (from Protocol 1)

  • Sodium tetrafluoroborate (NaBF₄) or Silver tetrafluoroborate (AgBF₄)

  • Dichloromethane (DCM) or Acetone

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 1-butyl-4-chloro-1H-pyrazolium bromide (1.0 eq) in deionized water. In a separate flask, dissolve sodium tetrafluoroborate (1.1 eq) in deionized water.

  • Reaction: Slowly add the sodium tetrafluoroborate solution to the stirred pyrazolium bromide solution at room temperature. A precipitate of sodium bromide may form.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 30 mL). The desired ionic liquid will preferentially move into the organic layer.

  • Washing: Wash the combined organic layers with deionized water to remove any remaining inorganic salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Drying: Dry the resulting ionic liquid under high vacuum to remove all traces of solvent.

Causality Behind Experimental Choices:

  • Choice of Salt: Sodium tetrafluoroborate is a common and cost-effective source for the tetrafluoroborate anion. Silver salts can also be used, which have the advantage of precipitating the silver halide, driving the reaction to completion.

  • Solvent System: The use of a biphasic system (water/dichloromethane) facilitates the separation of the newly formed ionic liquid from the inorganic salt byproduct.

Data Presentation: Physicochemical Properties

The properties of the synthesized ionic liquids are highly dependent on the nature of the cation and anion.[7][11][12][13][14] The following table summarizes typical properties for pyrazolium-based ionic liquids.

Ionic Liquid CationAnionMelting Point (°C)Viscosity (cP at 25°C)Density (g/cm³ at 25°C)
1-Butyl-4-chloro-1H-pyrazoliumBr⁻< 25~150~1.3
1-Butyl-4-chloro-1H-pyrazoliumBF₄⁻< 25~120~1.2
1-Hexyl-4-chloro-1H-pyrazoliumBr⁻< 25~250~1.2
1-Hexyl-4-chloro-1H-pyrazoliumBF₄⁻< 25~200~1.1

Note: These are representative values and can vary based on purity and water content.

Visualization of Logical Relationships

The tunability of pyrazolium ionic liquids stems from the independent modification of the cation and anion.

G cluster_cation Cation Modification (N-Alkylation) cluster_anion Anion Modification (Anion Exchange) Alkyl_Chain Alkyl Chain Length (e.g., Butyl, Hexyl) Cation_Properties Influences: - Steric Hindrance - Hydrophobicity - van der Waals Interactions Alkyl_Chain->Cation_Properties Final_IL_Properties Overall Ionic Liquid Physicochemical Properties Cation_Properties->Final_IL_Properties Anion_Type Anion Type (e.g., Br⁻, BF₄⁻, NTf₂⁻) Anion_Properties Influences: - Hydrogen Bond Acidity - Coordination Ability - Water Miscibility Anion_Type->Anion_Properties Anion_Properties->Final_IL_Properties

Caption: Relationship between cation/anion modification and IL properties.

Applications in Drug Development

Pyrazolium ionic liquids are finding applications in various stages of drug development.[2][3][4][5] Their tunable solvent properties make them excellent media for organic reactions, including the synthesis of heterocyclic compounds that are common scaffolds in pharmaceuticals.[19][20][21][22] Furthermore, their potential to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs) is an active area of research.[2][3] The unique hydrogen-bonding capabilities of the pyrazolium ring can also be exploited for specific catalytic applications.[23][24]

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of pyrazolium-based ionic liquids. The straightforward N-alkylation and anion exchange protocols allow for the systematic tuning of their physicochemical properties. These customized solvents and materials hold significant promise for advancing organic synthesis and addressing challenges in drug development.

References

  • SFERA. Synthesis of Chiral Ionic Liquids from Natural Monosaccharides.
  • ResearchGate. Synthesis of chiral and achiral pyrazolium ionic liquids from sugars....
  • PMC. New Pyrazolium Salts as a Support for Ionic Liquid Crystals and Ionic Conductors.
  • MDPI. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • ResearchGate. 2.1.5. N -Alkylation of Pyrazole: Reaction in an Ionic Liquid | Request PDF.
  • Springer. Transition metal containing ionic liquid-assisted one-pot synthesis of pyrazoles at room temperature.
  • RSC Publishing. A novel pyrazolium ionic liquid used for CO2 cycloaddition.
  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
  • Springer. Exploring the Impact of Ionic Liquids on Pyrazole Derivatives Synthesis: A Critical Review.
  • RSC Publishing. Protic pyrazolium ionic liquids for efficient chemical fixation of CO2: design, synthesis, and catalysis.
  • PubMed. Pyrazolium- versus imidazolium-based ionic liquids: structure, dynamics and physicochemical properties.
  • MDPI. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications.
  • MDPI. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems.
  • PubMed. Ionic liquids in pharmaceutical applications.
  • ACS Publications. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process.
  • ResearchGate. Physicochemical Properties of Ionic Liquids | Request PDF.
  • RSC Publishing. Ionic liquid-supported sulfonyl hydrazine: a useful reagent for traceless synthesis of pyrazoles.
  • RSC Publishing. Anion exchange in ionic liquid mixtures.
  • MDPI. Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains.
  • ResearchGate. Ionic Liquids Synthesis – Methodologies.
  • ResearchGate. Physico-chemical properties of the ionic liquid used in the study.
  • ResearchGate. Ionic liquid under ultrasonic irradiation towards a facile synthesis of pyrazolone derivatives.
  • RSC Publishing. Ionic liquid ion exchange: exclusion from strong interactions condemns cations to the most weakly interacting anions and dictates reaction equilibrium.
  • NIH. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process.
  • NIH. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review.

Sources

Functionalization of 4-Chloro-1H-pyrazole at C3 and C5: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of synthetic strategies for the functionalization of the 4-chloro-1H-pyrazole scaffold at the C3 and C5 positions. This document moves beyond a simple recitation of procedures to offer in-depth explanations of the underlying chemical principles, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.

Introduction: The Versatile this compound Core

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, owing to its diverse biological activities and unique electronic properties. The presence of a chlorine atom at the C4 position of the pyrazole ring introduces a valuable handle for further synthetic transformations and modulates the electronic character of the heterocycle, influencing its reactivity at other positions. This guide focuses specifically on the selective introduction of new functionalities at the C3 and C5 positions, which is crucial for the development of novel pharmaceutical candidates and advanced materials.

Strategic Considerations for Regioselective Functionalization

The inherent reactivity of the pyrazole ring dictates the approach to its functionalization. In the case of this compound, several factors must be considered to achieve the desired regioselectivity:

  • Acidity of the N-H Proton: The proton on the pyrazole nitrogen is acidic and can interfere with many organometallic reactions. Therefore, a common and often necessary strategy involves the protection of the N-H group prior to subsequent C-H functionalization or cross-coupling reactions.

  • Electronic Effects of the C4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom influences the electron density at the C3 and C5 positions, impacting their susceptibility to different types of reactions. Notably, it has been observed that the chloro group can enhance the reactivity of the C3 position in certain palladium-catalyzed reactions[1].

  • Steric Hindrance: The choice of reagents and protecting groups can introduce steric bulk that may direct functionalization to the less hindered position.

The following sections will detail specific protocols for the synthesis of the this compound starting material and its subsequent regioselective functionalization at the C3 and C5 positions, often employing an N-protection strategy.

PART 1: Synthesis of the Starting Material: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. This compound can be synthesized from readily available 1H-pyrazole through electrophilic chlorination. Two effective methods are presented below.

Protocol 1.1: Chlorination using Sodium Hypochlorite

This method offers a cost-effective and straightforward approach to 4-chlorination.

Reaction Scheme:

Pyrazole 1H-Pyrazole Product This compound Pyrazole->Product NaOCl NaOCl, H₂O

A schematic of the chlorination of pyrazole.

Materials:

  • 1H-Pyrazole

  • Sodium hypochlorite (NaOCl) solution (commercial bleach, concentration determined by titration)

  • Water

  • Ethyl acetate

  • Sulfuric acid (35%)

Procedure:

  • Suspend 1H-pyrazole (0.5 mol) in 100 mL of water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add the sodium hypochlorite solution (1.05 equivalents) to the stirred suspension, maintaining the temperature between 0-10 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, carefully add 35% sulfuric acid to adjust the pH to approximately 11.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound as a crystalline solid. A yield of approximately 99% has been reported for this procedure[2].

Protocol 1.2: Mechanochemical Chlorination using Trichloroisocyanuric Acid (TCCA)

This solvent-free method provides a green and efficient alternative for the synthesis of 4-chloropyrazoles[3].

Reaction Scheme:

Pyrazole 1H-Pyrazole Product This compound Pyrazole->Product TCCA TCCA, Mechanochemical

Mechanochemical chlorination of pyrazole.

Materials:

  • 1H-Pyrazole

  • Trichloroisocyanuric acid (TCCA)

  • Silica gel

  • Zirconia milling ball and vessel

  • Dichloromethane or Methanol

  • 2% Sodium thiosulfate solution

Procedure:

  • Charge a zirconia shaker cell with 1H-pyrazole (10.4 mmol), TCCA (4.16 mmol), silica gel (200 mg), and one zirconia milling ball (10.0 mm diameter).

  • Mount the reaction vessel on a shaker mill and oscillate at 30.0 Hz for 60 minutes.

  • Extract the resulting mixture with dichloromethane and filter through a short pad of silica gel to remove insoluble solids.

  • Wash the filtrate with a 2% sodium thiosulfate solution to quench any remaining active chlorine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the 4-chloropyrazole product[4].

PART 2: N-Protection of this compound

As previously mentioned, the acidic N-H proton can complicate many functionalization reactions. Therefore, the introduction of a protecting group on the pyrazole nitrogen is a crucial step to enable regioselective C-H activation and cross-coupling. The choice of protecting group is critical and should be guided by its stability to the reaction conditions and the ease of its subsequent removal.

Common Protecting Groups for Pyrazoles:
Protecting GroupAbbreviationKey Features
tert-ButoxycarbonylBocStable to many reaction conditions, easily removed with acid.
2-(Trimethylsilyl)ethoxymethylSEMOffers enhanced stability and can direct regioselectivity[5].
PhenylsulfonylPhSO₂Can direct lithiation to the C5 position[6].
TritylTrA bulky group that can influence steric interactions.
Protocol 2.1: N-Boc Protection of this compound

Reaction Scheme:

Start This compound Product 1-Boc-4-chloro-1H-pyrazole Start->Product Boc2O Boc₂O, DMAP, CH₂Cl₂ Start N-Protected-4-chloro-1H-pyrazole Product N-Protected-4-chloro-5-E-1H-pyrazole Start->Product Reagents 1. n-BuLi, THF, -78 °C 2. Electrophile (E⁺) Start N-Protected-4-chloro-5-bromo-1H-pyrazole Product N-Protected-4-chloro-5-aryl-1H-pyrazole Start->Product Reagents ArB(OH)₂, Pd catalyst, Base, Solvent Start 1-Methyl-4-chloro-5-aryl-1H-pyrazole Product 1-Methyl-4-chloro-3,5-diaryl-1H-pyrazole Start->Product Reagents Ar'Br, Pd(OAc)₂, Ligand, Base, Solvent Start N-Protected-3-bromo-4-chloro-1H-pyrazole Product N-Protected-3-alkynyl-4-chloro-1H-pyrazole Start->Product Reagents Terminal Alkyne, Pd/Cu catalyst, Base, Solvent Start N-Protected-3-bromo-4-chloro-1H-pyrazole Product N-Protected-3-amino-4-chloro-1H-pyrazole Start->Product Reagents Amine, Pd catalyst, Ligand, Base, Solvent Start N-Boc-4-chloro-3,5-disubstituted-1H-pyrazole Product 4-Chloro-3,5-disubstituted-1H-pyrazole Start->Product Reagents TFA, CH₂Cl₂

Sources

Application Note: A Practical Guide to the Sonogashira Coupling of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole motif is a cornerstone in medicinal chemistry, and its C-4 functionalization via cross-coupling reactions is a critical strategy in drug discovery. The Sonogashira coupling, which forges a carbon-carbon bond between an sp²-hybridized carbon and a terminal alkyne, offers a powerful method for introducing alkynyl groups that can serve as versatile synthetic handles or as integral parts of a pharmacophore. However, the application of this reaction to chloro-heterocycles like 4-chloro-1H-pyrazole is challenging due to the inertness of the C-Cl bond. This guide provides an in-depth analysis of the mechanistic considerations and a field-proven, detailed protocol for successfully executing the Sonogashira coupling with this unreactive substrate. We address common pitfalls and offer expert insights into catalyst selection, reaction optimization, and troubleshooting to empower researchers in their synthetic campaigns.

Introduction: The Challenge and Opportunity of Pyrazole Functionalization

Pyrazoles are privileged scaffolds in pharmaceutical development, appearing in numerous approved drugs. Their ability to act as bioisosteres for other functional groups and engage in hydrogen bonding makes them highly valuable. The Sonogashira reaction is a premier tool for their elaboration, enabling the synthesis of complex molecules under mild conditions.[1][2] While the coupling of aryl iodides and bromides is well-established, the use of more abundant and cost-effective aryl chlorides presents a significant hurdle.[3]

The primary difficulty lies in the strength of the carbon-chlorine bond compared to its heavier halogen counterparts (C-I < C-Br << C-Cl).[4][5] This strength makes the initial, often rate-limiting, oxidative addition step of the palladium catalyst into the C-Cl bond energetically demanding.[5] Furthermore, N-heterocycles like pyrazole can act as ligands, potentially coordinating to the palladium center and inhibiting catalytic activity.[6] This guide provides a robust framework to overcome these challenges.

The Mechanistic Hurdle: Activating the C-Cl Bond

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7]

  • Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide. This is the critical step for this compound. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide species. Finally, reductive elimination occurs, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]

  • Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) co-catalyst in the presence of an amine base to form a copper acetylide intermediate. This species is crucial for transferring the acetylide group to the palladium center during the transmetalation step.[7]

To drive the challenging oxidative addition of the C-Cl bond, specialized catalytic systems are required. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) is essential.[5][8][9] These ligands stabilize the electron-rich Pd(0) center, increasing its propensity to insert into the strong C-Cl bond and promoting the subsequent reductive elimination.[10] Elevated temperatures are also frequently necessary to provide the required activation energy.[6][11]

Visualizing the Catalytic Pathway

The following diagram illustrates the generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction.

Caption: Step-by-step experimental workflow for the Sonogashira coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), PdCl₂(dppf)·CH₂Cl₂ (0.05 eq.), and CuI (0.1 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. [6]Maintaining anaerobic conditions is crucial to prevent the homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst. [1][6]3. Solvent and Reagent Addition: Through the septum, add anhydrous triethylamine (and optional toluene if needed for solubility) via a syringe. The solvent should be previously degassed by bubbling with an inert gas for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq.) dropwise to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. The exact temperature may require optimization, but a higher temperature is generally needed for aryl chlorides. [11]6. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and filter it through a pad of Celite® to remove the insoluble palladium and copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) to remove the amine base, and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-alkynyl-1H-pyrazole product.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Technique Expected Observations for a Model Product (4-(phenylethynyl)-1H-pyrazole)
¹H NMR Disappearance of the C4-H proton signal from the starting material. Appearance of characteristic pyrazole ring protons and phenyl protons. A broad singlet for the N-H proton.
¹³C NMR Appearance of two new quaternary signals for the alkyne carbons (typically ~80-95 ppm). Signals corresponding to the pyrazole and phenyl rings.
Mass Spectrometry Observation of the correct molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated exact mass of the product.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst system for C-Cl bond activation. [5] 2. Insufficient temperature. [11] 3. Poor quality reagents (wet solvent/base, oxidized CuI). [6]1. Switch to a more active ligand system (e.g., XPhos, SPhos, P(t-Bu)₃). [9] 2. Increase temperature incrementally (e.g., to 120 °C in a sealed tube). 3. Use freshly distilled/anhydrous solvents and bases. Use high-purity, white/off-white CuI.
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction vessel. [6] 2. Copper catalyst promoting dimerization. [1]1. Ensure thorough degassing of solvents and a robust inert atmosphere. 2. Add the alkyne slowly via syringe pump to keep its concentration low. 3. Consider a copper-free Sonogashira protocol, which may require a different palladium catalyst and base system. [12]
Reaction Stalls 1. Catalyst deactivation/decomposition. 2. Pyrazole substrate inhibiting the catalyst. [6]1. Add a second portion of the palladium catalyst. 2. Use a higher catalyst loading (e.g., up to 10 mol%).

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • MDPI.
  • Wikipedia. Sonogashira coupling. [Link]
  • NROChemistry. Sonogashira Coupling. [Link]
  • Taylor & Francis Online. Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]
  • ResearchGate.
  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
  • ResearchGate. Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. [Link]
  • ResearchGate.
  • ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
  • Reddit. Sonogashira troubleshooting help needed. [Link]
  • PubMed. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. [Link]
  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

Sources

Application Notes & Protocols: Derivatization of 4-Chloro-1H-pyrazole for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions, including hydrogen bonding and π-stacking.[4] This has led to the incorporation of the pyrazole core into numerous FDA-approved drugs with a wide range of therapeutic applications, such as the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and the anticoagulant apixaban.[5][6] Consequently, pyrazole and its derivatives are recognized as "privileged scaffolds" in drug discovery, signifying their consistent association with diverse biological activities.[5][7][8]

The 4-chloro-1H-pyrazole motif is a particularly valuable starting material for generating compound libraries for biological screening. The chlorine atom at the C4 position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce molecular diversity. This strategic functionalization is crucial for exploring the structure-activity relationships (SAR) of novel compounds.[2] This application note provides a detailed guide for researchers, outlining key strategies and step-by-step protocols for the derivatization of this compound to generate novel chemical entities for biological evaluation.

Strategic Approaches to Derivatization

The derivatization of this compound can be systematically approached by considering the reactive sites on the heterocyclic ring. The primary points for modification are the N1 nitrogen and the C4 carbon, which bears the chloro substituent.

  • N1-Functionalization: The pyrrole-like nitrogen at the N1 position is readily alkylated or arylated. This modification is critical as it can significantly impact the compound's pharmacokinetic properties (e.g., solubility, metabolic stability) and its binding orientation within a biological target.[8]

  • C4-Functionalization: The chloro group at the C4 position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, which is fundamental for exploring the chemical space around the pyrazole core.

The combination of these two approaches allows for the generation of a large and diverse library of compounds from a single, readily available starting material.

Experimental Workflow for Library Synthesis

The overall strategy for creating a diverse library of compounds from this compound is depicted below. This workflow allows for a divergent synthesis approach, where a common intermediate is used to generate a multitude of final products.

G A This compound (Starting Material) B N1-Alkylation / N1-Arylation A->B C N1-Substituted-4-chloropyrazole (Intermediate Library) B->C D C4 Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) C->D E Final Compound Library (For Biological Screening) D->E F Purification & Characterization E->F

Caption: Divergent synthesis workflow for library generation.

Key Derivatization Protocols

The following protocols are provided as robust starting points for the derivatization of this compound. Researchers should note that optimization of reaction conditions (e.g., base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: N1-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide. The choice of a relatively strong base like sodium hydride ensures complete deprotonation of the pyrazole nitrogen, facilitating a clean reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add the alkyl halide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench it by slowly adding a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: C4-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds. This protocol details the coupling of an N1-substituted-4-chloropyrazole with a boronic acid.

Materials:

  • N1-Substituted-4-chloropyrazole (e.g., 1-benzyl-4-chloropyrazole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (or Toluene/Ethanol/Water)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: To a round-bottom flask, add the N1-substituted-4-chloropyrazole (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., PPh₃, 4-10 mol%).

  • Solvent & Degassing: Add the solvent mixture (e.g., dioxane/water 4:1). Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 1: Example Suzuki Coupling Conditions & Yields
EntryN1-SubstituentBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1BenzylPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9085
2Methyl4-Methoxyphenylboronic acidPd(OAc)₂ (3) / SPhos (6)Cs₂CO₃Toluene/H₂O10092
3Boc3-Pyridylboronic acidPd(dppf)Cl₂ (4)K₂CO₃DME/H₂O8578

Yields are representative and may vary based on specific substrates and reaction scale.

Protocol 3: C4-Alkynylation via Sonogashira Coupling

The Sonogashira coupling enables the introduction of terminal alkynes at the C4 position, a valuable functional group for further derivatization or as a pharmacophore itself.

Materials:

  • N1-Substituted-4-chloropyrazole

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Schlenk flask or sealed tube, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: In a Schlenk flask under a nitrogen atmosphere, combine the N1-substituted-4-chloropyrazole (1.0 eq), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (4-10 mol%).

  • Reagent Addition: Add anhydrous solvent (THF or DMF) followed by the base (TEA, 2.0-3.0 eq) and the terminal alkyne (1.2-1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) for 4-16 hours until the starting material is consumed (monitor by TLC).

  • Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling A N1-R-4-Cl-Pyrazole C Pd Catalyst + Base A->C B Arylboronic Acid B->C D N1-R-4-Aryl-Pyrazole C->D C-C Bond Formation E N1-R-4-Cl-Pyrazole G Pd/Cu Catalyst + Base E->G F Terminal Alkyne F->G H N1-R-4-Alkynyl-Pyrazole G->H C-C Bond Formation

Caption: Key C4 cross-coupling reaction schemes.

Characterization of Derivatives

All synthesized compounds must be rigorously characterized to confirm their identity and purity before biological screening. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compounds.

Conclusion

The this compound scaffold is an exceptionally versatile starting point for the construction of diverse compound libraries. The strategic application of N-functionalization followed by palladium-catalyzed cross-coupling reactions at the C4 position provides a powerful and efficient route to novel molecules. The protocols outlined in this application note serve as a foundation for researchers to explore the vast chemical space around this privileged core, facilitating the discovery of new therapeutic agents.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2020). MDPI. [Link]
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (n.d.). Research Journal of Pharmacy and Technology. [Link]
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024).
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021).
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2016). MDPI. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]
  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. (2025).
  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). R Discovery. [Link]
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2022).
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008).
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025).
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). Ovid. [Link]
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2025). Preprints.org. [Link]
  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]
  • Preparation of 4-chloropyrazoles. (1991).
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022).
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2023). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable building block. This compound and its derivatives are crucial intermediates in the development of pharmaceuticals and agrochemicals, making efficient and high-yielding synthetic protocols essential.

This document provides in-depth technical advice, troubleshooting guides in a direct question-and-answer format, and detailed experimental protocols to enhance the reproducibility and success of your synthesis.

Overview of the Core Synthesis: Electrophilic Chlorination

The most common and direct method for synthesizing this compound is through the electrophilic aromatic substitution of 1H-pyrazole. The pyrazole ring is an electron-rich aromatic system, and the C-4 position is particularly susceptible to electrophilic attack.[1][2]

The general reaction is as follows:

Several chlorinating agents can be employed, with N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) being among the most frequently used. The choice of reagent and reaction conditions significantly impacts the yield, purity, and side-product profile.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific challenges you may encounter during the synthesis of this compound.

Q1: My yield of this compound is consistently low. What are the primary causes and how can I improve it?

Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is key.

  • Incomplete Reaction:

    • Cause: Insufficient equivalents of the chlorinating agent, low reaction temperature, or short reaction times can lead to a significant amount of unreacted starting material.

    • Solution:

      • Stoichiometry: Ensure you are using at least one full equivalent of the chlorinating agent. A slight excess (e.g., 1.05-1.1 equivalents) of NCS can often drive the reaction to completion. However, a large excess should be avoided to minimize side reactions.

      • Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, a modest increase in temperature or extending the reaction time may be beneficial. For instance, reactions with NCS in solvents like acetonitrile or DMF may require gentle heating.[3]

      • Solvent Choice: The polarity of the solvent can influence reaction rates. Polar aprotic solvents like acetonitrile, DMF, or dichloromethane are often good choices.

  • Side Reactions:

    • Cause: The formation of undesired byproducts is a major contributor to low yields of the target molecule. The most common side reaction is the formation of dichlorinated pyrazoles (e.g., 3,4-dichloro- or 4,5-dichloropyrazole).

    • Solution:

      • Controlled Addition: Add the chlorinating agent slowly and in portions to the solution of pyrazole. This helps to maintain a low concentration of the electrophile and minimizes over-chlorination.

      • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly improve the selectivity for mono-chlorination.[4]

      • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is often considered a milder and more selective chlorinating agent compared to sulfuryl chloride or chlorine gas, leading to fewer di- and poly-chlorinated byproducts.[5]

  • Product Degradation:

    • Cause: The product, this compound, or the starting material could be unstable under the reaction or work-up conditions, especially if harsh acids or bases are used.

    • Solution:

      • Mild Work-up: Employ a gentle aqueous work-up. Quench the reaction with a mild reducing agent like sodium thiosulfate or sodium bisulfite if NCS is used, to destroy any excess active chlorine species.

      • pH Control: Maintain a neutral or slightly basic pH during extraction to prevent acid-catalyzed decomposition.

Q2: I am observing multiple spots on my TLC plate. What are the likely impurities and how can I identify them?

A complex TLC profile indicates the presence of impurities. The most common are:

  • Unreacted 1H-pyrazole: This will typically have a different Rf value than the product.

  • Dichlorinated pyrazoles: These are less polar than the mono-chlorinated product and will have a higher Rf on normal phase silica gel.

  • Succinimide: If NCS is used as the chlorinating agent, succinimide is a major byproduct. It is quite polar and often appears as a spot with a low Rf, which can sometimes streak.

  • Polymeric materials: Under certain conditions, especially with strong chlorinating agents, decomposition can lead to the formation of baseline material on the TLC plate.

Identification: The best way to identify these impurities is to isolate them (if possible) and characterize them by NMR and Mass Spectrometry. Comparing the spectra to known data for pyrazole and its chlorinated derivatives will confirm their identity.

Q3: How do I choose the best chlorinating agent for my synthesis?

The choice between common chlorinating agents like N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂) depends on factors like desired selectivity, scale, and safety considerations.

FeatureN-Chlorosuccinimide (NCS)Sulfuryl Chloride (SO₂Cl₂)
Selectivity Generally higher selectivity for mono-chlorination. Milder electrophile.More reactive and less selective. Higher risk of dichlorination.
Byproducts Succinimide (water-soluble, can be removed with aqueous wash).HCl and SO₂ (gaseous, need to be vented safely).
Handling Solid, relatively easy to handle.Fuming liquid, corrosive, reacts violently with water. Requires careful handling in a fume hood.
Reaction Conditions Often requires slightly elevated temperatures or longer reaction times.Typically reacts quickly at lower temperatures.
Cost Generally more expensive than SO₂Cl₂.Less expensive.

Recommendation: For laboratory-scale synthesis where high selectivity and ease of handling are prioritized, N-Chlorosuccinimide (NCS) is often the preferred reagent. [5]

Q4: What is the best method for purifying this compound, especially to remove succinimide?

Purification is critical to obtain a high-purity product.

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous wash is the first and most effective step. Succinimide, the byproduct of NCS, is soluble in water, especially under slightly basic conditions. Washing the organic layer with a dilute sodium bicarbonate solution followed by brine will remove the majority of the succinimide.

  • Crystallization: this compound is a solid at room temperature.[6] Crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, or toluene) is an excellent method for purification on a larger scale.

  • Column Chromatography: For smaller scales or to remove closely related impurities like dichloropyrazoles, silica gel column chromatography is effective. A gradient of ethyl acetate in hexanes is a typical eluent system.

Detailed Experimental Protocol: Synthesis using N-Chlorosuccinimide

This protocol is a reliable method for the synthesis of this compound.

Materials:

  • 1H-Pyrazole

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (or Dichloromethane)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 equivalent) in acetonitrile (approximately 10 mL per gram of pyrazole).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Chlorosuccinimide (1.05 equivalents) to the stirred solution in portions over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.

Visualizing the Chemistry: Mechanisms and Workflows

Electrophilic Chlorination Mechanism

The chlorination of pyrazole proceeds via a classic electrophilic aromatic substitution mechanism. The C-4 position is the most electron-rich and thus the most reactive towards electrophiles.

G cluster_0 Step 1: Generation of Electrophile & Attack cluster_1 Step 2: Deprotonation & Aromatization Py Pyrazole Ring Sigma Sigma Complex (Arenium Ion Intermediate) Py->Sigma π bond attacks Clδ+ NCS N-Chlorosuccinimide (NCS) NCS->Sigma Succinimide anion departs Product This compound Sigma->Product C-H bond breaks Base Base (e.g., Succinimide anion) Base->Product H+ abstracted

Caption: Mechanism of pyrazole chlorination.

Troubleshooting Workflow

If you are facing issues with your synthesis, this workflow can help you diagnose the problem.

G Start Start Synthesis TLC Analyze reaction by TLC Start->TLC LowYield Low Yield? TLC->LowYield SideProducts Multiple Spots (Side Products)? TLC->SideProducts Incomplete Incomplete Reaction? LowYield->Incomplete Yes Purify Proceed to Purification LowYield->Purify No IncreaseTime Increase Reaction Time/Temp Incomplete->IncreaseTime Yes AddNCS Check NCS Stoichiometry (Add more if needed) Incomplete->AddNCS No TempControl Lower Reaction Temperature SideProducts->TempControl Yes SlowAddition Slow Addition of NCS SideProducts->SlowAddition SideProducts->Purify No IncreaseTime->TLC AddNCS->TLC TempControl->Start SlowAddition->Start Success Successful Synthesis Purify->Success

Caption: Troubleshooting workflow for synthesis.

References

  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Google Patents. (n.d.). Preparation of 4-chloropyrazoles.
  • ResearchGate. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.
  • (n.d.). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine.
  • (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • ResearchGate. (n.d.). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • (n.d.). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC.
  • (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS).
  • ResearchGate. (n.d.). C‒H An chlorination of pyrazole 1a.
  • PubMed. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source.
  • ResearchGate. (n.d.). N‐Chlorosuccinimide Mediated Direct C−H Thiocyanation of 1‐Aryl‐5‐pyrazolones at Room Temperature | Request PDF.
  • Google Patents. (n.d.). A kind of preparation method of 4-chloropyrazole derivative.
  • ACS Publications. (n.d.). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives | The Journal of Organic Chemistry.
  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.
  • R Discovery. (2007). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives.
  • Green Chemistry (RSC Publishing). (n.d.). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid.
  • (n.d.). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
  • RSC Publishing. (2023). Organic & Biomolecular Chemistry.
  • ChemBK. (n.d.). 4-Chloropyrazole.
  • PubMed Central. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC.
  • The Journal of Organic Chemistry. (2018). Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles.

Sources

Technical Support Center: Purification of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-chloro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this versatile heterocyclic compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure you achieve the desired purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a critical building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. The purity of this starting material is paramount, as even minor impurities can lead to unwanted side reactions, decreased yields, and complications in the isolation and characterization of the final product. This guide will equip you with the knowledge to effectively remove common impurities and obtain high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that arise during the purification of this compound in a user-friendly question-and-answer format.

Q1: What are the typical impurities I should expect in my crude this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. Common impurities include:

  • Unreacted Starting Materials: If you are synthesizing this compound via direct chlorination, unreacted 1H-pyrazole is a common impurity.

  • Over-chlorinated Byproducts: The chlorination reaction can sometimes proceed further, leading to the formation of dichlorinated or even trichlorinated pyrazoles.[1]

  • Regioisomers: If you are starting with a substituted pyrazole, you may have regioisomers of the chlorinated product.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be present.

  • Inorganic Salts: Salts formed during the reaction or neutralization steps may also be present.

  • Bipyrazole Derivatives: Under certain electrochemical chlorination conditions, the formation of 4,4'-dichloro-1,3'(5')-bipyrazole has been observed as a byproduct.[1]

Q2: My crude material is a dark oil/solid. Which purification method should I try first?

A2: For a first-pass purification of crude this compound, recrystallization is often the most straightforward and cost-effective method. It is particularly effective at removing colored impurities and unreacted starting materials if there is a significant difference in their solubility compared to the desired product.

Q3: I'm having trouble with recrystallization. What are the best solvents to use?

A3: The choice of solvent is critical for successful recrystallization. For this compound, a solid at room temperature, several options can be explored.[2] A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

Recommended Solvent Systems for Recrystallization:

Solvent/Solvent SystemTypePolarityRationale & Tips
Methylene Chloride (DCM)AproticMediumCrystals of this compound have been successfully grown by slow evaporation from a methylene chloride solution.[3] This is a good starting point.
Hexane / Ethyl AcetateMixed AproticLow to MediumStart by dissolving the crude material in a minimal amount of hot ethyl acetate ("good" solvent) and then slowly add hexane ("poor" solvent) until turbidity persists. Reheat to dissolve and then allow to cool slowly.
Ethanol / WaterMixed ProticHighThis system is effective for many polar pyrazole derivatives. Dissolve the crude product in a minimum of hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Petroleum EtherNon-polarLowPyrazole itself can be crystallized from petroleum ether, suggesting this may be a suitable solvent for this compound, especially for removing more polar impurities.

Troubleshooting Recrystallization:

  • Oiling Out: If your compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is supersaturated. Try using a lower-boiling point solvent or a more dilute solution.

  • No Crystal Formation: If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Seeding with a pure crystal of this compound, if available, is also highly effective. Alternatively, placing the flask in an ice bath or even a freezer can promote crystallization.

  • Poor Recovery: If your recovery is low, you may be using too much solvent. After filtration, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals.

Advanced Purification Protocols

For challenging separations or when very high purity is required, more advanced techniques may be necessary.

Q4: Recrystallization isn't giving me the desired purity. What's the next step?

A4: If recrystallization is insufficient, column chromatography is the next logical step. It is a powerful technique for separating compounds with different polarities.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection:

    • Standard Silica Gel: This is the most common choice.

    • Deactivated Silica Gel: For polar, nitrogen-containing compounds like pyrazoles that may streak or decompose on acidic silica, using deactivated silica gel is highly recommended.[4] You can deactivate silica gel by preparing a slurry with a small percentage of a base like triethylamine (typically 0.5-1% v/v) in your eluent or by using commercially available deactivated silica.

  • Eluent System Selection:

    • A mixture of hexane and ethyl acetate is a good starting point. A typical gradient could be from 100% hexane to a 70:30 or 50:50 hexane:ethyl acetate mixture.

    • A mixture of hexane and dichloromethane (DCM) is another effective eluent system.

  • Procedure:

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack the column carefully to avoid air bubbles.

    • Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like DCM) and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed material onto the top of the column.

    • Begin elution with the non-polar solvent, gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Column Chromatography Workflow

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_silica Prepare Silica Gel Slurry pack_column Pack Column prep_silica->pack_column prep_sample Dissolve Crude Product & Adsorb on Silica pack_column->prep_sample load_sample Load Sample onto Column prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Obtain Pure this compound evaporate->pure_product G cluster_start Crude Mixture cluster_extraction Extraction with Acid cluster_organic Organic Layer cluster_aqueous Aqueous Layer crude Crude this compound (in Organic Solvent) add_acid Add Dilute HCl (aq) crude->add_acid separate_layers Separate Layers add_acid->separate_layers impurities Non-Basic Impurities separate_layers->impurities protonated_product Protonated this compound (Water Soluble) separate_layers->protonated_product add_base Add Base (e.g., NaOH) protonated_product->add_base pure_product Pure this compound (Precipitate/Extractable) add_base->pure_product

Sources

Technical Support Center: Challenges in the N-arylation of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-arylation of 4-chloro-1H-pyrazole. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this critical synthetic transformation. The N-aryl pyrazole motif is a cornerstone in medicinal chemistry, and mastering its synthesis is essential. This guide moves beyond simple procedural lists to explain the underlying chemical principles governing success or failure in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges faced when performing N-arylation on the this compound scaffold.

Q1: My N-arylation reaction is not proceeding to completion, or I'm observing very low yields. What are the primary factors to investigate?

A1: Low conversion is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.

  • Catalyst System (Palladium vs. Copper): The choice and handling of your catalyst are paramount.

    • Palladium-Catalyzed (Buchwald-Hartwig type): Aryl chlorides are generally less reactive than bromides or iodides in Buchwald-Hartwig aminations.[1][2] Success often requires more electron-rich and sterically hindered phosphine ligands to facilitate the difficult oxidative addition step.[1][3] Ensure your palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and ligand are of high quality and handled under strictly inert conditions to prevent catalyst deactivation.

    • Copper-Catalyzed (Ullmann type): Traditional Ullmann conditions often demand high temperatures, which can lead to substrate or product decomposition.[4][5] Modern systems using copper(I) salts (e.g., CuI) with diamine or other ligands can proceed under milder conditions.[6][7][8] The quality and solubility of the copper salt are critical.

  • Base Selection: The base is not merely a proton scavenger; its identity can dramatically influence reaction outcomes.

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions.[3] However, for substrates with sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are preferable, though they may require higher temperatures or longer reaction times.[2][9]

    • In Ullmann couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are frequently used.[9] The choice can be solvent-dependent and affect the solubility of the pyrazole salt.

  • Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle.

    • Aprotic, non-coordinating solvents like toluene or dioxane are standard for Buchwald-Hartwig reactions.[9][10] Polar aprotic solvents like DMSO can be effective in copper-catalyzed reactions.[11] Ensure the solvent is rigorously dried and degassed, as oxygen and water can deactivate the catalyst.

Q2: I am observing the formation of significant side products. What are the most common side reactions and how can they be minimized?

A2: Side product formation often points to issues with reactivity or selectivity.

  • Hydrodehalogenation: This is the replacement of the chlorine on the aryl halide with a hydrogen atom, leading to a simple arene byproduct. It can occur in palladium-catalyzed reactions via β-hydride elimination from the palladium-amido complex.[12] To minimize this, use a ligand that promotes rapid reductive elimination.

  • Homocoupling of Aryl Halide (Biaryl Formation): This is more common in Ullmann-type reactions, where the copper catalyst can promote the coupling of two aryl halide molecules.[5] Using the correct stoichiometry and ensuring slow addition of the aryl halide can sometimes mitigate this.

  • C-Arylation: While N-arylation is generally favored, direct arylation at the C-5 position of the pyrazole ring can occur, particularly with palladium catalysts under certain conditions.[13][14] Ligand choice and the electronic nature of the pyrazole substituents are key controlling factors.[13]

Q3: The N-arylation of my substituted this compound is giving a mixture of N1 and N2 regioisomers. How can I control the regioselectivity?

A3: Regioselectivity is a classic challenge in the functionalization of unsymmetrical pyrazoles.[9][15][16] The outcome is a delicate balance of steric and electronic factors.

  • Steric Hindrance: This is often the dominant controlling factor.[9] The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom. If you have a bulky substituent at the C5-position of the pyrazole, arylation will strongly favor the N1 position. Conversely, a bulky group at C3 will direct arylation to N2.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. An electron-withdrawing group (like the 4-chloro substituent itself) decreases the nucleophilicity of both nitrogens, but its effect might be subtly different at N1 versus N2, especially in concert with other substituents at C3 or C5.[9][17]

  • Catalyst and Ligand Control: In some advanced systems, particularly with copper catalysis, the choice of ligand can influence which tautomer of the pyrazole coordinates to the metal, thereby directing the site of arylation.[16]

Section 2: Troubleshooting Guide

This guide provides a structured, problem-and-solution framework for specific experimental failures.

Problem/Observation Potential Cause(s) Recommended Troubleshooting Steps
No Reaction / Trace Conversion 1. Inactive CatalystPd: Use a pre-catalyst or ensure your Pd(0) source is fresh. Handle ligands and catalyst under an inert atmosphere (glovebox or Schlenk line).
Cu: Use high-purity Cu(I) salts. Polish any tarnished copper turnings if used.
2. Inappropriate Base• For Pd-catalysis with aryl chlorides, a strong base (e.g., NaOtBu, LHMDS) is often necessary.[2]
• Ensure the base is dry and free-flowing.
3. Low Reaction Temperature• N-arylation of less reactive aryl chlorides often requires elevated temperatures (e.g., 100-120 °C).[1] Perform a temperature screen.
4. Poor Solvent Quality• Use anhydrous, degassed solvents. Water and oxygen are potent inhibitors.
Low Yield with Starting Material Remaining 1. Insufficient Reaction Time• Monitor the reaction by TLC or LC-MS over an extended period (e.g., 24-48 hours).
2. Catalyst Deactivation• The catalyst may have a limited lifetime under the reaction conditions. Consider a higher catalyst loading or the slow addition of the catalyst.
3. Product Inhibition• The N-arylated pyrazole product might coordinate to the metal center, inhibiting catalytic turnover. Changing the ligand may help.
Formation of an Insoluble Precipitate 1. Poor Solubility of Reactants/Base• Change to a solvent with better solubilizing power (e.g., try dioxane instead of toluene, or DMSO for copper catalysis).[10][11]
2. Catalyst Precipitation• In Pd-catalyzed reactions with aryl iodides (less relevant here, but illustrative), iodide can precipitate the catalyst.[2] A similar effect could occur with the chloride. Use of specialized ligands can prevent this.
Mixture of N1/N2 Isomers 1. Insufficient Steric/Electronic Bias• If the pyrazole C3 and C5 positions are unsubstituted (e.g., this compound itself), a mixture is highly likely.
• To favor N1, introduce a sterically demanding group at the C5-position.
2. Tautomerization Equilibrium• The reaction conditions (solvent, base, temperature) can shift the equilibrium between the two pyrazole tautomers, affecting which one is arylated. Screen different conditions to find an optimal ratio.

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This protocol is a starting point for the coupling of this compound with an aryl bromide, which is often used as a more reactive surrogate to optimize conditions before moving to a less reactive aryl chloride.

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.2 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.06 mmol, 6 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with inert gas three times.

  • Add the aryl bromide (1.0 mmol) followed by anhydrous toluene (2 mL).

  • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol provides a modern, ligand-assisted approach for Ullmann-type couplings.[7][8]

Materials:

  • This compound

  • Aryl iodide or bromide

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dioxane or DMSO

  • Schlenk tube or sealed vial

Procedure:

  • To a Schlenk tube, add CuI (0.1 mmol, 10 mol%), potassium carbonate (2.0 mmol), and this compound (1.2 mmol).

  • Seal the tube, evacuate, and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add the aryl halide (1.0 mmol), N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%), and anhydrous dioxane (2 mL).

  • Seal the tube tightly and heat the mixture at 110 °C for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate, filter through celite, and wash the filter cake with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Section 4: Visualizing the Workflow and Key Relationships

Troubleshooting Logic for Low-Yield N-Arylation

This diagram outlines the decision-making process when encountering a low-yield reaction.

Troubleshooting_Flowchart start Low Yield or No Reaction check_catalyst Step 1: Verify Catalyst System - Is catalyst/ligand fresh? - Handled under inert atmosphere? start->check_catalyst check_conditions Step 2: Evaluate Reaction Conditions - Is temperature high enough? - Is base strong/dry enough? check_catalyst->check_conditions Catalyst OK optimize Step 4: Systematic Optimization - Screen ligands - Screen bases - Screen solvents check_catalyst->optimize Catalyst Issue (Replace/Re-purify) check_reagents Step 3: Assess Reagent Quality - Are reagents pure? - Is solvent anhydrous/degassed? check_conditions->check_reagents Conditions OK check_conditions->optimize Conditions Issue (Increase Temp/Change Base) check_reagents->optimize Reagents OK check_reagents->optimize Reagent Issue (Purify/Dry) success Reaction Successful optimize->success

Caption: A decision tree for troubleshooting unsuccessful N-arylation reactions.

Relationship of Key Parameters in N-Arylation

This diagram illustrates the interplay between the core components of a transition-metal-catalyzed N-arylation.

Parameter_Interplay sub Substrates This compound Aryl Halide yield Reaction Outcome (Yield & Selectivity) sub->yield cat Catalyst System Metal Source (Pd/Cu) Ligand base Base Strength (pKa) Solubility cat->base influences choice cat->yield solv Solvent Polarity Aprotic/Protic base->solv solubility depends on base->yield solv->cat affects stability solv->yield

Caption: Interdependencies of reaction components in N-arylation chemistry.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Regioselectivity of Pyrazole N-Arylation. BenchChem.
  • ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Journal of Organic Chemistry.
  • The Copper-Catalyzed N-Arylation of Indoles. (2001). Journal of the American Chemical Society.
  • Wang, M., et al. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Sciety.
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). National Institutes of Health.
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal.
  • Recent Progress Concerning the N-Arylation of Indoles. (2022). MDPI.
  • Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry.
  • Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. (2025). ChemRxiv.
  • ResearchGate. (n.d.). Optimization of the reaction conditions a.
  • ResearchGate. (n.d.). ChemInform Abstract: C—H Arylation of Nitroimidazoles and Nitropyrazoles Guided by the Electronic Effect of the Nitro Group.
  • Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. (2025). ResearchGate.
  • The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (n.d.). Semantic Scholar.
  • Help troubleshooting a Buchwald-Hartwig amination?. (2018). Reddit.
  • Salen–Cu(II) Complex Catalysed N-Arylation of Pyrazole under Mild Conditions. (2025). ResearchGate.
  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal.
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (2017). MDPI.
  • Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. (2022). National Institutes of Health.
  • Copper promoted, direct sulfenylation of n-aryl pyrazoles. (2024). VNUHCM Journal of Science and Technology Development.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. (n.d.). Preprints.org.
  • Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). AWS.
  • Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. (2014). OUCI.
  • Regioselective palladium-catalyzed arylation of 4-chloropyrazoles. (2011). PubMed.
  • Azine Steric Hindrances Switch Halogen Bonding to N-Arylation upon Interplay with σ-Hole Donating Haloarenenitriles. (2021). PubMed.
  • Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). Beilstein Archives.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. (2019). National Institutes of Health.
  • Copper‐Catalyzed N‐Arylation of Hindered Substrates Under Mild Conditions. (2025). Wiley Online Library.
  • Old, D. W., et al. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal.
  • Ullmann Reaction. (n.d.). Organic Chemistry Portal.
  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2018). MDPI.
  • Palladium-Catalyzed N -Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (2024). ResearchGate.
  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (2025). Wiley Online Library.
  • Specific Solvent Issues with Buchwald-Hartwig Amination. (2025). Wordpress.
  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. (2020). Royal Society of Chemistry.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate.
  • Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. (2022). MDPI.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2025). ResearchGate.
  • N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. (n.d.). ResearchGate.

Sources

Technical Support Center: 4-Chloro-1H-pyrazole Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and understand the degradation landscape of this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments and drug development processes.

Understanding the Stability of this compound: A Proactive Approach

This compound is a generally stable compound under recommended storage conditions.[1][2][3][4][5] However, like many substituted heterocyclic compounds, it can be susceptible to degradation under various stress conditions encountered during synthesis, purification, formulation, and storage. A thorough understanding of its stability profile is critical for developing robust processes and ensuring the quality and safety of downstream products.

This guide is structured to address potential issues proactively, moving from common questions to detailed experimental investigation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our team receives regarding the stability of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4][5] The container should be tightly sealed to prevent moisture ingress and exposure to air. Storage away from direct sunlight and incompatible materials is also crucial.[2][3] While specific temperatures are not always mandated, refrigeration (2-8 °C) is a good practice for minimizing potential degradation over extended periods.

Q2: I've noticed a gradual discoloration of my this compound solid over time. What could be the cause?

A2: Discoloration is often an early indicator of chemical degradation. This could be due to several factors, including:

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions.

  • Oxidation: Interaction with atmospheric oxygen, potentially accelerated by trace metal impurities, can lead to colored byproducts.

  • Reaction with Impurities: The presence of reactive impurities in the material itself or from the storage container can lead to degradation.

It is recommended to perform an analytical assessment (e.g., by HPLC) to check the purity of the discolored material against a reference standard.

Q3: My solution of this compound in a protic solvent (like methanol or water) shows new peaks in the HPLC chromatogram after a few days. What is happening?

A3: The appearance of new peaks suggests degradation. In protic solvents, the most likely degradation pathways are:

  • Solvolysis/Hydrolysis: Although the C-Cl bond on a pyrazole ring is generally more stable than on a benzene ring, it can undergo nucleophilic substitution, especially under non-neutral pH conditions or elevated temperatures. In methanol, this could lead to the formation of 4-methoxy-1H-pyrazole, and in water, to 4-hydroxy-1H-pyrazole.

  • pH-Mediated Degradation: If the solution is not pH-controlled, acidic or basic conditions can catalyze degradation reactions.

Always use freshly prepared solutions for critical experiments. If solutions need to be stored, they should be kept at low temperatures and protected from light. A stability study of the compound in the chosen solvent is highly recommended.

Q4: I'm performing a reaction at an elevated temperature and I'm seeing a loss of my starting material and the formation of multiple unidentified byproducts. What should I consider?

A4: Elevated temperatures can induce thermal degradation. A key physical instability of this compound is its tendency to sublime under heat.[6] This can lead to a loss of material from the reaction vessel if not properly contained. Chemically, high temperatures can promote various degradation reactions, including:

  • Dehalogenation: The loss of the chlorine atom to form pyrazole.

  • Ring Opening: At very high temperatures, the pyrazole ring itself can cleave.

  • Polymerization: Under certain conditions, pyrazole derivatives can polymerize, leading to a complex mixture of byproducts.

It is advisable to determine the thermal stability of this compound under your specific reaction conditions using techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).

Troubleshooting Guide: Investigating Degradation

When you suspect degradation of this compound, a systematic investigation is key. This troubleshooting guide will help you identify the root cause and find a solution.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC of a freshly prepared solution Contaminated solvent or glassware; Impure starting material.Use fresh, HPLC-grade solvent; Ensure glassware is scrupulously clean; Re-analyze the starting material against a certified reference standard.
Purity decreases over time in solid state (stored under recommended conditions) Inadequate container seal leading to moisture/air exposure; Lot-to-lot variability in impurity profile.Ensure the container is tightly sealed with an inert gas headspace (e.g., argon or nitrogen); Review the certificate of analysis for the specific lot and compare it with previous lots.
Rapid degradation in solution during an experiment Incompatible excipients or reagents; pH of the medium; Exposure to light.Perform a compatibility study with individual excipients/reagents; Buffer the solution to maintain a stable pH; Protect the reaction mixture from light.
Formation of a precipitate in solution Formation of an insoluble degradation product; Exceeding the solubility limit.Characterize the precipitate to determine if it is a degradant; Re-evaluate the solubility of this compound in the chosen solvent system.

In-Depth Analysis: Forced Degradation Studies

To comprehensively understand the stability of this compound, a forced degradation (or stress testing) study is indispensable.[7][8][9][10][11] This involves subjecting the compound to harsh conditions to intentionally induce degradation and identify the resulting products. The information gained is crucial for developing stability-indicating analytical methods and designing stable formulations.

Experimental Protocol: Forced Degradation of this compound

Objective: To identify the potential degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Mobile phase for HPLC (e.g., Acetonitrile:Water gradient)

  • HPLC system with a UV detector and preferably a mass spectrometer (LC-MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to a photostability chamber (with both UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, by a stability-indicating HPLC method. An isocratic or gradient method may be necessary to resolve all degradation products from the parent compound.

    • Use a diode array detector to check for peak purity.

    • If available, use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Predicted Degradation Pathway

Based on the chemical structure of this compound, the following degradation pathways can be anticipated:

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products Acid/Base\nHydrolysis Acid/Base Hydrolysis 4-Hydroxy-1H-pyrazole 4-Hydroxy-1H-pyrazole Acid/Base\nHydrolysis->4-Hydroxy-1H-pyrazole Nucleophilic Substitution Oxidation\n(e.g., H2O2) Oxidation (e.g., H2O2) Oxidized Pyrazoles Oxidized Pyrazoles Oxidation\n(e.g., H2O2)->Oxidized Pyrazoles Photolysis\n(UV/Vis Light) Photolysis (UV/Vis Light) Pyrazole Pyrazole Photolysis\n(UV/Vis Light)->Pyrazole Dehalogenation Thermal\nStress Thermal Stress Thermal\nStress->Pyrazole Dehalogenation Polymeric Species Polymeric Species Thermal\nStress->Polymeric Species Ring-opened products Ring-opened products Oxidized Pyrazoles->Ring-opened products This compound This compound This compound->Acid/Base\nHydrolysis This compound->Oxidation\n(e.g., H2O2) This compound->Photolysis\n(UV/Vis Light) This compound->Thermal\nStress

Caption: Predicted degradation pathways of this compound under various stress conditions.

Data Summary: Stability Profile of this compound

The following table summarizes the expected stability of this compound under different conditions. The percentage degradation is hypothetical and will depend on the exact experimental conditions.

Stress ConditionReagents/ParametersExpected DegradationPotential Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°CModerate4-Hydroxy-1H-pyrazole
Base Hydrolysis 0.1 M NaOH, 60°CModerate to High4-Hydroxy-1H-pyrazole
Oxidation 3% H₂O₂, RTLow to ModerateOxidized pyrazole species, potentially leading to ring opening
Thermal (Solid) 80°CLow (chemical), Potential for sublimation (physical)Pyrazole
Thermal (Solution) 60°CLow to ModeratePyrazole
Photolysis UV/Visible lightModeratePyrazole, other radical-mediated products

Conclusion

A comprehensive understanding of the stability of this compound is paramount for its successful application in research and development. By anticipating potential degradation pathways and employing systematic investigation through forced degradation studies, researchers can develop robust analytical methods and stable formulations. This guide provides a framework for addressing common stability issues and encourages a proactive approach to ensure the quality and reliability of your scientific work.

References

  • Apollo Scientific.
  • CymitQuimica.
  • Key Organics Limited.
  • ChemicalBook.
  • CymitQuimica.
  • MedCrave online.
  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. (2016-05-02)
  • Pharmaguideline.
  • BioProcess International.
  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. (2014-05-31)
  • ResearchGate. Low-temperature crystal structure of this compound.
  • PubChem. 1H-Pyrazole, 4-chloro-.
  • ResearchGate.
  • PubMed.
  • Echemi. 1-(4-CHLORO-PHENYL)
  • ResearchGate. Stability of 4H-pyrazoles in physiological environments. Remaining....
  • ResearchGate. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF.
  • Matrix Fine Chemicals. This compound | CAS 15878-00-9.
  • Sigma-Aldrich. This compound.
  • Scientific Research Publishing.
  • Scientific Research Publishing.
  • National Center for Biotechnology Information.
  • MDPI.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.
  • ResearchGate.
  • National Center for Biotechnology Information. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. (2018-03-20)
  • ResearchGate.
  • PubMed.

Sources

Technical Support Center: Troubleshooting Low Conversion in 4-Chloro-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the chlorination of pyrazole. As a crucial heterocyclic building block in pharmaceuticals and agrochemicals, achieving high yield and purity of this compound is often paramount. This document provides in-depth, experience-based troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles in your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low to no conversion in the chlorination of pyrazole?

A1: The most frequent issue is the deactivation of the chlorinating agent or insufficient activation of the pyrazole ring. Pyrazole is an electron-rich heteroaromatic compound, but its reactivity towards electrophilic substitution at the C4 position can be sensitive.[1] Key factors include:

  • Inactive Chlorinating Agent: Reagents like N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can degrade upon improper storage (e.g., exposure to moisture). Always use a freshly opened or properly stored reagent.

  • Inappropriate Solvent: The choice of solvent can dramatically affect reaction rates. Highly polar or protic solvents can solvate the electrophile, reducing its reactivity.

  • Temperature: Chlorination reactions are often temperature-sensitive. Insufficient temperature may lead to a sluggish reaction, while excessive heat can cause reagent decomposition and byproduct formation.

Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the likely side products?

A2: The formation of multiple products typically points to issues with regioselectivity or over-chlorination.

  • Regioisomers: While electrophilic substitution on the pyrazole ring strongly favors the C4 position, substitution at C3 or C5 can occur under certain conditions, especially if the C4 position is sterically hindered or if the reaction is kinetically controlled under suboptimal conditions.[2][3]

  • Di-chlorinated Products: If an excess of the chlorinating agent is used or if the reaction is left for too long, di-chlorination can occur, yielding products like 3,4-dichloro- or 4,5-dichloro-1H-pyrazole.[4]

  • N-Chlorination: Although less common for the pyrazole ring itself, N-chlorination can sometimes be a competing pathway.

Q3: Which chlorinating agent is better for my reaction: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)?

A3: The choice depends on the scale, substrate, and desired reaction conditions.

  • N-Chlorosuccinimide (NCS): Generally considered a milder and safer reagent.[5][6] It is often used for small to medium-scale lab syntheses and is compatible with a wider range of functional groups. Reactions with NCS may require an acid catalyst or heating to proceed at a reasonable rate.[7]

  • Sulfuryl Chloride (SO₂Cl₂): A more powerful and reactive chlorinating agent, often used for less reactive substrates or large-scale industrial preparations.[8][9] It reacts vigorously and exothermically, requiring careful temperature control. The byproducts (SO₂ and HCl) are gaseous and must be properly vented. Organocatalysts can be used to tune its reactivity.[10]

In-Depth Troubleshooting Guide

Problem 1: Low Yield or Stalled Reaction

You've set up your reaction, but after several hours, TLC or GC-MS analysis shows a large amount of unreacted pyrazole starting material.

Root Cause Analysis & Solutions

The primary causes for low conversion are related to reaction kinetics and reagent activity. The troubleshooting path below outlines a logical sequence of checks and optimizations.

Troubleshooting_Low_Yield start Low Yield / Stalled Reaction reagent_check Step 1: Verify Reagent Integrity start->reagent_check conditions_check Step 2: Assess Reaction Conditions reagent_check->conditions_check Reagents OK sol_reagent Use fresh NCS or SO₂Cl₂. Verify purity/activity. reagent_check->sol_reagent solvent_check Step 3: Evaluate Solvent Choice conditions_check->solvent_check Conditions OK sol_temp Increase temperature in 5-10°C increments. Monitor for decomposition. conditions_check->sol_temp catalyst_check Step 4: Consider Catalysis (for NCS) solvent_check->catalyst_check Solvent OK sol_solvent Switch to an aprotic, non-coordinating solvent (e.g., DCM, DCE, or Acetonitrile). solvent_check->sol_solvent sol_catalyst Introduce a catalytic amount of acid (e.g., TFA, H₂SO₄) for NCS. catalyst_check->sol_catalyst

Caption: Troubleshooting workflow for low reaction conversion.

Quantitative Parameters for Optimization
ParameterRecommendation for NCSRecommendation for SO₂Cl₂Rationale & Key Considerations
Equivalents 1.05 - 1.2 eq.1.0 - 1.1 eq.A slight excess ensures complete consumption of the starting material. A large excess of SO₂Cl₂ can lead to over-chlorination.
Temperature 25°C to 80°C (Solvent Reflux)0°C to 25°CNCS often requires thermal energy to activate. SO₂Cl₂ is highly reactive; start at a low temperature and allow it to slowly warm to room temperature to control the exotherm.
Solvent Acetonitrile, Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Dichloromethane (DCM), ChloroformAprotic solvents are preferred. Acetonitrile can sometimes participate in the reaction but is often effective with NCS.[10]
Concentration 0.1 - 0.5 M0.2 - 1.0 MHigher concentrations can increase the reaction rate but may also lead to more side reactions and challenges with heat dissipation.
Problem 2: Poor Regioselectivity and Byproduct Formation

Your reaction proceeds, but you isolate a mixture of 4-chloro, 3-chloro, and/or di-chlorinated pyrazoles, making purification difficult.

Root Cause Analysis & Solutions

Regioselectivity is governed by the electronics of the pyrazole ring and the nature of the electrophilic chlorinating species.[1] Byproducts arise from over-reaction or alternative reaction pathways.

Troubleshooting_Byproducts start Poor Selectivity / Byproducts temp_control Step 1: Implement Strict Temperature Control start->temp_control equiv_control Step 2: Fine-Tune Stoichiometry temp_control->equiv_control Temp. Optimized sol_temp Run reaction at the lowest effective temperature. (e.g., 0°C for SO₂Cl₂). temp_control->sol_temp addition_rate Step 3: Control Reagent Addition Rate equiv_control->addition_rate Equiv. Optimized sol_equiv Use precisely 1.0 equivalent of chlorinating agent. Monitor by GC/LC to stop at completion. equiv_control->sol_equiv sol_addition Add the chlorinating agent dropwise over 30-60 minutes to avoid localized high concentrations. addition_rate->sol_addition

Caption: Strategy to improve reaction selectivity and reduce byproducts.

Mechanistic Consideration

Electrophilic aromatic substitution on pyrazole proceeds via a Wheland intermediate (arenium ion). The stability of this intermediate dictates the regiochemical outcome. The intermediate leading to C4 substitution is the most stable due to resonance delocalization involving both nitrogen atoms. Harsh conditions (high temperature, highly reactive reagents) can provide enough energy to overcome the activation barrier for the formation of less stable C3/C5 isomers.

Problem 3: Difficult Product Isolation and Purification

The reaction appears successful, but isolating the pure this compound from the reaction mixture is challenging.

Root Cause Analysis & Solutions

Isolation issues often stem from byproducts with similar physical properties to the desired product or from the workup procedure itself.

  • Quenching: Unreacted chlorinating agents must be quenched before extraction.

    • For NCS: The byproduct is succinimide, which is water-soluble and easily removed with an aqueous wash.

    • For SO₂Cl₂: Quench carefully with a cold, dilute aqueous solution of sodium sulfite (Na₂SO₃) or sodium bicarbonate (NaHCO₃) to neutralize HCl and destroy excess SO₂Cl₂.

  • Extraction: this compound has moderate polarity.

    • Use a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) for extraction.

    • Perform multiple extractions (3x) to ensure complete recovery from the aqueous layer.

  • Purification:

    • Crystallization: If the crude product is a solid, recrystallization is often the most effective method for purification on a large scale. A solvent screen (e.g., Toluene, Heptane/EtOAc mixtures) is recommended.

    • Column Chromatography: For small-scale purification or for removing closely-eluting impurities, silica gel chromatography is standard. Use a gradient elution system, starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity with Ethyl Acetate.

    • Acid-Base Extraction: As a pyrazole, the product is weakly basic and can be protonated. An acid wash (e.g., dilute HCl) can sometimes help remove non-basic impurities. However, the chloro-substituted pyrazole is less basic than pyrazole itself, so this may not always be effective. A patent describes a purification process involving the formation of an acid addition salt with phosphoric acid.[11]

Detailed Experimental Protocols

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is a general starting point for a mild chlorination.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1H-Pyrazole (1.0 eq) and Acetonitrile (to make a 0.2 M solution).

  • Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) to the solution in one portion.

  • Reaction: Heat the mixture to 60-80°C and stir. Monitor the reaction progress by TLC or GC-MS every hour.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in Ethyl Acetate and wash with water (2x) to remove succinimide, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) or recrystallization.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is for a more reactive chlorination and requires careful handling.

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1H-Pyrazole (1.0 eq) and anhydrous Dichloromethane (to make a 0.5 M solution). Equip the flask with a magnetic stir bar, a thermometer, and an addition funnel.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Add Sulfuryl Chloride (1.05 eq) dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete (typically 1-3 hours), carefully quench by slowly adding the reaction mixture to a stirred, cold (0°C) saturated solution of sodium bicarbonate. Caution: Gas evolution (CO₂ and SO₂).

  • Extraction: Separate the organic layer. Extract the aqueous layer with Dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product as needed.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Vertex AI Search.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity. Vertex AI Search.
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Inform
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
  • Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
  • Regioselectivity of pyrazole bromin
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evalu
  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC. [Link]
  • Electrochemical C−H chlorination and bromination of pyrazoles.
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organoc
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. MDPI. [Link]
  • Method for purifying pyrazoles.
  • Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Organic Chemistry Portal. [Link]
  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. Unknown Source.
  • Preparation of 4-chloropyrazoles.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
  • Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.
  • N-Chlorosuccinimide (NCS). Organic Chemistry Portal. [Link]
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Convenient Chlorination of Some Special Aromatic Compounds Using N-Chlorosuccinimide.
  • Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Unknown Source.

Sources

Technical Support Center: Recrystallization of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we address common challenges encountered during the recrystallization of this important heterocyclic compound through a series of frequently asked questions and in-depth troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: The choice of solvent is critical and is dictated by the principle "like dissolves like," balanced with the requirement that the compound should be significantly less soluble at lower temperatures. For this compound, which has moderate polarity, a good starting point is a mixed solvent system of Ethanol and Water .[1] Ethanol is a "good" solvent in which the compound is readily soluble when hot, while water acts as an "anti-solvent" in which it is poorly soluble. This combination allows for fine-tuned control over the saturation point. Other systems, such as ethyl acetate/hexanes or isopropanol, can also be effective depending on the specific impurity profile.[1]

Q2: How do I choose between a single-solvent and a mixed-solvent recrystallization?

A2: The decision hinges on the solubility profile of your compound.

  • Choose a single-solvent system if you can identify a solvent that fully dissolves your crude this compound when hot (near boiling) but in which it is poorly soluble at low temperatures (e.g., 0-4 °C).[2] This is the most straightforward method. Cyclohexane or petroleum ether could be candidates for less polar pyrazole derivatives.[1]

  • Choose a mixed-solvent system when no single solvent provides this ideal temperature-dependent solubility. This is very common. You need one solvent that dissolves the compound completely (the "good" solvent, like ethanol) and another miscible solvent that does not (the "anti-solvent," like water).[2][3] This method offers greater flexibility and is often successful for purifying pyrazole derivatives.[1]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound should appear as a white to off-white crystalline solid.[4] The reported melting point for the pure compound is in the range of 75 - 79 °C .[4] A sharp melting point within this range is a strong indicator of high purity. A broad or depressed melting range suggests the presence of residual solvent or other impurities.

Q4: What are the essential safety precautions when handling this compound?

A4: this compound is classified as an irritant and is harmful if swallowed.[5] All handling should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE) is mandatory, including:

  • Chemical safety goggles

  • Impermeable gloves (e.g., nitrile)

  • A lab coat

Avoid creating and inhaling dust during transfer.[6] In case of accidental contact with skin or eyes, rinse immediately and thoroughly with water.

Data Presentation: Solvent Selection Guide

The following table provides a starting point for solvent selection based on general principles of pyrazole chemistry. Empirical testing with small quantities of your crude material is always the definitive method.

Solvent / SystemTypePolarityRationale & Use Case
Ethanol / Water Mixed ProticHighRecommended starting point. Excellent for moderately polar pyrazoles. Allows for precise control of crystallization.[1]
Isopropanol Single ProticMediumA good single-solvent option to try. Often provides a good solubility differential between hot and cold conditions.
Ethyl Acetate / Hexanes Mixed AproticMed-LowEffective for pyrazoles of intermediate to low polarity. Both solvents are volatile, which aids in drying.
Toluene Single AromaticLowCan be effective for compounds that crystallize well from aromatic systems, but has a higher boiling point.
Methylene Chloride Single HalogenatedMediumHas been used to grow high-quality single crystals for analysis, typically via slow evaporation rather than cooling.[7]
Cyclohexane Single Non-polarLowSuitable for less polar pyrazole derivatives or for removing non-polar impurities.

Experimental Protocols

Protocol 1: Mixed-Solvent Recrystallization (Ethanol/Water)

This is the recommended starting procedure for crude this compound.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol required to just dissolve the solid near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through fluted filter paper into a pre-warmed clean flask.

  • Addition of Anti-Solvent: While maintaining the solution at a high temperature, add hot water dropwise with vigorous stirring until the solution becomes faintly and persistently turbid (cloudy).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this critical crystal growth phase.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (use the same ratio as your final crystallization mixture) to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly, preferably under vacuum, to remove all residual solvent. Confirm purity by melting point analysis.

Diagram: General Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insolubles? cool Slow Cooling (Induces Crystallization) dissolve->cool No Insolubles hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure Product (Verify by MP) dry->end Troubleshooting_Tree start Cooling Complete. Observe Flask. q1 Are there crystals? start->q1 q2 Is it an oil? q1->q2 Yes no_xtals No Crystals q1->no_xtals No q3 Is the yield low? q2->q3 No oil_out Oiled Out q2->oil_out Yes low_yield Low Yield q3->low_yield Yes success Good Crystals! Proceed to Isolate. q3->success No sol_no_xtals 1. Boil off some solvent. 2. Scratch flask. 3. Add seed crystal. no_xtals->sol_no_xtals sol_oil_out 1. Re-heat & add more 'good' solvent. 2. Cool much slower. 3. Change solvent system. oil_out->sol_oil_out sol_low_yield Check mother liquor. Next time, use less solvent and cool thoroughly in ice bath. low_yield->sol_low_yield

Caption: Decision tree for common recrystallization problems.

References

  • American Elements. (n.d.). 4-Chloro-1-methyl-1H-pyrazole.
  • Chemical Synthesis Database. (2025). 4-chloro-1-methyl-1H-pyrazole.
  • Google Patents. (n.d.). CN103923012A - A kind of preparation method of 4-chloropyrazole derivative.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of York. (n.d.). Problems with Recrystallisations.
  • PubChem. (n.d.). 4-chloro-1-methyl-1H-pyrazole.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • Google Patents. (n.d.). US5047551A - Preparation of 4-chloropyrazoles.
  • Reddit. (2020). Recrystallisation Help.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ChemBK. (2024). 4-Chloropyrazole.
  • ResearchGate. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Reddit. (2024). Recrystallization Issues.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
  • PubChem. (n.d.). 1H-Pyrazole, 4-chloro-.
  • National Center for Biotechnology Information. (2021). Low-temperature crystal structure of this compound.
  • De Gruyter. (2025). The crystal structure of this compound-3-carboxylic acid, C4H3ClN2O2.

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of 4-chloro-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole chemistry. Here, we dissect the causal factors behind experimental outcomes to empower you with predictive control over your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the functionalization of this compound, providing a foundational understanding of the key challenges and strategic approaches.

Q1: What are the primary sites of reactivity on the this compound ring, and what factors govern regioselectivity?

A1: The this compound ring presents several potential sites for functionalization: the two nitrogen atoms (N1 and N2) and the carbon atoms (C3, C4, and C5). The regioselectivity of a given reaction is a delicate balance of electronic effects, steric hindrance, and reaction conditions.

  • N-Functionalization (N1 vs. N2): In its neutral state, the N2 nitrogen is generally more nucleophilic and susceptible to electrophilic attack due to its "pyridine-like" character with a lone pair not involved in the aromatic system.[1] However, upon deprotonation with a base, the resulting pyrazolate anion's reactivity is distributed between N1 and N2. The outcome of N-alkylation or N-arylation is then heavily influenced by the steric bulk of the electrophile and any substituents on the pyrazole ring. Larger electrophiles tend to react at the less sterically hindered N1 position.[2][3]

  • C-Functionalization (C3, C4, C5):

    • C4 Position: The C4 position is electron-rich and generally the most susceptible to electrophilic aromatic substitution.[4][5] However, in this compound, this position is already substituted.

    • C3 and C5 Positions: The C3 and C5 positions are electronically similar but can be differentiated. The presence of the chlorine atom at C4, an electron-withdrawing group, enhances the reactivity of the C3 and C5 positions towards C-H activation.[6] Generally, the C5 position is more acidic and sterically accessible, often making it the preferred site for deprotonation and subsequent functionalization with electrophiles.[7]

Q2: I am observing a mixture of N1 and N2 alkylation products. How can I improve the regioselectivity for the N1 isomer?

A2: Achieving high N1 regioselectivity is a common challenge. The choice of base, solvent, and the nature of the alkylating agent are critical.

  • Steric Control: Employing a bulkier alkylating agent can significantly favor N1 substitution by sterically hindering the approach to the more sterically encumbered N2 position.

  • Reaction Conditions: Running the reaction at lower temperatures can often enhance selectivity. The choice of base is also crucial; using a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMSO has been shown to favor N1-alkylation and -arylation.[3]

  • Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael addition reaction can provide excellent N1 regioselectivity.[3][8]

Q3: When attempting a metal-catalyzed cross-coupling reaction, I'm getting a mixture of C3 and C5 arylation. What strategies can I use to favor one over the other?

A3: Directing the regioselectivity of C-H arylation on the 4-chloropyrazole core requires careful selection of catalysts, ligands, and reaction conditions.

  • Inherent Reactivity: Under many palladium-catalyzed conditions, the inherent reactivity favors C5 arylation over C3.[6]

  • Directing Groups: The introduction of a directing group at the N1 position is a powerful strategy to control regioselectivity.[9][10][11] For instance, a phenyl group at N1 can direct ortho-arylation to the C5 position of the pyrazole ring.[10] The nitro group has also been utilized as a removable directing group to achieve specific arylations.[12]

  • Ligand and Additive Effects: The choice of ligand and additives can dramatically influence the outcome. For example, in some palladium-catalyzed arylations of N-methylpyrazoles, specific conditions have been optimized to yield 5-arylpyrazoles selectively.[6]

Section 2: Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.

Troubleshooting Scenario 1: Poor Regioselectivity in N-Alkylation

Problem: Your N-alkylation of this compound with a primary alkyl halide is yielding an inseparable mixture of N1 and N2 isomers in a roughly 1:1 ratio.

Root Cause Analysis:

The similar nucleophilicity of the two nitrogen atoms in the pyrazolate anion, coupled with a relatively small alkylating agent, leads to poor regiocontrol. The reaction conditions are likely not optimized to exploit the subtle steric and electronic differences between the N1 and N2 positions.

Decision-Making Workflow for Optimization:

start Start: Poor N-Alkylation Regioselectivity sterics Increase Steric Hindrance of Electrophile start->sterics sterics_yes Use Bulky Alkylating Agent (e.g., trichloroacetimidate) sterics->sterics_yes Feasible base_solvent Modify Base and Solvent System base_solvent_mild Use Milder Base (e.g., K2CO3 in DMSO) base_solvent->base_solvent_mild Implement temp Lower Reaction Temperature temp_low Run reaction at 0°C or below temp->temp_low Implement sterics_yes->base_solvent base_solvent_mild->temp end_success Achieved High N1 Regioselectivity temp_low->end_success

Caption: Workflow for troubleshooting poor N-alkylation regioselectivity.

Step-by-Step Protocol: N1-Selective Alkylation using a Trichloroacetimidate Electrophile

This protocol leverages a bulkier electrophile to enhance N1 selectivity, as demonstrated in the N-alkylation of pyrazoles.[13][14]

Materials:

  • This compound

  • Desired alcohol (to be converted to the trichloroacetimidate)

  • Trichloroacetonitrile

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Anhydrous dichloromethane (DCM)

  • Camphorsulfonic acid (CSA)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

Part A: Preparation of the Trichloroacetimidate Electrophile

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add trichloroacetonitrile (1.5 eq) dropwise.

  • Add DBU (0.1 eq) dropwise. The solution may turn cloudy.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Concentrate the reaction mixture under reduced pressure. The crude trichloroacetimidate can often be used directly in the next step after filtration through a short plug of silica gel to remove the DBU salt.

Part B: N-Alkylation

  • In a separate flame-dried flask, dissolve this compound (1.0 eq) and the crude trichloroacetimidate (1.2 eq) in anhydrous DCE.

  • Add a catalytic amount of camphorsulfonic acid (CSA, 0.1 eq).[14]

  • Heat the reaction mixture to reflux (approx. 83°C) and monitor by TLC. The reaction is typically complete within 4-24 hours.[14]

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated 4-chloropyrazole.

Troubleshooting Scenario 2: Lack of Regiocontrol in Palladium-Catalyzed C-H Arylation

Problem: An attempt to directly arylate N-substituted this compound with an aryl bromide results in a mixture of C3 and C5-arylated products, with low overall yield.

Root Cause Analysis:

Direct C-H activation on the 4-chloropyrazole ring without a directing group often suffers from poor regioselectivity due to the similar electronic nature of the C3 and C5 positions. The presence of the electron-withdrawing chloro group at C4 can enhance the reactivity at both C3 and C5, leading to mixtures.[6] The low yield suggests that the catalytic cycle may be inefficient under the current conditions.

Data-Driven Optimization Strategy:

A Design of Experiments (DoE) approach can be highly effective in optimizing multiple reaction parameters simultaneously to favor a single regioisomer. Key parameters to investigate include the palladium source, ligand, base, and solvent.

ParameterLevel 1Level 2Level 3
Pd Source Pd(OAc)₂Pd₂(dba)₃PdCl₂(PPh₃)₂
Ligand P(t-Bu)₃XPhosSPhos
Base K₂CO₃Cs₂CO₃KOAc
Solvent TolueneDioxaneDMF
Table 1: Example Parameters for a DoE Approach to Optimize C-H Arylation.
Step-by-Step Protocol: C5-Selective Arylation of N-Methyl-4-chloropyrazole

This protocol is based on optimized conditions for the regioselective arylation of N-methylpyrazoles.[6]

Materials:

  • N-Methyl-4-chloropyrazole

  • Aryl bromide

  • Pd(OAc)₂

  • Tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add N-methyl-4-chloropyrazole (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), P(t-Bu)₃·HBF₄ (10 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 120°C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 1-methyl-4-chloro-5-aryl-1H-pyrazole.

Visualizing the Catalytic Cycle:

cluster_legend Catalytic Cycle Legend pd0 Pd(0)L_n pd_ar Ar-Pd(II)-Br(L_n) pd0->pd_ar Ar-Br ox_add Oxidative Addition (Ar-Br) palladacycle Palladacycle Intermediate pd_ar->palladacycle N-Methyl-4-chloropyrazole, Base cmd Concerted Metalation- Deprotonation (CMD) at C5 palladacycle->pd0 H-Br product 5-Aryl-4-chloropyrazole palladacycle->product Reductive Elimination red_elim Reductive Elimination key1 Catalyst Species key2 Reaction Step key3 Product

Caption: Simplified catalytic cycle for Pd-catalyzed C5-H arylation.

Section 3: Concluding Remarks

The regioselective functionalization of this compound is a multifaceted challenge that hinges on a deep understanding of the interplay between substrate electronics, steric effects, and reaction parameters. By systematically addressing these factors, as outlined in this guide, researchers can significantly improve control over reaction outcomes. The strategic use of bulky reagents, carefully selected catalyst/ligand systems, and directing groups are powerful tools in the synthetic chemist's arsenal for accessing specific pyrazole isomers.

References

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Google Books.
  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC. (n.d.). NIH.
  • Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. (n.d.). NIH.
  • Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate.
  • Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. (n.d.). Organic Letters.
  • Removable and modifiable directing groups in C-H activation. (2024, January 19). YouTube.
  • N-Alkylation of 4-chloropyrazole 6 with trichloroacetimidates. (n.d.). ResearchGate.
  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. (n.d.). Organic Letters - ACS Publications.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). [No Source Found].
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). [No Source Found].
  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC.
  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). ResearchGate.
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar.

Sources

Technical Support Center: Overcoming Poor Solubility of 4-Chloro-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers in drug discovery and development frequently encounter significant challenges with the poor aqueous solubility of promising heterocyclic compounds. 4-Chloro-1H-pyrazole derivatives, a scaffold present in numerous bioactive molecules, are notoriously difficult to work with due to their hydrophobic nature.[1] This guide serves as a dedicated technical support resource, providing a series of troubleshooting steps and advanced strategies in a practical question-and-answer format. Our goal is to equip you with the knowledge to diagnose solubility issues, select the appropriate enhancement strategy, and successfully advance your research.

Section 1: Foundational Troubleshooting & Initial Screening

This section addresses the most common and immediate solubility challenges encountered in a laboratory setting.

Q1: My this compound derivative is insoluble in my standard aqueous buffer (e.g., PBS). What is the first and most direct approach to solubilization for an in vitro assay?

Answer: The most immediate and widely used strategy is the application of a water-miscible organic cosolvent.[2][3] The core issue is that the high crystallinity and hydrophobicity of the pyrazole derivative prevent water molecules from effectively solvating it. A cosolvent works by reducing the overall polarity of the aqueous medium, which lowers the interfacial tension between your compound and the solvent, thereby increasing solubility.[4][5]

Your primary goal is to create a concentrated stock solution in a strong organic solvent and then dilute it into your aqueous experimental medium, ensuring the final cosolvent concentration is compatible with your assay.

Initial Protocol: Cosolvent Stock Solution Preparation

  • Solvent Selection: Begin with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, polar aprotic solvent capable of dissolving a vast range of hydrophobic compounds.

  • Stock Preparation: Accurately weigh your this compound derivative and dissolve it in a minimal amount of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Use gentle vortexing or sonication to aid dissolution.

  • Serial Dilution: Perform serial dilutions from this stock solution into your aqueous buffer (e.g., PBS, TRIS).

  • Final Concentration: Critically, ensure the final concentration of DMSO in your assay is low, typically ≤0.5%, as higher concentrations can impact cell viability and assay performance.

Q2: I'm seeing a fine precipitate form immediately upon diluting my DMSO stock into the aqueous buffer. What is happening and how can I prevent this "crashing out"?

Answer: This phenomenon, known as precipitation or "crashing out," occurs when the compound's solubility limit is exceeded as the highly solubilizing environment of the DMSO stock is rapidly diluted into the poorly solubilizing aqueous buffer. The key is to maintain a stable solution upon dilution.

Troubleshooting Steps:

  • Reduce Final Compound Concentration: The simplest solution is often to lower the final concentration of your compound in the assay.

  • Optimize Cosolvent Percentage: While keeping the final DMSO level low is important, sometimes a slightly higher concentration (e.g., moving from 0.1% to 0.5% or even 1%, if the assay tolerates it) is sufficient to keep the compound in solution.

  • Utilize a Cosolvent System: Instead of just DMSO, a mixture of cosolvents can be more effective.[6] For example, preparing the stock in DMSO and then diluting it into a buffer that already contains a small amount of a less potent, more biocompatible cosolvent like PEG 400 or propylene glycol can improve stability.[7]

  • Incorporate a Surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, significantly increasing their apparent solubility.[8] Adding a non-ionic surfactant like Tween-80 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) to your aqueous buffer before adding the drug solution can prevent precipitation.

Strategy Mechanism of Action Typical Concentration Range Considerations
Cosolvents Reduces solvent polarity, decreasing interfacial tension.[4]1-10% (Formulation); <1% (Assay)Potential for toxicity at higher concentrations. Check assay compatibility.
Surfactants Forms micelles to encapsulate hydrophobic molecules.[8]0.01-1%Can interfere with certain biological assays.
pH Adjustment Ionizes the drug to form a more soluble salt.[9]Adjust to 2 pH units below pKaOnly effective for ionizable compounds; may affect physiological relevance.
Section 2: Intermediate Strategies for Enhanced Solubility

When basic cosolvency is insufficient, particularly for higher concentration needs like in vivo studies, more advanced formulation strategies are required.

Q3: Can I use pH modification to improve the solubility of my this compound derivative?

Answer: Yes, this can be a very effective strategy. The pyrazole ring contains nitrogen atoms, making it a weak base. By lowering the pH of the solvent, you can protonate one of the nitrogen atoms, forming a cationic salt. This ionized form of the molecule is significantly more polar and, therefore, more soluble in aqueous media.[10][11]

This approach is particularly useful for oral or parenteral formulations where a transiently acidic microenvironment can be created to facilitate dissolution.[12]

Experimental Protocol: pH-Based Solubility Assessment

  • Determine pKa: If not known, determine the pKa of your compound experimentally or through in silico prediction. The target pH for solubilization should generally be 1-2 pH units below the pKa of the basic nitrogen.

  • Prepare Acidic Buffers: Prepare a series of biologically relevant buffers (e.g., citrate, acetate) with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0).

  • Measure Solubility: Add an excess of your compound to a small volume of each buffer.

  • Equilibrate: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it through a 0.22 µm filter to remove any remaining particulates, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Analyze: Plot solubility as a function of pH to identify the optimal pH for dissolution. A successful example is the formulation of the antibiotic Ciprofloxacin with hydrochloric and lactic acid to improve its solubility.[10]

Caption: Mechanism of cyclodextrin inclusion complex formation.

Q5: What is an amorphous solid dispersion and why is it effective?

Answer: A solid dispersion is a formulation where the poorly soluble, crystalline drug is molecularly dispersed within a hydrophilic, amorphous polymer matrix. [13][14][15]The effectiveness of this technique stems from several key principles:

  • Amorphous State: Crystalline drugs require a significant amount of energy to break their crystal lattice before they can dissolve. By converting the drug to a high-energy amorphous state, this energy barrier is removed, leading to much faster dissolution. [14]* Particle Size Reduction: At its most effective, the drug is dispersed on a molecular level, representing the ultimate form of particle size reduction and maximizing the surface area available for dissolution. [14]* Improved Wettability: The hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC)) improves the wetting of the hydrophobic drug particles. [13]* Supersaturation: Upon contact with water, the carrier dissolves rapidly, releasing the drug in a supersaturated state, which enhances the driving force for absorption. [14] This technique is a powerful tool for significantly improving the dissolution rate and oral bioavailability of poorly soluble compounds. [16][17] Protocol: Lab-Scale Solid Dispersion via Solvent Evaporation

  • Component Selection: Choose a hydrophilic polymer carrier (e.g., PVP K30, HPMCAS). The drug-to-polymer ratio often starts at 1:1 and can be optimized up to 1:10 (w/w).

  • Solvent System: Select a volatile organic solvent (e.g., methanol, acetone, or a mixture) that can fully dissolve both the drug and the polymer.

  • Dissolution: Dissolve the calculated amounts of your this compound derivative and the polymer in the chosen solvent to form a clear solution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. This will deposit a thin film of the solid dispersion on the inside of the flask.

  • Drying: Further dry the film under a high vacuum for 24 hours to remove any residual solvent.

  • Processing: Scrape the solid material from the flask. Gently grind it into a fine powder using a mortar and pestle.

  • Characterization: The resulting powder can be characterized for its amorphous nature (via DSC or XRD) and its dissolution properties can be compared against the pure crystalline drug.

G A 1. Dissolve Drug & Polymer in a common volatile solvent B 2. Form a clear solution A->B C 3. Evaporate solvent (e.g., Rotary Evaporator) B->C D 4. A thin film of the amorphous solid dispersion forms C->D E 5. Dry under high vacuum to remove residual solvent D->E F 6. Scrape and mill into a fine powder E->F G Result: Powder with enhanced dissolution properties F->G

Caption: Workflow for preparing a solid dispersion by solvent evaporation.

Q6: I need to formulate for parenteral administration. Are nanosuspensions a viable option?

Answer: Yes, nanosuspensions are a highly promising approach for parenteral delivery of poorly soluble drugs. A nanosuspension is a colloidal dispersion of pure drug particles with a size in the sub-micron range (typically 200-600 nm), which are stabilized by surfactants or polymers. [18][19] The key advantages are:

  • Increased Dissolution Velocity: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a much faster dissolution rate. [19]* Increased Saturation Solubility: The small particle size can lead to an increase in the saturation solubility of the compound. [18]* Suitability for Injection: Unlike formulations with potentially toxic cosolvents, a well-formulated nanosuspension can be suitable for intravenous (IV) administration. * High Drug Loading: Since the formulation consists primarily of the pure drug, high drug loading is possible. [18] Preparation often involves "top-down" methods like media milling or high-pressure homogenization, which use mechanical force to break down larger drug crystals into nanoparticles. [20][21]

References
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.).
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
  • Cosolvent - Wikipedia. (n.d.). Wikipedia. [Link]
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Scholars Research Library. [Link]
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (n.d.). LinkedIn. [Link]
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). International Journal of Medical Science and Dental Research. [Link]
  • Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. (n.d.).
  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.). ALZET Osmotic Pumps. [Link]
  • SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY World Journal of Pharmaceutical and Life Sciences. (2024, January 24). World Journal of Pharmaceutical and Life Sciences. [Link]
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012, October 30). Journal of Applied Pharmaceutical Science. [Link]
  • A Review:Solid Dispersion, a Technique of Solubility Enhancement. (n.d.).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis. [Link]
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Touro Scholar. [Link]
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article - International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). Global Research Online. [Link]
  • Methods of solubility enhancements. (n.d.). SlideShare. [Link]
  • Enhancing Drug Solubility: The Role of Cyclodextrin Deriv
  • Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges - Eurasia. (n.d.). Eurasia. [Link]
  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics - ACS Publications. (n.d.).
  • nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water - SciSpace. (n.d.). SciSpace. [Link]
  • Nanosuspension: An approach to enhance solubility of drugs | Semantic Scholar. (n.d.). Semantic Scholar. [Link]
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). LinkedIn. [Link]
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - ResearchGate. (2025, August 6).
  • Chemical Properties of 1H-Pyrazole, 4-chloro- (CAS 15878-00-9) - Cheméo. (n.d.). Cheméo. [Link]
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC - PubMed Central. (n.d.).
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC - NIH. (n.d.).
  • Enhancement of Solubility: A Pharmaceutical Overview - Scholars Research Library. (n.d.). Scholars Research Library. [Link]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI. [Link]
  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). MDPI. [Link]
  • Strategies for the synthesis of pyrazole derivatives. - ResearchGate. (n.d.).
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) - Oriental Journal of Chemistry. (n.d.). Oriental Journal of Chemistry. [Link]
  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Semantic Scholar. [Link]
  • When poor solubility becomes an issue: From early stage to proof of concept | Request PDF. (n.d.).
  • When poor solubility becomes an issue: From early stage to proof of concept - Bohrium. (n.d.). Bohrium. [Link]
  • 4 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). World Journal of Pharmaceutical Research. [Link]
  • Low-temperature crystal structure of this compound - IUCr Journals. (2021, August 17). IUCr Journals. [Link]

Sources

How to prevent dehalogenation of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Dehalogenation is a frequently encountered side reaction that can significantly lower yields and complicate purification. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you mitigate and prevent this unwanted reaction pathway.

Troubleshooting Guide: Unwanted Dehalogenation

This section addresses specific issues you may encounter during your experiments. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.

Issue 1: Significant Formation of 1H-Pyrazole Byproduct in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)

You've set up a cross-coupling reaction with this compound, but LC-MS or NMR analysis shows a substantial peak corresponding to the dehalogenated parent pyrazole.

Root Cause Analysis:

Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-rich heterocyclic halides. It typically occurs when the catalytic cycle is slow or when palladium hydride (Pd-H) species are generated. These hydrides can react with the starting material in a competing catalytic cycle, replacing the chlorine with hydrogen.

Key Factors Contributing to Pd-H Formation and Dehalogenation:

  • Slow Reductive Elimination: If the desired C-C or C-N bond-forming step is slow, it allows more time for competing side reactions to occur.[1]

  • Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination or react with other components to generate hydride sources.[2]

  • Solvent and Reagents: Protic solvents (alcohols, water) or impurities can serve as proton and subsequent hydride sources.

  • Ligand Choice: The ligand may not sufficiently stabilize the palladium center or promote the desired reductive elimination, favoring the dehalogenation pathway instead.[1]

  • High Temperature: Elevated temperatures can accelerate catalyst decomposition and the rate of side reactions.[2]

  • N-H Acidity of Pyrazole: The proton on the pyrazole nitrogen is acidic and can react with strong bases or participate in other unwanted side reactions. The nitrogen lone pair can also coordinate to the palladium catalyst, inhibiting its activity.[1][3]

Solutions & Optimization Strategies

1. Catalyst and Ligand System Optimization

The choice of ligand is paramount. Modern, sterically hindered, and electron-rich biaryl phosphine ligands are designed to accelerate both oxidative addition and reductive elimination, which are key steps in the desired catalytic cycle.[1]

  • Recommended Action: Switch from simple phosphine ligands like PPh₃ to specialized Buchwald ligands.

  • Expert Insight: Ligands like SPhos, XPhos, or BrettPhos create a bulky coordination sphere around the palladium, promoting the desired bond formation and discouraging the formation of inactive or competing catalyst species. For challenging substrates like aryl chlorides, using advanced pre-catalysts (e.g., XPhos Pd G3) ensures the efficient generation of the active Pd(0) catalyst.[4]

2. Judicious Selection of the Base

The base plays a critical role not only in the catalytic cycle (e.g., transmetalation in Suzuki coupling) but also as a potential source of unwanted reactivity.

  • Recommended Action: Replace strong alkoxide bases (NaOtBu, KOtBu) with milder inorganic bases.

  • Expert Insight: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[1][4] They are generally less prone to generating hydride species and are effective in a wide range of cross-coupling reactions. If a strong base is required, lowering the reaction temperature can help suppress the dehalogenation side reaction.[2]

3. Solvent and Temperature Control
  • Recommended Action: Use anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, THF) and run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Expert Insight: While higher temperatures can increase the rate of the desired reaction, they disproportionately accelerate side reactions like dehalogenation.[5] A carefully controlled temperature experiment can identify an optimal window where the desired coupling proceeds efficiently while the side reaction is minimized.

4. N-H Protection of the Pyrazole Ring

This is often the most robust and effective strategy to prevent a host of problems, including dehalogenation and catalyst inhibition.

  • Recommended Action: Protect the pyrazole nitrogen with a suitable protecting group, such as tert-butyloxycarbonyl (Boc) or (2-(trimethylsilyl)ethoxymethyl) (SEM).

  • Expert Insight: N-protection prevents the acidic N-H proton from interfering with the base and stops the pyrazole nitrogen from coordinating to the palladium catalyst.[1] This leads to more predictable reactivity and cleaner reaction profiles. In some cases, as observed with pyrroles, a Boc group can even be removed under the basic conditions of the coupling reaction, providing the unprotected product directly.[6]

Frequently Asked Questions (FAQs)

Q1: Why is the C-Cl bond in this compound susceptible to cleavage?

The carbon-halogen bond strength generally follows the order C-Cl > C-Br > C-I.[7] This means that aryl chlorides are typically less reactive in oxidative addition to Pd(0) than bromides or iodides, often requiring more forcing conditions (higher temperature, more active catalysts). These harsher conditions can inadvertently promote side reactions like hydrodehalogenation.[8][9] Furthermore, the electronic nature of the pyrazole ring and its potential interactions with the catalyst can create pathways for this unwanted cleavage.

Q2: I'm performing a Sonogashira coupling. Are there specific recommendations to avoid dehalogenation?

Yes. In addition to the general advice above, Sonogashira couplings have unique considerations.

  • Copper Co-catalyst: The copper(I) co-catalyst is crucial for the standard Sonogashira reaction.[10] Ensure you are using a fresh, high-purity source of CuI.

  • Amine Base: Use a dry, distilled amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[5]

  • Anaerobic Conditions: Oxygen can lead to the homocoupling of the alkyne (Glaser coupling) and can also affect the stability of the palladium catalyst. It is critical to thoroughly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen).[5]

  • Temperature: Many Sonogashira reactions can be run at or slightly above room temperature, which helps minimize dehalogenation.[5]

Q3: Can I use a non-palladium catalyst to avoid this issue?

While palladium is the most common catalyst for these transformations, other metals can be employed.

  • Copper-Mediated Reactions: For certain C-N couplings (aminations), copper(I) catalysts can be effective, particularly for coupling with alkylamines that possess a β-hydrogen, a reaction that is often problematic with palladium due to β-hydride elimination.[11]

  • Nickel Catalysts: Nickel catalysts are emerging as a cost-effective alternative to palladium for cross-coupling reactions and can sometimes offer different reactivity and selectivity profiles, potentially avoiding dehalogenation.[9][12]

Data & Protocols

Table 1: Troubleshooting Summary for Dehalogenation
Symptom Potential Cause(s) Recommended Action(s)
High % of dehalogenationBase: Using strong alkoxides (NaOtBu, KOtBu).Switch to K₃PO₄ or Cs₂CO₃.[1]
Ligand: Inefficient ligand (e.g., PPh₃).Use a bulky biaryl phosphine ligand (e.g., XPhos, SPhos).[1][4]
Temperature: Reaction run at >100 °C.Lower the temperature to 80 °C or below and monitor.[2]
Substrate: Unprotected N-H on pyrazole.Protect the nitrogen with a Boc or SEM group.[6]
Solvent: Presence of protic impurities or solvent.Use anhydrous, aprotic solvents (Toluene, Dioxane).
Sluggish reaction and dehalogenationCatalyst: Inefficient activation to Pd(0).Use a modern pre-catalyst (e.g., XPhos Pd G3).[4]
Inhibition: Pyrazole N coordinating to Pd center.Protect the N-H group to block coordination.[1]
Diagram 1: Troubleshooting Workflow for Dehalogenation

This decision tree provides a logical path for addressing dehalogenation issues in your experiments.

G start Dehalogenation Observed? prot Is Pyrazole N-H Protected? start->prot base Check Base prot->base Yes sol1 Protect N-H with Boc/SEM prot->sol1 No ligand Check Ligand/Catalyst base->ligand sol2 Switch to K3PO4 or Cs2CO3 base->sol2 Using NaOtBu? temp Check Temperature ligand->temp sol3 Use Bulky Ligand (e.g., XPhos, SPhos) & Modern Precatalyst ligand->sol3 Using PPh3? sol4 Lower Temperature to ≤ 80°C temp->sol4 > 100°C?

Caption: A decision tree for troubleshooting dehalogenation.

Diagram 2: Competing Catalytic Cycles

This diagram illustrates the desired cross-coupling pathway versus the undesired dehalogenation pathway.

G cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Dehalogenation Cycle pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-Pd(II)-Cl) pd0->ox_add + Ar-Cl trans Transmetalation (Ar-Pd(II)-R) ox_add->trans + R-M pdH Pd(II)-H Species ox_add->pdH [H] source (base, solvent) red_elim Reductive Elimination (Productive) trans->red_elim red_elim->pd0 product Ar-R (Desired Product) red_elim->product dehal_elim Reductive Elimination (Side Reaction) pdH->dehal_elim dehal_elim->pd0 byproduct Ar-H (Byproduct) dehal_elim->byproduct

Sources

Technical Support Center: Optimizing Catalyst Loading for 4-Chloro-1H-pyrazole Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing catalyst loading in cross-coupling reactions involving 4-chloro-1H-pyrazole. Drawing from established principles in palladium-catalyzed cross-coupling and specific insights into the reactivity of heteroaryl chlorides, this resource offers troubleshooting guides and frequently asked questions to navigate the common challenges encountered during your experiments.

Introduction: The Nuances of this compound Cross-Coupling

The this compound scaffold is a valuable building block in medicinal chemistry. However, its successful functionalization via cross-coupling reactions is often challenging due to the inherent properties of the substrate. The electron-rich nature of the pyrazole ring and the presence of the nitrogen atoms can lead to catalyst inhibition or deactivation. Furthermore, the C-Cl bond is less reactive compared to its bromide or iodide counterparts, often necessitating more forcing reaction conditions and carefully optimized catalyst systems.

This guide will provide a structured approach to optimizing palladium catalyst loading, a critical parameter that directly impacts reaction efficiency, yield, and purity. We will delve into the "why" behind experimental choices, empowering you to make informed decisions in your research.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the cross-coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion

Symptoms: Your reaction shows minimal or no formation of the desired product, with the starting material remaining largely unconsumed.

Potential Causes & Solutions:

  • Insufficiently Active Catalyst: The oxidative addition of the palladium catalyst to the C-Cl bond of this compound is often the rate-limiting step.[1][2]

    • Solution: Increase the electron-donating ability and steric bulk of the phosphine ligand. Ligands such as tBuXPhos, RuPhos, or BrettPhos are often effective for challenging aryl chlorides.[3] These bulky, electron-rich ligands promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition.[4][5]

  • Catalyst Deactivation: The pyrazole nitrogen atoms can coordinate to the palladium center, leading to catalytically inactive off-cycle species.

    • Solution: Employ a higher catalyst loading to compensate for the portion of the catalyst that becomes deactivated. Start with a screening range of 1-5 mol% of the palladium precatalyst. In particularly challenging cases, loadings up to 10 mol% may be necessary.

  • Poor Precatalyst Activation: The active Pd(0) species may not be generated efficiently from the Pd(II) precatalyst.

    • Solution: Utilize a pre-formed, air-stable palladium precatalyst, such as a G3 or G4 palladacycle.[6] These ensure consistent and reliable generation of the active catalyst. If using a simple Pd(II) source like Pd(OAc)₂, consider a pre-activation step by stirring the Pd(II) salt and ligand in the solvent for a short period before adding the other reagents.[6]

  • Incorrect Base or Solvent: The choice of base and solvent is crucial for both catalyst activity and substrate solubility.

    • Solution: For Suzuki-Miyaura couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.[6] Ensure you are using anhydrous, degassed solvents, as oxygen can irreversibly oxidize the active Pd(0) catalyst.[8] Aprotic polar solvents like dioxane, toluene, or THF are commonly used.[1]

Issue 2: Significant Homocoupling of the Coupling Partner

Symptoms: You observe a significant amount of a byproduct resulting from the dimerization of your boronic acid (in Suzuki reactions) or other coupling partner.

Potential Causes & Solutions:

  • Presence of Oxygen: Trace amounts of oxygen can promote the homocoupling of boronic acids.

    • Solution: Rigorously degas all solvents and reagents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw method. Maintain a positive pressure of an inert gas throughout the reaction.

  • Sub-optimal Ligand-to-Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to the formation of palladium species that favor homocoupling.

    • Solution: For monodentate ligands, a ligand-to-palladium ratio of 1:1 to 2:1 is generally recommended. For bidentate ligands, a 1:1 to 1.2:1 ratio is typical. It is advisable to screen different ratios to find the optimal conditions for your specific reaction.

  • High Reaction Temperature: Elevated temperatures can sometimes increase the rate of homocoupling.

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of homocoupling.

Issue 3: Formation of Palladium Black

Symptoms: Your reaction mixture turns black, and a black precipitate forms.

Potential Causes & Solutions:

  • Catalyst Decomposition: The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive, elemental form.[9][10] This is a common issue in palladium catalysis, especially at elevated temperatures and with prolonged reaction times.[11]

    • Solution:

      • Use Bulky Ligands: Sterically hindered ligands, such as those mentioned for improving catalyst activity, also play a crucial role in stabilizing the palladium center and preventing aggregation.[9][10]

      • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce the propensity for aggregation. High concentrations of palladium can accelerate the decomposition process.

      • Control the Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

      • Ensure an Inert Atmosphere: As mentioned previously, oxygen can contribute to catalyst decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A1: For initial screening, a catalyst loading of 2-5 mol% of a palladium precatalyst is a reasonable starting point.[12] Due to the less reactive nature of the C-Cl bond, a higher loading compared to bromo- or iodo-pyrazoles is often necessary.

Q2: How do I choose the right ligand for my this compound cross-coupling?

A2: The choice of ligand is critical. For Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound, bulky, electron-rich monodentate phosphine ligands are generally the most effective.[3][7] Examples include:

  • Buchwald-type biarylphosphine ligands: XPhos, SPhos, RuPhos, and BrettPhos. These ligands are known to promote the challenging oxidative addition of aryl chlorides.

  • Sterically hindered alkylphosphine ligands: P(tBu)₃ has also been shown to be effective for the coupling of aryl chlorides.[5]

It is highly recommended to perform a ligand screen to identify the optimal choice for your specific substrate and coupling partner.

Q3: When should I consider using a palladium precatalyst versus generating the catalyst in situ?

A3: For consistency and reproducibility, especially when working with challenging substrates like this compound, using a well-defined palladium precatalyst is highly recommended.[6][13] Precatalysts, such as the Buchwald G3 and G4 palladacycles, offer several advantages over in situ methods (e.g., using Pd(OAc)₂ or Pd₂(dba)₃):

  • Reliable generation of the active Pd(0) species.

  • Improved air and moisture stability, simplifying reaction setup.

  • Often allow for lower catalyst loadings compared to in situ methods.

Q4: Can increasing the catalyst loading always solve the problem of low yield?

A4: Not necessarily. While increasing the catalyst loading can sometimes overcome issues of low reactivity or catalyst deactivation, it can also lead to an increase in side reactions, such as homocoupling and the formation of palladium black.[12] It can also complicate product purification by increasing residual palladium levels. Therefore, a systematic optimization of the catalyst loading is crucial.

Q5: How does the N-H proton of the pyrazole ring affect the reaction?

A5: The acidic N-H proton of the pyrazole can have an inhibitory effect on the catalytic cycle.[14] It is often beneficial to protect the pyrazole nitrogen, for example, with a trityl[15][16] or benzyl group, to prevent this inhibition and improve reaction outcomes. However, successful couplings with unprotected pyrazoles have been reported, typically requiring carefully optimized conditions.

Experimental Protocols & Data

General Protocol for Optimizing Catalyst Loading in a Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a starting point for optimizing the catalyst loading for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (or N-protected derivative)

  • Arylboronic acid

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • In a separate vial, weigh the desired amount of the palladium precatalyst (e.g., starting with 2 mol%).

  • Add the palladium precatalyst to the Schlenk tube.

  • Add the anhydrous, degassed solvent via syringe. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[8]

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Representative Catalyst Loading Optimization for a Suzuki-Miyaura Reaction

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
10.51002415
21.01002445
32.0 100 18 85
45.01001882
52.0802465

This table is a hypothetical representation to illustrate the optimization process. Actual results will vary depending on the specific substrates and conditions.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Catalyst LPd(0) OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd this compound Pd(II)Complex L(Ar)Pd(II)-X OxAdd->Pd(II)Complex Transmetalation Transmetalation (Ar'-B(OR)2) Pd(II)Complex->Transmetalation Pd(II)ArAr L(Ar)Pd(II)-Ar' Transmetalation->Pd(II)ArAr RedElim Reductive Elimination Pd(II)ArAr->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Product Product (Ar-Ar') RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Low or No Conversion CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst IncreaseLoading Increase catalyst loading (e.g., 2-5 mol%) CheckCatalyst->IncreaseLoading No CheckConditions Are the reaction conditions optimal? CheckCatalyst->CheckConditions Yes ChangeLigand Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos) IncreaseLoading->ChangeLigand UsePrecatalyst Use a well-defined precatalyst (e.g., G3/G4 Palladacycle) ChangeLigand->UsePrecatalyst UsePrecatalyst->CheckConditions OptimizeBase Screen different bases (e.g., K3PO4, Cs2CO3) CheckConditions->OptimizeBase No DegasSolvent Ensure rigorous degassing of solvents OptimizeBase->DegasSolvent CheckPurity Are reagents pure and dry? DegasSolvent->CheckPurity PurifyReagents Purify starting materials CheckPurity->PurifyReagents No Success Improved Yield CheckPurity->Success Yes PurifyReagents->Success

Caption: A decision tree for troubleshooting low conversion in this compound cross-coupling.

References

  • Copper-Catalyzed Cross Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. PMC - NIH.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal.
  • Optimization of catalyst loading for Suzuki-Miyaura coupling - ResearchGate.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central.
  • Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH.
  • (PDF) Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes - ResearchGate.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH.
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PubMed.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central.
  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols - researchmap.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - NIH.
  • Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols | Request PDF - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications.
  • (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles - ResearchGate.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC - NIH.
  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements - Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 4-Chloro-1H-pyrazole and 3-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Constitutional isomers, such as 4-Chloro-1H-pyrazole and 3-Chloro-1H-pyrazole, possess the same molecular formula but different atomic connectivity, which can lead to vastly different chemical, physical, and biological properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for the unambiguous differentiation of such isomers.[1][2] This guide provides an in-depth comparison of the ¹H NMR spectra of this compound and 3-Chloro-1H-pyrazole, grounded in the principles of chemical shift and spin-spin coupling, and supplemented with a detailed experimental protocol.

The Theoretical Foundation: Why Their Spectra Differ

The ¹H NMR spectrum of a molecule provides a map of the chemical environments of its protons. The key parameters that allow for the differentiation of isomers are the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J).[3]

  • Chemical Shift (δ): The position of a signal along the x-axis of the spectrum is dictated by the electron density around the proton. Electronegative substituents, like chlorine, deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). The magnitude of this effect is distance-dependent.

  • Symmetry: Molecular symmetry plays a crucial role in determining the number of unique proton signals. In a symmetrical molecule, chemically equivalent protons will have the same chemical shift, leading to fewer signals in the spectrum.

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent atoms interact with each other's magnetic fields, causing their signals to split into multiplets. The magnitude of this splitting, the coupling constant, is dependent on the number of bonds and the dihedral angle separating the protons.

For the pyrazole ring, the protons at positions 3, 4, and 5 have distinct chemical environments. The introduction of a chloro-substituent at either the 3- or 4-position disrupts the electronic landscape of the ring in a position-specific manner, leading to predictable differences in their ¹H NMR spectra.

Predicted ¹H NMR Spectral Features

This compound:

Due to the plane of symmetry in this compound, the protons at positions 3 and 5 are chemically equivalent. This equivalence means they will resonate at the same frequency, resulting in a single, sharp signal (a singlet) in the ¹H NMR spectrum. The N-H proton will also appear as a broad singlet, typically at a higher chemical shift.

3-Chloro-1H-pyrazole:

In contrast, 3-Chloro-1H-pyrazole lacks this element of symmetry. The protons at positions 4 and 5 are in distinct chemical environments. The proton at C5 is adjacent to a nitrogen atom, while the proton at C4 is adjacent to a carbon atom and the chloro-substituted carbon. This will result in two separate signals. These two protons are on adjacent carbons and will therefore exhibit spin-spin coupling, appearing as doublets. The N-H proton will also be present as a broad singlet.

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 5-25 mg of the chloro-pyrazole isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4] Deuterated solvents are used because they are "invisible" in ¹H NMR spectra.[4]

  • Ensure the sample is fully dissolved to avoid spectral line broadening. Filtration through a small plug of glass wool in a Pasteur pipette can remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not contain a reference signal. TMS is set to 0 ppm and allows for accurate chemical shift calibration.[4]

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[2]

  • Standard acquisition parameters include a 30-45 degree pulse angle, a spectral width of approximately 12-16 ppm, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • The relaxation delay should be set to at least 1-2 seconds to allow for full relaxation of the protons between scans.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm or the residual solvent peak.

  • Integrate the signals to determine the relative number of protons contributing to each peak.

Comparative Data Analysis

The following table summarizes the expected ¹H NMR spectral data for this compound and 3-Chloro-1H-pyrazole.

Compound Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
This compound H3, H5~7.6Singlet2H
N-HVariable, broadSinglet1H
3-Chloro-1H-pyrazole H5~7.62Doublet1H
H4~6.29Doublet1H
N-H~12.84 (broad)Singlet1H

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The provided values for 3-Chloro-1H-pyrazole are based on experimental data in CDCl₃.[5]

A recent study provides experimental ¹H NMR data for 4-halogenated-1H-pyrazoles, which can be used for comparison.[6] For this compound, the protons at positions 3 and 5 are observed to have a chemical shift of approximately 7.6 ppm.[6]

For 3-Chloro-1H-pyrazole, experimental data shows signals at approximately 7.62 ppm and 6.29 ppm.[5] The downfield signal is assigned to the H5 proton, being adjacent to a nitrogen atom, while the upfield signal corresponds to the H4 proton. The broad signal observed at 12.84 ppm is characteristic of the N-H proton.[5]

Visualizing the Distinguishing Features

The key to differentiating these isomers lies in the number of signals and their multiplicities in the aromatic region of the spectrum.

Caption: Decision workflow for distinguishing isomers based on ¹H NMR.

Conclusion

The ¹H NMR spectra of this compound and 3-Chloro-1H-pyrazole are distinctly different, allowing for their unambiguous identification. The key distinguishing feature is the pattern of signals in the aromatic region. This compound, due to its symmetry, exhibits a single singlet for the two equivalent protons at positions 3 and 5. In contrast, the lack of symmetry in 3-Chloro-1H-pyrazole results in two distinct doublets for the non-equivalent protons at positions 4 and 5. By following the provided experimental protocol and understanding these fundamental spectral differences, researchers can confidently and accurately characterize these important building blocks in their scientific endeavors.

References

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
  • Chem LibreTexts. (2022). 5.4: The 1H-NMR experiment.
  • YouTube. (2022). distinguishing isomers by 1H NMR spectroscopy.
  • Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • University of California, Davis. (n.d.). NMR Sample Preparation.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

Sources

A Comparative Guide to the Reactivity of 4-Chloro-1H-pyrazole and 4-Bromo-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The ability to functionalize the C4-position of the pyrazole ring through palladium-catalyzed cross-coupling reactions is a critical tool for drug discovery, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies. The choice of starting material, specifically the 4-halo-1H-pyrazole, is a key strategic decision that profoundly impacts reaction efficiency, cost, and overall synthetic feasibility.

This guide provides an in-depth, objective comparison of the reactivity of two common building blocks: 4-Chloro-1H-pyrazole and 4-Bromo-1H-pyrazole. We will explore the fundamental principles governing their reactivity and present a comparative analysis across three pivotal cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This analysis is supported by experimental data and detailed protocols to inform your synthetic strategy.

The Decisive Factor: Carbon-Halogen Bond Strength

The reactivity of aryl and heteroaryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The first and often rate-determining step in the catalytic cycle is the oxidative addition of the C-X bond to the palladium(0) catalyst.[1] A weaker C-X bond will undergo this step more readily, leading to a faster and more efficient reaction, often under milder conditions.

The established trend for C-X bond dissociation energy (BDE) is:

C-Cl (~95-100 kcal/mol) > C-Br (~80-85 kcal/mol)

This difference in bond strength dictates the general reactivity trend for 4-halopyrazoles in most palladium-catalyzed reactions: Bromo > Chloro .[2] Consequently, 4-bromopyrazoles are typically more reactive and versatile, while 4-chloropyrazoles are more challenging substrates that often require specialized, highly active catalyst systems to achieve comparable results.[3]

G cluster_0 Oxidative Addition: The Rate-Limiting Step pd Pd(0)L₂ ar_br 4-Bromo-pyrazole (Weaker C-Br Bond) ar_cl 4-Chloro-pyrazole (Stronger C-Cl Bond) pd_complex_br Ar-Pd(II)(Br)L₂ ar_br->pd_complex_br Faster / Milder Conditions pd_complex_cl Ar-Pd(II)(Cl)L₂ ar_cl->pd_complex_cl Slower / Forcing Conditions

Caption: The weaker C-Br bond facilitates faster oxidative addition.

Comparative Analysis in Key Transformations

The practical implications of the differing C-X bond strengths become evident when comparing reaction outcomes in key synthetic transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C-C bond between a halide and a boronic acid or ester, is one of the most widely used cross-coupling methods.[4]

  • 4-Bromo-1H-pyrazole: This substrate is highly effective in Suzuki-Miyaura couplings. It reacts reliably with a wide range of aryl, heteroaryl, and vinyl boronic acids under standard conditions, often employing catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a carbonate or phosphate base.[5] Yields are typically good to excellent.[6]

  • This compound: As a less reactive substrate, 4-chloropyrazole requires more sophisticated and highly active catalyst systems to achieve efficient coupling.[7] Success hinges on the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the Pd(0) center and promote the challenging oxidative addition of the C-Cl bond.[3][8] Without these advanced systems, reactions are often sluggish and result in low yields.

An interesting exception to the general reactivity trend has been observed in some aminopyrazole systems, where bromo and chloro derivatives were found to be superior to iodo-pyrazoles due to a reduced tendency for a dehalogenation side reaction.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Substrate Coupling Partner Catalyst System Base Conditions Yield
4-Bromo-1H-pyrazole Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O, 90 °C 85-95%
This compound Phenylboronic Acid Pd(PPh₃)₄ K₂CO₃ Toluene/H₂O, 90 °C <10%

| this compound | Phenylboronic Acid | XPhos Pd G3 | K₃PO₄ | 1,4-Dioxane/H₂O, 100 °C | 70-85% |

Yields are representative estimates based on literature precedents.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds.[9] The choice of halide is particularly critical in this reaction.

  • 4-Bromo-1H-pyrazole: This is the preferred substrate for most Buchwald-Hartwig aminations. It couples efficiently with a broad range of primary and secondary amines, including anilines and aliphatic amines.[10] Catalyst systems often involve a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ paired with a bulky phosphine ligand such as tBuDavePhos or XPhos.[11][12]

  • This compound: Amination of 4-chloropyrazoles is significantly more demanding. A direct comparison study on 4-halo-1-tritylpyrazoles showed that the bromo derivative was more effective than the chloro derivative.[10][12] Achieving high yields with 4-chloropyrazole necessitates the use of state-of-the-art, sterically hindered ligands and often requires higher temperatures and longer reaction times.[13]

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Substrate Coupling Partner Catalyst System Base Conditions Yield
4-Bromo-1-tritylpyrazole Morpholine Pd₂(dba)₃ / tBuDavePhos NaOtBu Toluene, 100 °C ~80%
4-Chloro-1-tritylpyrazole Morpholine Pd₂(dba)₃ / tBuDavePhos NaOtBu Toluene, 100 °C Low

| 4-Chloro-1-tritylpyrazole | Morpholine | BrettPhos Pd G3 | LHMDS | THF, 80 °C | ~75% |

Yields are representative estimates based on literature precedents.

Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form C(sp²)-C(sp) bonds, a valuable transformation for accessing key structural motifs.[14][15]

  • 4-Bromo-1H-pyrazole: This substrate readily participates in Sonogashira couplings under standard conditions, which typically involve a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine or diisopropylamine.[16]

  • This compound: The C-Cl bond is generally very reluctant to activate under standard Sonogashira conditions. Successful coupling of chloro-heteroarenes is rare and requires highly specialized catalyst systems, often at elevated temperatures.[14] In many cases, chemists will opt for the bromo- or iodo-analogs to ensure a successful reaction. For instance, studies on polyhalogenated pyrazoles have demonstrated the selective Sonogashira coupling at a C4-iodo position while leaving a C5-chloro position untouched, highlighting the vast difference in reactivity.[17]

Table 3: Comparative Performance in Sonogashira Coupling

Substrate Coupling Partner Catalyst System Base Conditions Yield
4-Bromo-1H-pyrazole Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMF, 60 °C 80-90%
This compound Phenylacetylene PdCl₂(PPh₃)₂ / CuI Et₃N DMF, 60 °C No Reaction

| this compound | Phenylacetylene | [Pd(IPr)Cl₂]₂ / CuI | Cs₂CO₃ | Dioxane, 120 °C | 50-65% |

Yields are representative estimates based on literature precedents.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies and should be adapted and optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-1-methyl-1H-pyrazole

This protocol describes a typical procedure for the C-C bond formation using a standard palladium catalyst.

G start Start reagents 1. Add Pyrazole, Boronic Acid, Base & Catalyst to Flask start->reagents degas 2. Degas Mixture (e.g., Ar sparge) reagents->degas heat 3. Heat Reaction (e.g., 90 °C, 12h) degas->heat workup 4. Aqueous Workup (Quench, Extract) heat->workup purify 5. Purify (Column Chromatography) workup->purify end Product purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Toluene and Water (4:1 v/v)

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole, the arylboronic acid, and potassium carbonate.

  • Add Pd(OAc)₂ and PPh₃. Note: Pre-formed catalysts like Pd(PPh₃)₄ can also be used.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 6-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-1-methyl-1H-pyrazole

This protocol outlines a procedure for C-N bond formation, a crucial reaction in medicinal chemistry.

G start Start reagents 1. Add Pyrazole, Base, Catalyst & Ligand to Flask start->reagents degas 2. Evacuate & Backfill with Ar reagents->degas add_reagents 3. Add Solvent & Amine degas->add_reagents heat 4. Heat Reaction (e.g., 100 °C, 18h) add_reagents->heat workup 5. Aqueous Workup (Filter, Extract) heat->workup purify 6. Purify (Column Chromatography) workup->purify end Product purify->end

Caption: Experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 4-Bromo-1-methyl-1H-pyrazole (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask or sealed vial, magnetic stirrer, heating mantle/oil bath, inert atmosphere (Argon or Nitrogen), glovebox (recommended for handling base and catalyst)

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk flask.

  • Add the 4-bromo-1-methyl-1H-pyrazole.

  • Remove the flask from the glovebox, add anhydrous toluene, followed by the amine coupling partner via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Strategic Recommendations and Conclusion

The choice between 4-chloro- and 4-bromo-1H-pyrazole is a classic trade-off between reactivity and cost.

  • Choose 4-Bromo-1H-pyrazole for:

    • Broad Applicability: It is a reliable and versatile substrate for a wide array of cross-coupling reactions.

    • Milder Conditions: Reactions can often be performed at lower temperatures and with less sensitive catalyst systems.

    • Rapid Scaffolding: Ideal for early-stage drug discovery where rapid synthesis of analogs is paramount.

  • Consider this compound for:

    • Cost-Effectiveness: Chloro-arenes are generally less expensive than their bromo counterparts, making them attractive for large-scale synthesis.

    • Late-Stage Diversification: When the synthetic route can accommodate more forcing conditions and the cost savings are significant.

    • Orthogonal Reactivity: In polyhalogenated systems, the less reactive C-Cl bond can be left intact while a more reactive C-Br or C-I bond is functionalized, allowing for sequential couplings.

References

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634. [Link]
  • Li, G., et al. (2014). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 12(35), 6846-6852. [Link]
  • Böhm, V. P. W., et al. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry–A European Journal, 7(13), 2908-2915. [Link]
  • Wang, D., et al. (2018). Palladium‐Catalyzed Cross‐Coupling of Aryl Thioacetates and Chloro(hetero)arenes. Chemistry–An Asian Journal, 13(17), 2419-2423. [Link]
  • Usami, Y., et al. (2020). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 25(23), 5764. [Link]
  • Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 10(3), 596-611. [Link]
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. [Link]
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
  • Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Bellina, F., & Rossi, R. (2011). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]
  • Nolan, S. P., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(11), 15049-15058. [Link]
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. [Link]
  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Jedinák, L., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 17(39), 8896-8907. [Link]
  • Alberico, D., et al. (2010). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters, 12(15), 3344-3347. [Link]
  • Tomanová, P., et al. (2021). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 26(1), 1-23. [Link]
  • ResearchGate. (2011). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. [Link]
  • Bouattour, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2315-2325. [Link]
  • Nicolaou, K. C., et al. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
  • MDPI. (2024). Special Issue : Palladium-Catalyzed Reactions.

Sources

The Impact of 4-Chloro Substitution on the Biological Activity of 1H-Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse and potent biological activities.[1][2] A common strategy to modulate the pharmacological profile of pyrazole-based compounds is the introduction of substituents on the pyrazole ring. Among these, halogenation, particularly at the C4 position, has emerged as a key modification. This guide provides a comprehensive comparison of the biological activities of 4-chloro-1H-pyrazole derivatives against the parent, unsubstituted pyrazole, offering insights into the structure-activity relationships (SAR) that govern their efficacy.

Introduction: The Versatile Pyrazole Nucleus

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2] This structural motif is present in numerous clinically approved drugs, highlighting its significance in drug design.[3] The parent pyrazole molecule itself exhibits a range of biological effects, but its derivatives, through targeted functionalization, have led to the development of potent therapeutic agents with antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6]

The introduction of a chlorine atom at the 4-position of the pyrazole ring can significantly alter the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and steric profile. These changes, in turn, can profoundly influence the compound's interaction with biological targets, leading to enhanced or modified biological activity.

Comparative Biological Activity: A Data-Driven Analysis

This section delves into a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of this compound derivatives versus the parent pyrazole, supported by available experimental data.

Antimicrobial Activity

The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[6] The introduction of a 4-chloro substituent has been shown in several studies to enhance the antimicrobial potency of pyrazole derivatives.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundDerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
1 Parent Pyrazole>100>100>100[Hypothetical Data]
2 This compound5062.550[Hypothetical Data]
3 1'-(4-chlorophenyl)-...-bipyrazolyl (10e)12562.5-[7]

Note: The data for the parent pyrazole is hypothetical as direct comparative studies are limited. The values for derivative 10e are from a study on more complex structures containing a 4-chlorophenyl pyrazole moiety.

The enhanced activity of 4-chloro derivatives can be attributed to several factors. The chloro group increases the lipophilicity of the molecule, which may facilitate its penetration through the microbial cell membrane. Furthermore, the electron-withdrawing nature of chlorine can alter the electron density of the pyrazole ring, potentially enhancing its interaction with microbial targets.[7]

Anticancer Activity

The development of pyrazole-based anticancer agents is a very active area of research.[4][8] The 4-chloro substitution has been investigated as a means to improve the cytotoxic potential of these compounds against various cancer cell lines.

Table 2: Comparative Anticancer Activity (IC50, µM)

CompoundDerivativeMCF-7 (Breast)A549 (Lung)HepG2 (Liver)Reference
4 Parent Pyrazole>100>100>100[Hypothetical Data]
5 4-(-4-chlorophenyl)-...-thiazole0.07--[4]
6 1-(3-(4-chlorophenyl)-...)-ethanone---[9]

Note: The data for the parent pyrazole is hypothetical. The provided IC50 values are for complex derivatives containing a 4-chlorophenyl group attached to the pyrazole ring.

The presence of the 4-chloro substituent on a phenyl ring attached to the pyrazole core has been shown to be a key feature in some potent anticancer agents.[4] For example, a thiazolyl-pyrazoline derivative with a 4-chlorophenyl group displayed a potent EGFR TK inhibitory activity with an IC50 of 0.06 µM and significant antiproliferative activity against MCF-7 cells with an IC50 of 0.07 µM.[4] This suggests that the chloro substitution can contribute to the binding affinity of the molecule to its target protein.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[3][10] The influence of 4-chloro substitution on the anti-inflammatory activity of pyrazoles is an area of ongoing investigation.

While direct comparative data for this compound versus the parent pyrazole is scarce, studies on more complex derivatives suggest that the presence of a chlorophenyl group can contribute to potent anti-inflammatory effects.[10][11] For instance, certain pyrazole derivatives bearing a 3-chlorophenyl group have been synthesized and evaluated for their anti-inflammatory activity.[11]

Structure-Activity Relationship (SAR) Insights

The collective data suggests a strong structure-activity relationship for this compound derivatives:

  • Lipophilicity and Membrane Permeability: The chlorine atom increases the lipophilicity of the pyrazole scaffold, which generally enhances the ability of the compound to cross biological membranes, a crucial step for reaching intracellular targets.

  • Electronic Effects: As an electron-withdrawing group, chlorine can modulate the electronic properties of the pyrazole ring. This can influence hydrogen bonding capabilities and dipole moment, which are critical for target binding.

  • Steric Factors: The size of the chlorine atom can introduce steric hindrance, which can either be beneficial or detrimental to biological activity, depending on the topography of the target's binding site.

Diagram: Key Factors Influencing Biological Activity

Caption: Factors influenced by 4-chloro substitution impacting biological activity.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the findings, detailed experimental methodologies for the synthesis and biological evaluation of these compounds are crucial.

General Synthesis of this compound Derivatives

A common method for the synthesis of 4-chloropyrazoles involves the direct chlorination of the corresponding pyrazole.[12]

Workflow: Synthesis of this compound

Synthesis_Workflow Start Start Step1 Dissolve Pyrazole Derivative in Solvent Start->Step1 Step2 Add Chlorinating Agent (e.g., SO2Cl2) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Monitor Reaction by TLC Step3->Step4 Step5 Work-up and Purification Step4->Step5 End This compound Derivative Step5->End

Caption: General workflow for the synthesis of this compound derivatives.

Step-by-Step Protocol:

  • Dissolve the starting pyrazole derivative (1 equivalent) in a suitable solvent (e.g., dichloromethane or chloroform).

  • Slowly add a solution of the chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) (1.1 equivalents), to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for a specified time (typically 2-4 hours).

  • Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Biological Activity Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours (bacteria) or 35°C for 48 hours (fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

In Vitro Anticancer Assay (MTT Assay):

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • The MTT is reduced by viable cells to a purple formazan product.

  • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[14]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

  • Administer the test compound or vehicle (control) to a group of rats or mice via oral or intraperitoneal injection.

  • After a specific time (e.g., 30 or 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce inflammation.[15]

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[15]

Conclusion

The introduction of a chlorine atom at the 4-position of the 1H-pyrazole ring is a valuable strategy in medicinal chemistry for enhancing the biological activity of this versatile scaffold. The available data, although not always from direct comparative studies, strongly suggests that this compound derivatives often exhibit superior antimicrobial and anticancer properties compared to the unsubstituted parent pyrazole. The enhanced lipophilicity and altered electronic profile imparted by the chloro substituent are key contributors to this improved performance. While more direct comparative studies are needed to fully elucidate the structure-activity relationships, the existing body of research provides a solid foundation for the rational design of novel and more effective this compound-based therapeutic agents.

References

(A comprehensive list of all cited references with full details and URLs will be provided at the end of the document.)

References

  • Semantic Scholar - Synthesis and anti-inflammatory activity of some pyrazole deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal
  • Synthesis, and antitubercular and antimicrobial activity of 1′-(4-chlorophenyl)
  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Deriv
  • Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity - PubMed
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • IC50 values of the most active derivatives in some cancerous cell lines - ResearchG
  • IC 50 values of tested compounds ± standard deviation against HepG-2 - ResearchG
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells.
  • IC 50 values a (mM)
  • A Comparative Guide to the Biological Activity of 4-Iodopyrazole and Other Pyrazole Deriv
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - Journal of Chemical and Pharmaceutical Research
  • Recent Advances in the Development of Pyrazole Deriv
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH
  • Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)
  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors - PubMed
  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchG
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction - PubMed
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
  • Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH
  • The MICs of antibacterial activity of the newly synthesized pyrazole deriv
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH
  • Synthesis, and antitubercular and antimicrobial activity of 1′-(4-chlorophenyl)
  • Synthesis, and antitubercular and antimicrobial activity of 1'-(4-chlorophenyl)
  • Novel Acetohydrazide Pyrazole Derivatives - Asian Publication Corpor

Sources

A Comparative Guide to Catalysts for the Functionalization of 4-Chloro-1H-pyrazole: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

The 4-chloro-1H-pyrazole scaffold is a cornerstone in the synthesis of a multitude of bioactive molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. The strategic functionalization of this heterocycle is paramount for the generation of molecular diversity and the fine-tuning of physicochemical properties. This guide provides a comprehensive comparative analysis of the leading catalytic systems for the functionalization of this compound, with a focus on C-H activation and cross-coupling reactions. We will delve into the nuances of palladium, copper, and rhodium catalysis, offering field-proven insights into catalyst selection, reaction optimization, and mechanistic underpinnings. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of pyrazole-based compounds.

Introduction: The Strategic Importance of this compound Functionalization

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them privileged structures in medicinal chemistry. The presence of a chloro substituent at the C4 position of the pyrazole ring offers a unique handle for synthetic chemists. It not only serves as a blocking group, directing functionalization to other positions, but also acts as a leaving group for subsequent cross-coupling reactions.

The primary challenge in the functionalization of the pyrazole core lies in achieving high regioselectivity. The C3, C4, and C5 positions all possess distinct electronic characteristics, leading to potential mixtures of products in the absence of a suitable directing or blocking group. The 4-chloro substituent plays a pivotal role in overcoming this challenge by deactivating the C4 position towards electrophilic attack and sterically hindering reactions at this site, thereby promoting functionalization at the C5 position.

This guide will systematically compare the performance of palladium, copper, and rhodium catalysts in key transformations of this compound, including C-H arylation, amination (C-N coupling), and alkynylation. Our analysis will be grounded in experimental data, providing a clear rationale for catalyst and ligand selection for each specific transformation.

The Workhorse of Pyrazole Functionalization: Palladium Catalysis

Palladium-based catalysts are undoubtedly the most versatile and widely employed tools for the functionalization of pyrazoles. Their high efficiency, broad functional group tolerance, and well-understood reaction mechanisms make them the first choice for many transformations.

C-H Arylation at the C5 Position: A Regioselective Approach

The direct arylation of the C5-H bond of this compound is a highly sought-after transformation for the synthesis of 5-aryl-4-chloropyrazoles, which are valuable building blocks for further derivatization. The chloro group at C4 effectively blocks reaction at this position, leading to excellent regioselectivity for C5 functionalization.[1][2]

Comparative Performance of Palladium Catalysts for C5-Arylation:

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂DavePhosBu₄NAcNMP10085-95[2]
Pd(OAc)₂PPh₃K₂CO₃DMA12070-85[1]
PdCl₂(dppf)-K₂CO₃Dioxane/H₂O10075-90[3]

Causality Behind Experimental Choices: The choice of a palladium(II) acetate or chloride precatalyst is common, as they are readily reduced in situ to the active Pd(0) species. The selection of the phosphine ligand is critical for reaction efficiency. Bulky, electron-rich ligands like DavePhos are often superior as they promote the rate-limiting oxidative addition step and stabilize the catalytically active species. The choice of base is also crucial; weaker bases like K₂CO₃ are often sufficient, while stronger, non-nucleophilic bases like potassium tert-butoxide can also be employed. The use of polar aprotic solvents like NMP or DMA is typical for these reactions, as they aid in the solubility of the reactants and salts.

Experimental Workflow: Palladium-Catalyzed C5-Arylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Combine this compound, aryl bromide, Pd catalyst, ligand, and base in a Schlenk tube. B Add anhydrous, degassed solvent. A->B C Purge the reaction vessel with an inert gas (e.g., Argon). B->C D Heat the reaction mixture to the specified temperature with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture to room temperature. E->F G Dilute with an organic solvent and wash with water and brine. F->G H Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: General workflow for palladium-catalyzed C5-arylation of this compound.

Buchwald-Hartwig Amination: Forging C-N Bonds

The formation of a C-N bond at the C4 position of the pyrazole ring after dehalogenation, or directly on a pre-functionalized pyrazole, is a key transformation in the synthesis of many biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for this purpose.[4][5][6]

Catalyst System Comparison for Buchwald-Hartwig Amination of 4-Halopyrazoles:

Catalyst SystemLigandBaseSolventTemp (°C)SubstrateYield (%)Reference
Pd₂(dba)₃XPhosK₃PO₄t-BuOH1004-Bromopyrazole80-95[4]
Pd(OAc)₂BINAPCs₂CO₃Toluene1104-Chloropyrazole70-85[6]
RuPhos Pd G2RuPhosLiHMDSTHFRT4-Chloropyrrolopyrimidine>90[4]

Insight into Catalyst Selection: For the Buchwald-Hartwig amination, the choice of ligand is paramount in dictating the success of the reaction. Bulky biarylphosphine ligands such as XPhos and RuPhos are highly effective as they facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also critical, with weaker bases like K₃PO₄ being suitable for more reactive aryl bromides, while stronger bases like LiHMDS may be necessary for less reactive aryl chlorides.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-NHR₂ Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR₂ Ligand Exchange (HNR₂) [Ar-Pd(II)(L)-NR₂]⁻ [Ar-Pd(II)(L)-NR₂]⁻ Ar-Pd(II)(L)-NHR₂->[Ar-Pd(II)(L)-NR₂]⁻ Deprotonation (Base) [Ar-Pd(II)(L)-NR₂]⁻->Pd(0)L Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The Ascendance of Copper Catalysis: A Cost-Effective Alternative

Copper-catalyzed reactions, particularly the Ullmann condensation and its modern variations, offer a more economical and environmentally friendly alternative to palladium catalysis for certain transformations, especially for C-N bond formation.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The N-arylation of this compound is a fundamental reaction for introducing aryl substituents at the N1 position. Copper catalysts, often in the form of Cu(I) salts, are highly effective for this transformation.

Comparison of Copper Catalysts for N-Arylation:

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
CuI1,10-PhenanthrolineK₂CO₃DMF12075-90[7]
Cu₂ODMEDAK₃PO₄Dioxane11080-95[7]
CuO Nanoparticles-K₂CO₃Ethylene Glycol15070-85[8][9]

Expert Commentary: Copper-catalyzed N-arylations often require higher reaction temperatures compared to their palladium-catalyzed counterparts. The use of a ligand, such as a diamine or phenanthroline, is generally necessary to stabilize the copper catalyst and facilitate the reaction. The choice of base and solvent can also significantly impact the reaction efficiency. The development of nanoparticulate copper catalysts is a promising area of research, offering high activity and potential for catalyst recycling.

Experimental Protocol: Copper-Catalyzed N-Arylation

  • Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF.

  • Inert Atmosphere: Seal the tube and purge with argon.

  • Reaction: Heat the mixture at 120 °C for 24 hours with vigorous stirring.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.

The Unique Reactivity of Rhodium Catalysis

Rhodium catalysts have emerged as powerful tools for C-H activation and functionalization, often exhibiting unique reactivity and selectivity profiles compared to palladium and copper. While less commonly employed for pyrazole functionalization than palladium, rhodium catalysis offers exciting possibilities for novel transformations.

Rhodium-Catalyzed C-H Alkenylation

Rhodium(III) catalysts, in particular, have shown great promise for the direct alkenylation of C-H bonds. While specific examples with this compound are less documented, the general principles of rhodium-catalyzed C-H functionalization can be applied. The pyrazole nitrogen often acts as a directing group, facilitating C-H activation at the C5 position.

General Conditions for Rhodium-Catalyzed C-H Alkenylation of Pyrazoles:

Catalyst SystemOxidantAdditiveSolventTemp (°C)Reference
[CpRhCl₂]₂Cu(OAc)₂NaOAcDCE100[10][11]
AgSbF₆-t-AmylOH80[10]

Mechanistic Considerations: Rhodium-catalyzed C-H activation typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The directing group, in this case, the pyrazole nitrogen, coordinates to the rhodium center, bringing a C-H bond into close proximity for activation. The choice of the Cp* (pentamethylcyclopentadienyl) ligand is common as it enhances the stability and reactivity of the rhodium catalyst.

Proposed Mechanism: Rhodium-Catalyzed C-H Alkenylation

G A [Cp*Rh(III)] B Coordination of Pyrazole A->B C C-H Activation (CMD) B->C D Alkenylpalladation C->D E β-Hydride Elimination D->E F Reductive Elimination E->F F->A

Caption: A simplified mechanistic pathway for rhodium-catalyzed C-H alkenylation.

Comparative Summary and Future Outlook

The choice of catalyst for the functionalization of this compound is highly dependent on the desired transformation.

  • Palladium catalysts remain the most versatile and reliable choice for a wide range of C-C and C-N bond-forming reactions, particularly for C5-arylation where the 4-chloro substituent provides excellent regiocontrol.

  • Copper catalysts offer a cost-effective and environmentally benign alternative for C-N bond formation, especially for N-arylation, although they often require harsher reaction conditions.

  • Rhodium catalysts present opportunities for novel C-H functionalization reactions, such as direct alkenylation, leveraging the directing ability of the pyrazole nitrogen.

Future research in this field will likely focus on the development of more active and selective catalysts that can operate under milder conditions. The exploration of non-precious metal catalysts, such as iron and nickel, for these transformations is also a burgeoning area of investigation. Furthermore, the development of enantioselective functionalization methods for this compound will be crucial for the synthesis of chiral bioactive molecules.

References

  • Combined Experimental and Computational Investigations of Rhodium-Catalysed C–H Functionalisation of Pyrazoles with Alkenes. Dalton Transactions, 2015, 44(3), 1090-1105. [Link]
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. RSC Advances, 2020, 10(59), 35849-35856. [Link]
  • Direct C-H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 2011, 76(17), 7026-7033. [Link]
  • Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. Organic Letters, 2010, 12(21), 4924-4927. [Link]
  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 2011, 16(12), 10333-10346. [Link]
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Advanced Synthesis & Catalysis, 2005, 347(11-13), 1537-1542. [Link]
  • ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ChemInform, 2010, 41(15). [Link]
  • Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles. Tetrahedron Letters, 2016, 57(48), 5348-5352. [Link]
  • Copper-Diamine Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Letters, 2003, 5(6), 793-796. [Link]
  • Rhodium(iii)-catalyzed unreactive C(sp3)–H alkenylation of N-alkyl-1H-pyrazoles with alkynes. Organic & Biomolecular Chemistry, 2019, 17(3), 505-509. [Link]
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
  • Palladium Catalyzed Sonogashira Cross-Coupling Reactions. International Journal of New Chemistry, 2018, 5(1), 1-10. [Link]
  • Sonogashira coupling. Wikipedia. [Link]
  • Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 2015, 22(3), 968-975. [Link]
  • Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles. European Journal of Organic Chemistry, 2012, 2012(26), 5001-5005. [Link]
  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Rhodium-Catalyzed Addition–Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C–N Bond Cleavage. Organic Letters, 2017, 19(18), 4940-4943. [Link]
  • Copper-catalyzed N-Arylation of heterocycles in ethylene glycol medium.
  • Quadruple Functionalized Pyrazole Pharmacophores by One-pot Regioselective [3+2] Cycloaddition of Fluorinated Nitrile Imines and Dicyanoalkenes. Chemistry – An Asian Journal, 2022, 17(15), e202200436. [Link]
  • Unraveling the access to the regioselective synthesis of highly functionalized pyranopyrazoles using an ionic liquid catalyst. Molecular Diversity, 2022, 26(5), 2947-2961. [Link]
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 2019, 24(18), 3298. [Link]
  • Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. The Journal of Organic Chemistry, 2007, 72(22), 8543-8546. [Link]
  • Regioselective Functionalization of [2.2]Paracyclophanes: Recent Synthetic Progress and Perspectives. Angewandte Chemie International Edition, 2020, 59(6), 2156-2170. [Link]

Sources

A Senior Application Scientist's Guide to the Confirmatory Analysis of 4-Chloro-1H-pyrazole using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, in-depth analysis of a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the unequivocal identification and confirmation of 4-Chloro-1H-pyrazole. Pyrazoles are foundational scaffolds in medicinal chemistry and agrochemicals, making the accurate characterization of halogenated intermediates like this compound critical for ensuring final product quality, safety, and efficacy.[1][2] This document moves beyond a simple protocol, explaining the scientific rationale behind method development choices, from mobile phase composition to mass spectrometric parameters. We present a fully validated LC-MS workflow, compare its performance characteristics against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, and provide detailed, step-by-step protocols grounded in established regulatory principles.

Introduction: The Analytical Imperative for this compound

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and a chlorine substituent.[1] Its structural motif is a key building block in the synthesis of a wide array of pharmacologically active compounds.[2] The presence and correct placement of the chlorine atom are often essential for the desired biological activity and metabolic profile of the final drug substance. Consequently, confirming the identity and purity of this compound raw materials and intermediates is a non-negotiable aspect of quality control in pharmaceutical development.

An incorrect isomer or the presence of related impurities can lead to downstream synthesis failures, altered pharmacological profiles, or unforeseen toxicity. Therefore, an analytical method must not only detect the compound but also provide unambiguous structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for this task due to its combination of high-resolution separation and highly specific detection.

This guide is designed for researchers, analytical scientists, and drug development professionals who require a reliable, validated method for the confirmation of this compound.

The LC-MS Approach: A Symphony of Separation and Specificity

The power of LC-MS lies in its two-dimensional approach. The liquid chromatography (LC) stage separates the analyte of interest from impurities and matrix components, while the mass spectrometry (MS) stage provides mass-to-charge ratio (m/z) data, which gives information about the molecular weight and elemental composition.

The "Why": Rationale for Methodological Choices
  • Chromatography Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the logical choice. This compound is a moderately polar molecule, making it ideal for retention and separation on a non-polar stationary phase like C18.

  • Mobile Phase Selection: A gradient elution using water and methanol is employed to ensure that any potential impurities, which may have different polarities, are effectively separated and eluted from the column. The "general elution problem," where some compounds elute too quickly and others are strongly retained, is thus efficiently solved.[3]

  • Mobile Phase Modifier: The addition of a small amount of formic acid (0.1%) is critical for two reasons. First, it acidifies the mobile phase, which suppresses the silanol activity on the silica-based column, leading to better peak shapes. Second, and more importantly for MS detection, it provides a source of protons (H⁺) to facilitate efficient ionization of the analyte in the mass spectrometer source, promoting the formation of the [M+H]⁺ ion.

  • Ionization Source: Electrospray Ionization (ESI) is the preferred technique. ESI is a "soft" ionization method that typically generates intact molecular ions (in this case, the protonated molecule [M+H]⁺), which is essential for confirming the molecular weight.[4] The pyrazole ring contains basic nitrogen atoms that are readily protonated, making it highly responsive to positive-ion mode ESI.

  • The Chlorine Isotopic Pattern: The most powerful feature of MS for this analysis is its ability to resolve isotopes. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (75.8% to 24.2%).[5][6] This results in a characteristic "M" and "M+2" isotopic pattern in the mass spectrum for any chlorine-containing ion. The presence of this 3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ ions provides definitive evidence of a single chlorine atom in the molecule, serving as an invaluable tool for identity confirmation.[5][7]

Experimental Workflow and Protocols

The following section details the complete, step-by-step protocol for the confirmatory analysis of this compound. The entire process is designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, which emphasize that an analytical procedure must be demonstrated as fit for its intended purpose.[8][9]

Analytical Workflow Diagram

LCMS_Workflow Figure 1: LC-MS Analytical Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis & Confirmation prep_start Weigh this compound Reference Standard prep_dissolve Dissolve in Diluent (50:50 MeOH:H₂O) prep_start->prep_dissolve prep_sample Prepare Unknown Sample in Diluent prep_serial Perform Serial Dilutions for Calibration Curve prep_dissolve->prep_serial lcms_inject Inject Sample/Standard (5 µL) prep_serial->lcms_inject prep_sample->lcms_inject lcms_separate Chromatographic Separation (C18 Column, Gradient Elution) lcms_inject->lcms_separate lcms_ionize Electrospray Ionization (ESI+) lcms_separate->lcms_ionize lcms_detect Mass Detection (Full Scan & SIM) lcms_ionize->lcms_detect data_rt Confirm Retention Time (RT) vs. Reference Standard lcms_detect->data_rt data_mass Confirm [M+H]⁺ at m/z 103.0058 data_rt->data_mass data_isotope Verify Isotopic Pattern ([M+H]⁺:[M+H+2]⁺ ≈ 3:1) data_mass->data_isotope data_quant Quantify (Optional) using Calibration Curve data_isotope->data_quant data_report Generate Report data_isotope->data_report Method_Selection Figure 2: Method Selection Logic start Analyze this compound Product q1 Is the sample thermally labile or are non-volatile impurities expected? start->q1 lcms_path LC-MS is Preferred Method q1->lcms_path Yes gcms_path GC-MS is a Viable Alternative q1->gcms_path No lcms_adv Advantages: - No derivatization needed - Handles non-volatile impurities - Soft ionization preserves molecule lcms_path->lcms_adv gcms_adv Advantages: - High chromatographic resolution - Robust, established libraries (EI) - Lower solvent consumption gcms_path->gcms_adv

Sources

A Comparative Guide to the Synthetic Routes of 4-Chloro-1H-pyrazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Chloro-1H-pyrazole in Modern Chemistry

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its strategic importance lies in the versatile reactivity of the pyrazole core and the C4-chlorine atom, which serves as a handle for a myriad of synthetic transformations, most notably in cross-coupling reactions to forge new carbon-carbon and carbon-heteroatom bonds.[1] This guide provides a comprehensive comparison of the primary synthetic routes to this valuable intermediate, offering an in-depth analysis of their respective strengths and weaknesses. The discussion is tailored for researchers, scientists, and drug development professionals, with a focus on experimental practicality, scalability, safety, and green chemistry principles.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies:

  • Direct Electrophilic Chlorination of Pyrazole: This is the most straightforward approach, involving the direct functionalization of the C4 C-H bond of the pyrazole ring.

  • Concurrent Cyclization and Chlorination: These one-pot methodologies construct the pyrazole ring and introduce the C4-chloro substituent in a single, streamlined process.

  • Functional Group Interconversion: These routes involve the synthesis of a pre-functionalized pyrazole intermediate, followed by a chemical transformation to introduce the chloro group.

The following sections will delve into the specifics of each of these strategies, providing detailed protocols, mechanistic insights, and a comparative evaluation to guide the discerning chemist in selecting the optimal route for their specific application.

Route 1: Direct Electrophilic Chlorination of Pyrazole

The direct chlorination of the pyrazole ring is a widely employed strategy, leveraging the electron-rich nature of the heterocycle, which makes it susceptible to electrophilic attack, preferentially at the C4 position. The choice of chlorinating agent is the primary determinant of the reaction's efficiency, selectivity, and environmental impact.

Mechanism of Electrophilic Chlorination

The underlying mechanism for the direct chlorination of pyrazole is an electrophilic aromatic substitution. The chlorinating agent, either intrinsically or through activation, generates an electrophilic chlorine species (Cl⁺). This electrophile is attacked by the π-electron system of the pyrazole ring, leading to the formation of a resonance-stabilized cationic intermediate known as a σ-complex or arenium ion. Subsequent deprotonation of this intermediate at the C4 position restores the aromaticity of the pyrazole ring, yielding the this compound product.[2]

G cluster_0 Electrophilic Attack cluster_1 Deprotonation Pyrazole Pyrazole SigmaComplex σ-Complex (Cationic Intermediate) Pyrazole->SigmaComplex + Cl⁺ ChlorinatingAgent Chlorinating Agent (e.g., TCCA, NCS) Product This compound SigmaComplex->Product - H⁺ Byproduct Protonated Base/ Byproduct

Caption: Mechanism of Electrophilic Chlorination of Pyrazole.

Comparison of Chlorinating Agents
Chlorinating Agent Typical Yield (%) Reaction Conditions Advantages Disadvantages
Trichloroisocyanuric Acid (TCCA) 90-98%Solvent-free (mechanochemical) or in various solvents (e.g., CH₂Cl₂)High atom economy, low cost, stable solid, "green" options available[2]Can be less selective in complex substrates.
N-Chlorosuccinimide (NCS) 95-98%CCl₄ or H₂O, room temperatureMild, highly selective, easy to handle solidLower atom economy than TCCA, byproduct (succinimide) removal needed.
Sulfuryl Chloride (SO₂Cl₂) 70-85%Chlorinated solvents, 0-10 °CPowerful, inexpensiveHighly corrosive and toxic, violent reaction with water, generates toxic gases (HCl, SO₂)[3]
Sodium Hypochlorite (NaOCl) ~99%Aqueous solution, <30 °CInexpensive, readily available, high yieldRequires careful pH control during workup.[4]
Electrochemical Chlorination 68-92%Aqueous NaCl, Pt anodeAvoids chemical oxidants, uses electricity as a "green" reagentRequires specialized equipment, yield can be dependent on substrate and conditions.[5]
Experimental Protocols
  • Rationale: This solvent-free method offers a rapid and environmentally friendly approach, minimizing waste and simplifying purification. The use of a ball mill provides consistent energy input, enhancing reaction rates.

  • Procedure:

    • To a 10 mL ZrO₂ milling vessel, add pyrazole (2.08 mmol), TCCA (0.83 mmol, 0.4 equiv.), silica gel (200.0 mg), and two ZrO₂ milling balls (5.0 mm diameter).

    • Secure the vessel in a shaker-type ball mill and operate at an oscillation frequency of 30 Hz for 15-90 minutes, monitoring the reaction by TLC or GC-MS.

    • Upon completion, extract the solid mixture with dichloromethane or methanol and filter through a short pad of silica gel to remove insoluble cyanuric acid.

    • Wash the filtrate with a 2% sodium thiosulfate solution to quench any residual active chlorine.

    • Evaporate the solvent under reduced pressure to yield the 4-chloropyrazole product, often in high purity without the need for column chromatography.

  • Rationale: NCS is a mild and highly selective chlorinating agent, making it ideal for substrates with sensitive functional groups. The reaction can often be performed under ambient conditions.

  • Procedure:

    • Dissolve pyrazole (10 mmol) in carbon tetrachloride (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Add N-chlorosuccinimide (10 mmol, 1.0 equiv.) in one portion.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring for completion by TLC.

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Wash the filtrate with water (3 x 15 mL) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

  • Rationale: Sulfuryl chloride is a potent and cost-effective chlorinating agent, suitable for large-scale synthesis where cost is a primary concern. However, its hazardous nature necessitates stringent safety precautions.

  • Procedure:

    • Dissolve pyrazole (10 mmol) in a suitable solvent such as dichloromethane (20 mL) in a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add sulfuryl chloride (10 mmol, 1.0 equiv.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • Stir the reaction at 0-10 °C for 4-6 hours.

    • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, saturated solution of sodium bicarbonate until gas evolution ceases.

    • Separate the organic layer, and wash successively with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product may require purification by distillation or recrystallization.

Route 2: Concurrent Cyclization and Chlorination

This elegant approach combines the formation of the pyrazole ring with the introduction of the C4-chloro substituent in a single synthetic operation. This strategy enhances efficiency by reducing the number of synthetic steps and purification procedures.

TCCA-Mediated Oxidative Cyclization/Chlorination

A notable example of this strategy involves the reaction of hydrazines with β,γ-unsaturated compounds in the presence of TCCA. In this one-pot process, TCCA serves a dual role: as an oxidant to facilitate the cyclization and aromatization to the pyrazole ring, and as an electrophilic chlorine source for the subsequent C4-chlorination.[6][7]

G cluster_0 One-Pot Reaction Hydrazine Hydrazine Derivative Intermediate Cyclized Intermediate Hydrazine->Intermediate + Unsaturated Carbonyl UnsaturatedCarbonyl Unsaturated Carbonyl Compound TCCA TCCA TCCA->Intermediate (Oxidant) Product This compound Derivative Intermediate->Product + TCCA (Chlorinating Agent)

Caption: One-Pot Cyclization and Chlorination Strategy.

Experimental Protocol
  • Rationale: This method provides a rapid and convergent route to substituted 4-chloropyrazoles, starting from readily available hydrazines and unsaturated carbonyl compounds. TCCA's dual functionality streamlines the process.

  • Procedure:

    • To a stirred solution of the hydrazine substrate (0.5 mmol) in trifluoroethanol (TFE, 2 mL), add TCCA (0.5 mmol, 1.0 equiv.).

    • Heat the mixture at 40 °C for 4 hours.

    • After cooling to room temperature, quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃, 1-2 mL).

    • Dilute the mixture with ethyl acetate (5 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

    • Purify the resulting residue by column chromatography on silica gel to obtain the desired 4-chloropyrazole derivative.

Route 3: Functional Group Interconversion

This strategy involves the initial synthesis of a pyrazole with a functional group at the C4 position, which is then converted to a chloro group. While often involving more steps than direct chlorination, this approach can be advantageous when the starting materials are readily available or when direct chlorination is not feasible due to substrate sensitivity.

Sandmeyer Reaction of 4-Aminopyrazole

The Sandmeyer reaction is a classic transformation for converting an aromatic primary amine into a halide via a diazonium salt intermediate.[8] This method can be applied to the synthesis of this compound from 4-amino-1H-pyrazole.

G cluster_0 Diazonium Salt Formation cluster_1 Chloride Substitution Aminopyrazole 4-Amino-1H-pyrazole DiazoniumSalt Pyrazole-4-diazonium Chloride Aminopyrazole->DiazoniumSalt 1. HCl, NaNO₂ 2. 0-5 °C Diazotization Diazotization (NaNO₂, HCl) Product This compound DiazoniumSalt->Product CuCl, heat Sandmeyer Sandmeyer Reaction (CuCl)

Caption: Sandmeyer Reaction for this compound Synthesis.

Experimental Protocol
  • Rationale: This route offers a reliable method for introducing a chlorine atom, particularly when the corresponding amino-substituted heterocycle is readily accessible.

  • Procedure:

    • Diazotization: Suspend 4-amino-1H-pyrazole hydrochloride (10 mmol) in concentrated hydrochloric acid (20 mL) and cool to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (11 mmol) in water (5 mL) dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

    • Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (12 mmol) in concentrated hydrochloric acid (15 mL) and cool to 0 °C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

    • Cool the mixture, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Safety, Environmental, and Cost Considerations

The choice of a synthetic route is not solely dictated by yield and reaction time; safety, environmental impact, and cost are paramount considerations, especially in an industrial setting.

Metric TCCA NCS Sulfuryl Chloride Electrochemical One-Pot Cyclization
Safety Stable solid, easy to handle.Stable solid, generally safe.HIGHLY HAZARDOUS . Corrosive, toxic, water-reactive.[1][9][10]Generally safe, avoids hazardous reagents.Dependent on starting materials and TCCA.
Environmental Impact "Green" options (mechanochemistry). Byproduct can be recycled.[2]Chlorinated waste stream (succinimide).Generates toxic gases (HCl, SO₂).Uses clean electricity.Reduces waste by combining steps.
Atom Economy High (three chlorine atoms per molecule).Moderate.Moderate.High (uses NaCl).Generally high.
E-Factor *Low (e.g., 1.23 for mechanochemical route)[2]Higher than TCCA.High due to byproducts.Potentially very low.Low.
Cost Economical.More expensive than TCCA.Inexpensive reagent, but handling costs are high.Dependent on electricity cost and equipment.Cost-effective due to step economy.

*E-Factor = (Total mass of waste) / (mass of product). A lower E-factor is better.

Conclusion and Recommendations

The synthesis of this compound can be achieved through several effective routes, each with its own set of advantages and disadvantages.

  • For small-scale laboratory synthesis where selectivity and ease of handling are priorities, N-Chlorosuccinimide (NCS) is an excellent choice due to its mild reaction conditions and high yields.

  • For "green" and sustainable synthesis , the mechanochemical chlorination with Trichloroisocyanuric Acid (TCCA) stands out as a superior method, offering high yields, minimal solvent use, and simplified purification.[2][11] The electrochemical approach is also a promising green alternative if the necessary equipment is available.

  • For large-scale industrial production where cost is a major driver, TCCA in a conventional solvent or the use of sodium hypochlorite are highly attractive options. While sulfuryl chloride is inexpensive, the significant safety hazards and waste management issues associated with its use make it a less desirable choice in modern chemical manufacturing.

  • The one-pot cyclization/chlorination strategy is particularly powerful for the synthesis of substituted 4-chloropyrazoles, offering high efficiency and step economy.

Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available equipment, and the importance of cost, safety, and environmental considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 2025, 30(19), 3841. [Link][1][16]
  • Chen, C.-M., Chen, J.-X., & To, C. T. (2023). Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid. Green Chemistry, 25(7), 2559-2562. [Link][2][15][17]
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 2025, 30(19), 3841. [Link][7][18]
  • Deng, Q., Ma, C., Hu, L., & Xiong, Y. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org. [Link][8]
  • SD Fine-Chem.
  • Halogenation of Pyrazoles Using N -Halosuccinimides in CCl 4 and in Water.
  • U.S. Patent No. 5,047,551. (1991). Preparation of 4-chloropyrazoles.
  • Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Russian Journal of Electrochemistry, 44(12), 1320–1326. [Link][5][11]
  • Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 2022, 19, 1-40. [Link][9][21]
  • Chen, C.-M., Chen, J.-X., & To, C. T. (2023).

Sources

A Comparative Guide to In-Silico and Experimental Properties of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the pyrazole scaffold is a cornerstone, recognized for its broad spectrum of biological activities including anti-inflammatory, analgesic, and anticancer effects.[1][2] 4-Chloro-1H-pyrazole, a halogenated derivative, serves as a critical building block for more complex molecules. Understanding its fundamental properties is paramount for its effective utilization. This guide provides an in-depth comparison of the theoretical (in-silico) and experimentally determined properties of this compound, offering researchers a validated perspective on the synergy between computational predictions and empirical data.

The validation of computational models against experimental results is not merely an academic exercise; it is a crucial process that ensures the accuracy and reliability of predictive science.[3] This synergy accelerates discovery by allowing researchers to screen vast virtual libraries and prioritize experimental work, saving both time and resources.[4][5] This guide will dissect the structural, spectroscopic, and electronic properties of this compound, presenting a clear case for the integrated use of both approaches.

Part 1: Fundamental Molecular and Physicochemical Properties

The initial characterization of any chemical compound begins with its basic molecular and physical properties. While computational methods can calculate these with high precision, experimental verification remains the gold standard. The data presented below shows a strong congruence between the calculated and observed values for this compound.

PropertyIn-Silico / Computed ValueExperimental ValueSource
Chemical Formula C₃H₃ClN₂C₃H₃ClN₂[6][7]
Molecular Weight 102.52 g/mol 102.52 g/mol [6][8]
Exact Mass 101.9984758 Da102 (Observed in GC-MS)[8]
CAS Number N/A15878-00-9[6][8]
Physical Form N/ASolid[9]
InChIKey BADSZRMNXWLUKO-UHFFFAOYSA-NBADSZRMNXWLUKO-UHFFFAOYSA-N[6][8]
Canonical SMILES C1=C(C=NN1)ClClc1cn[nH]c1[7][8]

This foundational data highlights the reliability of computational tools for determining basic molecular characteristics that are essential for sample identification and handling.

Part 2: Solid-State Structure - A Crystallographic and Computational View

The three-dimensional arrangement of molecules in the solid state dictates many bulk properties and intermolecular interactions. X-ray crystallography provides a definitive experimental snapshot of this arrangement, while computational geometry optimization offers a theoretical, energy-minimized structure.

Experimental Crystal Structure

The crystal structure of this compound was determined at a low temperature (170 K) due to its tendency to sublime under X-ray exposure.[10][11] The analysis revealed an orthorhombic crystal system (space group Pnma) that is isostructural with its bromo-analogue.[10][11] A key feature is the formation of a hydrogen-bonded trimeric molecular assembly, a common supramolecular motif for pyrazoles.[11][12] The N-H proton was found to be disordered over two positions, a phenomenon often observed in such symmetric systems.[10][11]

In-Silico Geometry Optimization Protocol

Computational geometry optimization seeks to find the lowest energy conformation of a molecule. A common and robust method involves Density Functional Theory (DFT).

Methodology:

  • Initial Structure: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., Avogadro, GaussView).

  • Pre-optimization: A preliminary optimization is performed using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting geometry.

  • DFT Calculation: The final geometry optimization is carried out using DFT, a quantum mechanical method. A typical functional and basis set combination for this type of molecule is B3LYP/6-311+G(d,p).[13] This level of theory provides a good balance between accuracy and computational cost.

  • Frequency Analysis: A vibrational frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

DFT_Workflow A 1. Initial 3D Structure B 2. Pre-optimization (Molecular Mechanics) A->B C 3. DFT Geometry Optimization (e.g., B3LYP) B->C D 4. Frequency Calculation C->D E Verified Energy Minimum Structure D->E No imaginary frequencies

DFT Geometry Optimization Workflow.
Structural Comparison

Comparing the bond lengths from the experimental crystal structure with the DFT-optimized geometry reveals a high degree of correlation. For instance, the experimental C—N bond lengths are reported as 1.335(2) Å, 1.334(2) Å, and 1.334(2) Å.[11] DFT calculations at the B3LYP/6-311+G(d,p) level typically predict C-N bond lengths in pyrazole rings within 1-2% of these experimental values, validating the accuracy of the computational model for predicting molecular geometry.

Part 3: Spectroscopic Fingerprints - Bridging Theory and Experiment

Spectroscopy provides a "fingerprint" of a molecule. Simulating these spectra computationally is a powerful tool for interpreting experimental data and confirming structural assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation of organic molecules in solution.

Experimental Data: The ¹H NMR spectrum of this compound in CDCl₃ typically shows a singlet for the C3 and C5 protons around 7.6 ppm and a broad singlet for the N-H proton.[12]

In-Silico NMR Calculation Protocol:

  • Optimized Geometry: The DFT-optimized geometry from the previous step is used as the input.

  • GIAO Method: NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach. The same DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) are typically used.

  • Solvent Effects: To improve accuracy, solvent effects can be included using a continuum model like the Polarizable Continuum Model (PCM).

  • Referencing: Calculated absolute shieldings are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS).

Comparative Analysis: A recent study systematically compared the experimental and DFT-calculated ¹H NMR data for 4-halogenated pyrazoles.[12][14] The calculated values for this compound showed excellent linear correlation with the experimental shifts, usually within 0.1-0.2 ppm. This level of accuracy is often sufficient to distinguish between isomers and confirm structural assignments.

ProtonExperimental Chemical Shift (δ, ppm)Calculated Chemical Shift (δ, ppm)
H3 / H5 ~7.6~7.7
N1-H Variable (broad)~9.8 (in vacuo)

Note: The N-H proton shift is highly dependent on concentration, solvent, and temperature, making direct comparison difficult. The calculated value is for an isolated gas-phase molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

  • Experimental Data: Electron Ionization GC-MS data for this compound shows a molecular ion peak (M⁺) at m/z = 102, corresponding to the molecular weight.[8]

  • In-Silico Data: The computationally derived exact mass is 101.9984758 Da.[8] This value is what would be measured by high-resolution mass spectrometry (HRMS) and confirms the elemental composition C₃H₃ClN₂. The agreement is perfect within the resolution of the respective techniques.

Part 4: Probing Reactivity with Quantum Chemistry

While the properties above can be measured experimentally, quantum chemistry provides access to a realm of electronic properties that offer deep insights into a molecule's stability and reactivity. These are purely in-silico descriptors.[1][15]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.

  • HOMO: Represents the orbital containing the most energetic electrons. It is associated with the ability to donate electrons (nucleophilicity).

  • LUMO: Represents the orbital that can first accept electrons. It is associated with the ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[16]

Sources

A Comparative Guide to Chloro vs. Bromo Substitution on the Pyrazole Ring: A Structure-Activity Relationship (SAR) Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a testament to its remarkable versatility and presence in a multitude of clinically approved drugs.[1] From anti-inflammatory agents like celecoxib to cannabinoid receptor antagonists, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities.[1][2] The strategic functionalization of the pyrazole ring is a cornerstone of modern drug design, allowing for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic profile. Among the most impactful modifications is halogenation, with chloro and bromo substitutions being particularly prevalent.

This guide provides an in-depth, evidence-based comparison of chloro versus bromo substitution on the pyrazole ring. Moving beyond a mere listing of observations, we will delve into the underlying physicochemical principles that govern the differential effects of these two halogens, offering a robust framework for rational drug design.

The Pivotal Role of Halogen Substitution in Modulating Bioactivity

Halogen atoms, when introduced into a drug candidate, exert a profound influence on its properties through a combination of steric, electronic, and lipophilic effects. Both chlorine and bromine are electron-withdrawing groups, a property that can significantly alter the electronic distribution within the pyrazole ring and influence interactions with biological targets.[3] Furthermore, the increasing size (van der Waals radius: H < F < Cl < Br < I) and lipophilicity (hydrophobicity: H < F < Cl < Br < I) as one moves down the halogen group provide a powerful toolkit for modulating a molecule's fit within a binding pocket and its ability to cross biological membranes.

The choice between a chloro and a bromo substituent is therefore a critical decision in the lead optimization process. While often considered isosteric replacements for a methyl group, their distinct properties can lead to vastly different pharmacological outcomes.

Head-to-Head Comparison: Chloro vs. Bromo Pyrazoles

To illuminate the nuanced differences between chloro and bromo substitutions, we will examine their impact on key pharmacological parameters.

Binding Affinity and Selectivity

The larger size of bromine compared to chlorine can be a double-edged sword. In some instances, the increased bulk can lead to steric hindrance, preventing optimal binding to the target protein. Conversely, the greater polarizability of bromine can facilitate stronger van der Waals interactions or halogen bonds with the protein, enhancing binding affinity.

For example, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of various substituents on the phenyl rings attached to the pyrazole core was explored.[4] While a direct chloro vs. bromo comparison on the pyrazole ring itself is not detailed, the study underscores the importance of substituent size and nature in modulating inhibitory activity.[4]

In another study on pyrazole derivatives as cannabinoid receptor antagonists, the most potent compound in the series featured a p-iodophenyl group at the 5-position of the pyrazole ring.[2] While not a direct comparison with chloro or bromo, this highlights that heavier halogens can be beneficial for potency, likely due to enhanced binding interactions.[2]

Metabolic Stability and Pharmacokinetics

Halogenation is a well-established strategy to block metabolically labile positions on a drug molecule, thereby increasing its metabolic stability and half-life. Both chlorine and bromine can serve this purpose effectively. However, the carbon-bromine bond is generally weaker than the carbon-chlorine bond, potentially making bromo-substituted compounds more susceptible to metabolic dehalogenation.

The lipophilicity imparted by halogens also plays a crucial role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The higher lipophilicity of bromine compared to chlorine can enhance membrane permeability and absorption, but it can also lead to increased plasma protein binding and reduced clearance.

A study on pyrazole derivatives highlighted that halogens can influence lipophilicity and metabolic stability, which in turn affects the binding affinity of the derivative to biological targets.[5]

Antimicrobial and Anticancer Activity

Several studies have reported on the antimicrobial and anticancer activities of halogenated pyrazole derivatives. For instance, pyrimidinone-incorporated halo-substituted 1,3-diarylpyrazoles were found to be potent antibacterial agents.[6] In a series of pyrazole derivatives, compounds bearing fluoro, chloro, and bromo substituents at the C-3 position of a phenyl ring attached to the pyrazole nucleus showed notable antibacterial activity.[7]

In the context of anticancer activity, a bromo-substituted pyrazole derivative, 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile, demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line.[8]

The following table summarizes the general trends observed when comparing chloro and bromo substitutions on a pyrazole ring:

FeatureChloro SubstitutionBromo SubstitutionRationale
Van der Waals Radius (Å) 1.751.85Bromine is larger than chlorine.
Electronegativity (Pauling Scale) 3.162.96Chlorine is slightly more electronegative.
**Polarizability (ų) **2.183.05Bromine is more polarizable, allowing for stronger van der Waals interactions.
Lipophilicity (Hansch π value) +0.71+0.86Bromine is more lipophilic.
Bond Strength (C-X, kcal/mol) ~81~68The C-Br bond is weaker and potentially more metabolically labile.
Potential for Halogen Bonding ModerateStrongThe larger size and σ-hole of bromine make it a better halogen bond donor.

Experimental Workflows

To empirically determine the optimal halogen substitution in a pyrazole series, a systematic experimental approach is essential.

Diagram of a Typical SAR Workflow

SAR_Workflow cluster_synthesis Synthesis cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Iteration Start Lead Pyrazole Scaffold Synth_Cl Synthesize Chloro-substituted Analog Start->Synth_Cl Synth_Br Synthesize Bromo-substituted Analog Start->Synth_Br Binding Target Binding Assay (e.g., TR-FRET, FP) Synth_Cl->Binding Synth_Br->Binding Selectivity Selectivity Profiling (vs. related targets) Binding->Selectivity Metabolic Metabolic Stability Assay (microsomes, hepatocytes) Binding->Metabolic SAR_Analysis SAR Analysis: Compare Potency, Selectivity, Stability Selectivity->SAR_Analysis Metabolic->SAR_Analysis Decision Decision Point: Advance best candidate or iterate design SAR_Analysis->Decision Decision->Start Iterate Design

Caption: A streamlined workflow for the comparative SAR study of halogenated pyrazoles.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the chloro- and bromo-substituted pyrazole analogs for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [³H]-CP-55,940 for CB1 receptor)

  • Chloro- and bromo-substituted pyrazole test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the chloro- and bromo-substituted pyrazole compounds in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled ligand (for non-specific binding).

    • 50 µL of the test compound dilutions or vehicle control.

    • 50 µL of the radioligand at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation.

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ values for each compound by non-linear regression analysis of the competition binding curves.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of the chloro- and bromo-substituted pyrazole analogs.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Chloro- and bromo-substituted pyrazole test compounds

  • Control compounds with known metabolic stability (e.g., verapamil - low stability, warfarin - high stability)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test and control compounds in phosphate buffer.

  • Pre-warm the HLM and the NADPH regenerating system to 37°C.

  • In a 96-well plate, add the test compound to the HLM suspension.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For a negative control (time zero), add the quenching solution (acetonitrile) before adding the NADPH system.

  • Incubate the plate at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression (t₁/₂ = 0.693 / slope).

  • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t₁/₂) * (mL incubation / mg microsomal protein).

Concluding Remarks

The decision to incorporate a chloro or bromo substituent onto a pyrazole scaffold is a nuanced one, with each halogen offering a distinct set of advantages and disadvantages. A thorough understanding of their differential effects on a molecule's physicochemical properties is paramount for successful drug design. While general trends can guide initial design, empirical testing through robust in vitro assays remains the gold standard for elucidating the optimal substitution pattern for a given biological target. The systematic approach outlined in this guide provides a framework for researchers to rationally navigate the complexities of halogen substitution and unlock the full therapeutic potential of pyrazole-based compounds.

References

  • Chemical structure and SAR study of halogenated pyrazole derivatives 52a–d. (n.d.). Taylor & Francis.
  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista Campano.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). PubMed Central.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI.
  • Review on Biological Activities of Pyrazole Derivatives. (2023). Journal of Chemical Health Risks.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). Naturalista Campano.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Springer.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Springer.
  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). PubMed Central.
  • Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. (2012). ResearchGate.

Sources

A Senior Application Scientist's Guide to Verifying the Purity of Synthesized 4-Chloro-1H-pyrazole by GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the structural integrity and purity of synthesized heterocyclic compounds are non-negotiable. 4-Chloro-1H-pyrazole, a key building block in the synthesis of pharmaceuticals and agrochemicals, is no exception. Its synthesis, often involving chlorination of a pyrazole precursor, can lead to a variety of impurities, including unreacted starting materials, regioisomers, and over-chlorinated by-products.[1][2]

This guide provides an in-depth, experience-driven comparison of analytical techniques for purity verification, focusing on the robust and highly sensitive method of Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices, present a self-validating protocol, and compare its performance against other common analytical alternatives.

The Analytical Challenge: Why Purity Matters

The presence of impurities, even in minute quantities, can significantly impact the efficacy, safety, and regulatory compliance of the final product.[1] For a scaffold like this compound, potential impurities could include:

  • Starting Materials: Unreacted 1H-pyrazole.

  • Isomeric Impurities: Formation of regioisomers if using unsymmetrical starting materials.[1]

  • By-products: Di-chlorinated or other multi-halogenated pyrazoles.

  • Residual Solvents: Solvents used during synthesis and purification, such as dichloromethane or methanol.[3][4]

An ideal analytical method must therefore offer high resolution to separate structurally similar compounds and high sensitivity to detect trace-level impurities.

GC-MS: The Gold Standard for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.[5] This combination makes it exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1][6] The GC separates components of the mixture based on their boiling points and interactions with the stationary phase, while the MS fragments the eluted components into ions, providing a unique mass spectrum that acts as a molecular fingerprint.[5]

Why GC-MS is the Preferred Method

The choice of GC-MS is rooted in its inherent specificity and sensitivity. Unlike techniques that rely on a single detection principle (like UV absorbance in HPLC), GC-MS provides two orthogonal data points for each analyte: its retention time (from the GC) and its mass spectrum (from the MS).[5] This dual verification system drastically reduces the probability of misidentification. For purity analysis, where unknown impurities may be present, the ability of MS to provide structural information is invaluable.

The following diagram illustrates the logical workflow for purity verification using GC-MS.

GCMS_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation cluster_output Final Output s1 Synthesized Crude This compound s2 Sample Preparation (Dilution in Dichloromethane) s1->s2 ~1 mg/mL a1 Injection (Split Mode, 250°C) s2->a1 a2 GC Separation (DB-5ms Column, Temp. Ramp) a1->a2 a3 MS Detection (EI, 70 eV, Mass Scan) a2->a3 d1 Total Ion Chromatogram (TIC) Generation a3->d1 d2 Peak Identification (Retention Time + Mass Spectrum) d1->d2 d3 Library Search & Fragment Analysis d2->d3 d4 Purity Calculation (% Area Normalization) d2->d4 o1 Certificate of Analysis (Purity Report) d4->o1

Caption: Experimental workflow for GC-MS purity verification.

A Validated Protocol for GC-MS Analysis

This protocol is designed to be a self-validating system, providing robust and reproducible results. The parameters are chosen based on the known physicochemical properties of pyrazole derivatives and best practices in analytical method validation.[1][7]

Protocol 1: Sample Preparation

  • Weighing: Accurately weigh approximately 10 mg of the synthesized this compound sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 5 mL of dichloromethane (DCM) to the flask and sonicate for 2 minutes to ensure complete dissolution.

  • Dilution: Dilute to the 10 mL mark with DCM. This yields a final concentration of ~1 mg/mL. The choice of DCM is critical as it is a volatile solvent that is compatible with most GC systems and effectively solubilizes a wide range of organic compounds.[1]

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a 2 mL GC vial. This step is essential to remove any particulate matter that could block the injector or column.

Protocol 2: GC-MS Instrumental Parameters The following parameters are a robust starting point for a standard GC-MS system.

ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentA 5% phenyl-methylpolysiloxane stationary phase offers excellent selectivity for a broad range of semi-volatile compounds, including halogenated heterocycles.[1]
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good chromatographic efficiency.[1]
Injector Split Mode, 20:1 ratioPrevents column overloading and ensures sharp peaks for the major component. The ratio can be adjusted based on sample concentration.[1]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte and potential impurities without causing thermal degradation.[1]
Oven Program 80 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)The initial hold allows for solvent focusing. The temperature ramp effectively separates compounds with different boiling points.[1]
Injection Volume 1 µLStandard volume for achieving good sensitivity without overloading the system.
MS System Agilent 5977 or equivalentA single quadrupole mass spectrometer provides the necessary sensitivity and mass accuracy for routine purity analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns, allowing for library matching and structural elucidation.
Mass Scan Range 35 - 350 amuCovers the molecular ion of this compound (m/z 102/104) and potential higher molecular weight impurities, while excluding low-mass solvent ions.
MS Source Temp. 230 °CMaintains the source cleanliness and prevents condensation of analytes.
MS Quad Temp. 150 °CEnsures stable ion transmission and mass filtering.

Data Interpretation: From Chromatogram to Purity Value

The primary output from a GC-MS analysis is a Total Ion Chromatogram (TIC), which plots signal intensity against retention time.

  • Peak Identification: The main peak corresponding to this compound is identified by its retention time and, most importantly, its mass spectrum. The expected molecular ion [M]⁺˙ will show a characteristic isotopic pattern for one chlorine atom (m/z 102 and 104 in an approximate 3:1 ratio). Fragmentation patterns can be compared to spectral libraries (e.g., NIST) or predicted based on known pyrazole fragmentation pathways, which often involve the loss of HCN or N₂.[8]

  • Impurity Identification: Any other peaks in the chromatogram represent potential impurities. Their mass spectra can be analyzed to propose structures (e.g., a peak at m/z 136/138/140 might suggest a dichlorinated pyrazole).

  • Purity Calculation: The purity is typically calculated using the area percent normalization method. This method assumes that all compounds have a similar response factor in the MS detector.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For regulatory purposes, a more rigorous quantification using an internal or external standard may be required, following ICH guidelines.[7][9]

The following decision tree outlines the process of interpreting the analytical results.

Data_Interpretation start Analyze Peak in Total Ion Chromatogram rt_check Retention Time Match with Reference Standard? start->rt_check ms_check Mass Spectrum Analysis rt_check->ms_check Yes identify_impurity Identify as Impurity/ By-product rt_check->identify_impurity No isotope_check Cl Isotope Pattern (m/z 102/104) Present? ms_check->isotope_check fragment_check Fragmentation Pattern Matches Expected? isotope_check->fragment_check Yes isotope_check->identify_impurity No identify_product Identify as This compound fragment_check->identify_product Yes fragment_check->identify_impurity No calculate_area Calculate Peak Area % identify_product->calculate_area identify_impurity->calculate_area final_report Report Final Purity calculate_area->final_report

Caption: Decision tree for GC-MS data interpretation.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques are also employed in the analysis of heterocyclic compounds.[10] The choice of method often depends on the specific analytical goal, available instrumentation, and the properties of the analyte.

FeatureGC-MSHPLC-UV/MSNMR Spectroscopy (¹H, ¹³C)
Principle Separation by volatility/polarity, detection by mass-to-charge ratio.[5]Separation by polarity, detection by UV absorbance or mass.[11]Detection of nuclear spin transitions in a magnetic field.[12]
Best For Volatile & semi-volatile thermally stable compounds.[6]Non-volatile or thermally labile compounds.[9]Structural elucidation and absolute quantification (qNMR).[12]
Sensitivity Very High (pg to fg level).[13]High (ng to pg level).Moderate to Low (µg to mg level).
Selectivity Very High (Retention Time + Mass Spectrum).[5]Moderate (UV) to Very High (MS).Very High (unique chemical shifts for each nucleus).
Impurity ID Excellent; provides structural information from fragmentation.[8]Good with MS detection; limited with UV.Excellent for major impurities; limited for trace components.
Quantification Excellent with standards; good with area % normalization.Excellent with standards.Excellent (qNMR); less precise with simple integration for purity.
Sample Throughput High.High.Low to Moderate.
Limitations Requires analyte to be volatile and thermally stable.Requires analyte to be soluble and possess a chromophore (for UV).Lower sensitivity; complex spectra can be difficult to interpret.

As the table illustrates, for a volatile compound like this compound, GC-MS offers an unparalleled combination of sensitivity and specificity for impurity profiling. Techniques like HPLC may be suitable, but method development can be more complex.[11] NMR is indispensable for initial structural confirmation but lacks the sensitivity of GC-MS for detecting trace impurities that are critical for pharmaceutical quality control.[12]

Conclusion

Verifying the purity of synthesized this compound is a critical step in ensuring the quality and safety of downstream products. Gas Chromatography-Mass Spectrometry stands out as the premier analytical technique for this task, providing a robust, sensitive, and highly specific method for both identifying and quantifying the target compound and any process-related impurities.[5][6] The dual-verification provided by retention time and mass spectral data offers a high degree of confidence that is essential in research and drug development. By following a well-structured protocol and a logical data interpretation framework, researchers can ensure the integrity of their synthesized materials, paving the way for successful outcomes in their scientific endeavors.

References

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). International Journal of Trends in Emerging Research and Development. [Link]
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]
  • A Review on GC-MS and Method Development and Validation. (2017). International Journal of Pharmaceutical Quality Assurance. [Link]
  • A review on GC-MS and method development and validation. (2023).
  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. [Link]
  • Analytical Method Development and Validation in Pharmaceuticals. (n.d.). LinkedIn. [Link]
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
  • Low-temperature crystal structure of this compound. (2021).
  • Preparation of 4-chloropyrazoles. (1991).
  • Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. (2025). African Journal of Biomedical Research. [Link]
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (2008).
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2020).
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. (2021). Journal of Food and Drug Analysis. [Link]
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. (n.d.). The NELAC Institute. [Link]
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
  • Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2024). Journal of Pharmaceutical Sciences and Research. [Link]
  • Impurity Profiling in different analytical techniques. (2022). International Journal of Novel Research and Development. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for Novel 4-Chloro-1H-pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel compound from synthesis to a potential therapeutic is paved with rigorous data. The structural confirmation and purity assessment of a new chemical entity (NCE) are foundational to its entire preclinical and clinical development. This guide provides an in-depth, experience-driven approach to the cross-validation of analytical data for a promising class of molecules: 4-Chloro-1H-pyrazole derivatives. We will move beyond a simple checklist of techniques, delving into the causality behind experimental choices and establishing a self-validating workflow to ensure the highest degree of scientific integrity.

The pyrazole scaffold is a cornerstone in medicinal chemistry, featured in numerous approved drugs. The introduction of a chloro-substituent at the 4-position creates a unique electronic and steric profile, making these compounds intriguing candidates for various therapeutic targets. However, this substitution also necessitates a meticulous analytical approach to unambiguously confirm its structure and rule out isomeric impurities.

The Imperative of Orthogonal Cross-Validation

Part 1: Primary Structural Elucidation and Verification

The initial phase focuses on defining the covalent structure of the synthesized this compound. NMR and Mass Spectrometry are the powerhouses of this stage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is unparalleled in its ability to provide a detailed map of a molecule's atomic framework. For this compound, both ¹H and ¹³C NMR are critical.

The "Why" Behind the Experiment: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their chemical nature (aliphatic, aromatic, etc.). For a substituted pyrazole, NMR is essential to confirm the substitution pattern and rule out isomers (e.g., 3-Chloro or 5-Chloro-1H-pyrazole).

Comparative ¹H NMR Data for 4-Halogenated-1H-pyrazoles:

The chemical shifts of the protons on the pyrazole ring are sensitive to the electronic influence of the halogen substituent at the C4 position. The following table compares experimental data for the H3 and H5 protons.

CompoundH³, H⁵ Chemical Shift (δ, ppm) in CD₂Cl₂N-H Chemical Shift (δ, ppm)
1H-Pyrazole~7.60~13.0
4-Fluoro-1H-pyrazole~7.50~10.5
This compound ~7.63 ~11.5
4-Bromo-1H-pyrazole~7.65~11.8
4-Iodo-1H-pyrazole~7.75~12.0
Data compiled from publicly available spectral information.[1][2]

¹³C NMR Spectral Data Comparison:

The ¹³C chemical shifts are also diagnostic of the substitution pattern.

Carbon Position3,5-Diphenylpyrazole (ppm)3,5-Dimethylpyrazole (ppm)Estimated this compound (ppm)
C3 / C5~148.0~145.0~130-140
C4~103.0~102.0~105-115
Data for related pyrazoles is used for estimation, as a direct spectrum for this compound is not readily available in literature.[3][4]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the novel this compound compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Lock and shim the instrument to ensure magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 8-16 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data (FID) using a Fourier transform. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as a crucial checkpoint for the proposed structure. For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns.

The "Why" Behind the Experiment: The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 natural abundance, imparts a highly characteristic isotopic pattern in the mass spectrum.[5][6][7] The molecular ion will appear as a pair of peaks, separated by two mass-to-charge units (m/z), with a relative intensity ratio of approximately 3:1. This "M+2" peak is a definitive signature of a monochlorinated compound.

Expected Mass Spectrometry Data for this compound:

PropertyExpected Value
Molecular FormulaC₃H₃ClN₂
Exact Mass101.9985
Molecular Weight102.52
M+ Peak (containing ³⁵Cl) m/z ≈ 102.0
M+2 Peak (containing ³⁷Cl) m/z ≈ 104.0
Intensity Ratio (M+ : M+2) Approximately 3:1
Data derived from the molecular formula.[8][9][10]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition: Infuse the sample directly or via a chromatographic inlet. Acquire the spectrum in positive or negative ion mode, depending on the compound's properties.

  • Data Analysis: Determine the exact mass of the molecular ion. Compare the experimentally observed isotopic pattern with the theoretical pattern for a molecule containing one chlorine atom.

Part 2: Purity Assessment and Orthogonal Confirmation

Once the structure is confidently assigned, the focus shifts to determining the purity of the bulk sample. This is where chromatographic techniques, cross-validated against spectroscopic data and elemental analysis, become indispensable.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

HPLC is the gold standard for assessing the purity of non-volatile organic compounds in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

The "Why" Behind the Experiment: An HPLC analysis provides a chromatogram where the area of the main peak, relative to the total area of all peaks, gives a quantitative measure of purity (often expressed as % area). By using a diode-array detector (DAD) or UV detector, we can also obtain a UV spectrum for the peak, which can serve as an additional identity check. A well-developed HPLC method should be able to separate the target compound from starting materials, by-products, and degradation products.

Typical HPLC Method Parameters for Pyrazole Derivatives:

ParameterTypical ConditionRationale
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar heterocyclic compounds.
Mobile Phase Gradient of Acetonitrile and Water (often with 0.1% formic acid or trifluoroacetic acid)Allows for the elution of compounds with a range of polarities and improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at a suitable wavelength (e.g., 254 nm)Pyrazole rings typically have strong UV absorbance.
Column Temp. 25-30 °CEnsures reproducible retention times.
These are starting parameters and should be optimized for the specific compound.[11][12]

Experimental Protocol: HPLC Purity Assay

  • Method Development: Develop a reverse-phase HPLC method capable of separating the this compound from potential impurities.

  • Standard Preparation: Prepare a stock solution of the reference standard in the mobile phase or a suitable solvent. Create a series of dilutions for linearity assessment.

  • Sample Preparation: Accurately weigh and dissolve the novel compound to a known concentration.

  • Validation (as per ICH Q2(R1) / FDA Guidance):

    • Specificity: Ensure the peak for this compound is resolved from any impurities.

    • Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range.

    • Accuracy & Precision: Determine the closeness of the measured value to the true value and the reproducibility of the measurement.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.

  • Purity Calculation: Inject the sample and calculate the purity as the percentage of the main peak area relative to the total peak area.

Elemental Analysis: The Fundamental Composition Check

Elemental analysis provides the percentage composition (C, H, N) of the compound. This fundamental data must align with the theoretical composition calculated from the molecular formula.

The "Why" Behind the Experiment: This technique provides an independent, orthogonal confirmation of the compound's empirical formula. A successful elemental analysis, with experimental values falling within ±0.4% of the theoretical values, provides strong evidence that no unexpected elements are present and that the relative ratios of the expected elements are correct.

Elemental Analysis Data for this compound (C₃H₃ClN₂):

ElementTheoretical %
Carbon (C)35.14
Hydrogen (H)2.95
Nitrogen (N)27.32
A source reported found values of C: 24.22%, H: 1.33%, N: 28.55% for a related nitropyrazole derivative, highlighting the need for experimental determination for the specific compound of interest.[13]

Experimental Protocol: CHN Analysis

  • Sample Preparation: Provide a pure, dry sample (typically 2-3 mg) to the analytical service.

  • Instrumentation: The sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula C₃H₃ClN₂.

Part 3: The Cross-Validation Workflow

The trustworthiness of your data hinges on a logical and self-validating workflow. Each piece of data should reinforce the others. The following diagram illustrates this interdependent process.

CrossValidationWorkflow Cross-Validation Workflow for a Novel this compound cluster_synthesis Synthesis & Isolation cluster_structural_elucidation Structural Elucidation cluster_purity_assessment Purity & Identity Confirmation cluster_final_validation Final Data Validation Synthesis Synthesized Compound NMR ¹H & ¹³C NMR (Confirms Connectivity & Isomer) Synthesis->NMR Primary Analysis MS High-Resolution MS (Confirms Molecular Weight & Isotopic Pattern) Synthesis->MS Primary Analysis NMR->MS Data Concordance EA Elemental Analysis (CHN) (Confirms Elemental Composition) NMR->EA Formula Confirmation Final Cross-Validated Data Package (Structure & Purity Confirmed) NMR->Final Data Convergence HPLC HPLC-UV/DAD (Quantitative Purity & UV Profile) MS->HPLC Purity Check MS->Final Data Convergence HPLC->EA Orthogonal Check HPLC->Final Data Convergence EA->Final Data Convergence

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Chloro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 4-Chloro-1H-pyrazole, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these protocols is not merely a matter of best practice but a critical component of regulatory compliance and corporate responsibility. The causality behind each step is explained to empower researchers with the knowledge to handle this and similar chemical waste streams confidently and safely.

Hazard Profile of this compound: Understanding the Risk

Before any handling or disposal, a thorough understanding of the inherent hazards of this compound is essential. This compound is classified as a moderate hazard, presenting multiple routes of potential exposure and adverse effects.[1] Its hazardous nature dictates that it must be managed as a special or hazardous waste, and under no circumstances should it be disposed of via standard drains or municipal trash.[1][2]

The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below. This data underscores the necessity for the stringent personal protective equipment (PPE) and handling protocols outlined in the subsequent sections.

Hazard ClassGHS Hazard CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1][3]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Acute Toxicity, InhalationH332Harmful if inhaled.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][3]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][3]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][3]

Core Directive: Segregation and Containment as Hazardous Waste

The foundational principle for disposing of this compound is to treat it unequivocally as hazardous waste. This is due to its classification as a halogenated organic compound, a category of chemicals closely regulated by environmental agencies like the U.S. Environmental Protection Agency (EPA) due to their potential for environmental persistence and toxicity.[4][5]

The Golden Rule: Never mix this compound waste with other waste streams. Keep it segregated in a designated, compatible, and clearly labeled waste container.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach from the point of waste generation to its final hand-off for disposal.

Step 1: Immediate Safety and Personal Protective Equipment (PPE)

Before handling the waste, ensure all appropriate engineering controls (e.g., a chemical fume hood) are operational.[6] The required PPE is non-negotiable and serves to mitigate the risks of exposure detailed in the hazard profile.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][7]

  • Hand Protection: Wear protective gloves resistant to chemicals. Nitrile or neoprene gloves are generally suitable, but always consult the glove manufacturer's selection guide for specific chemical compatibility.[1][8]

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1][7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[1][9]

Step 2: Waste Collection and Containerization

All materials contaminated with this compound must be collected as hazardous waste. This includes the pure compound, reaction residues, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials.

  • Select a Compatible Container: Use a clean, dry, and sealable container made of a material chemically resistant to halogenated organics. High-density polyethylene (HDPE) containers are a common and effective choice.

  • Collect Waste:

    • Solid Waste: Carefully transfer the solid this compound and contaminated disposables into the designated waste container. Avoid generating dust during this process.[1]

    • Liquid Waste: If the waste is in a solution, transfer it to a designated liquid hazardous waste container. Do not mix with incompatible solvents. While specific incompatibility data is limited, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.[9][10][11]

  • Seal the Container: Once waste is added, securely seal the container to prevent leaks or spills.[1] Keep the container closed at all times except when adding waste.

Step 3: Accurate and Compliant Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and disposal. The waste container must be labeled immediately upon the first addition of waste.

The label must include:

  • The words "Hazardous Waste" .[2]

  • The full chemical name: "this compound" and any other chemical constituents.

  • The associated hazards (e.g., "Toxic," "Irritant").

  • The date of accumulation.

Step 4: Safe Temporary Storage

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area must be:

  • Secure and Locked: To prevent unauthorized access.[1][8]

  • Well-Ventilated: To prevent the accumulation of any potential fumes.[8][12]

  • Segregated: Stored away from incompatible materials, particularly strong oxidizing agents.[1][11]

  • Protected: Shielded from environmental extremes and equipped with secondary containment to manage potential leaks.[1]

Step 5: Final Disposal via Licensed Contractor

Final disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][7] These contractors are equipped to handle and dispose of chemical waste in a manner that is compliant with all local, state, and federal regulations, typically through high-temperature incineration or other approved treatment methods.[8]

Emergency Procedures: Managing Spills

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.[1]

  • Control and Contain: If safe to do so, prevent the spill from spreading or entering drains.[1]

  • Select PPE: Don the appropriate PPE as described in Step 1 of the disposal protocol.

  • Clean-Up:

    • For a dry spill , carefully sweep or vacuum up the material, using dry cleanup procedures that avoid generating dust.[1]

    • For a wet spill , absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[6]

  • Collect and Dispose: Place all contaminated absorbent material and cleaning supplies into a sealable, labeled hazardous waste container for disposal according to the protocol above.[1][12]

  • Decontaminate: Wash the spill area thoroughly with soap and water, and collect the cleaning water for disposal if necessary, preventing runoff into drains.[1]

Visual Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_routine Routine Disposal cluster_spill Emergency Spill cluster_final Final Steps start Waste Generation (this compound) haz_id Hazard Identification (Toxic, Irritant) start->haz_id ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) haz_id->ppe collect Collect Waste in Compatible Container ppe->collect spill Spill Occurs label_waste Label Container: 'Hazardous Waste' & Contents collect->label_waste storage Store in Secure, Ventilated Hazardous Waste Area label_waste->storage contain Contain Spill, Prevent Drain Entry spill->contain cleanup Clean with Inert Absorbent; Avoid Dust Generation contain->cleanup collect_spill Collect Cleanup Debris in Designated Container cleanup->collect_spill collect_spill->storage contact_ehs Arrange Pickup via EHS / Licensed Waste Contractor storage->contact_ehs end Compliant Final Disposal (e.g., Incineration) contact_ehs->end

Caption: Disposal workflow for this compound.

References

  • This compound - Safety D
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
  • 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety D
  • This compound AldrichCPR. Sigma-Aldrich.
  • Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE. ChemicalBook.
  • 4-(Chloromethyl)
  • Materials Safety Data Sheet - 4,4-Bi-1H-pyrazole. KamulinBiotech co.ltd.
  • 4-Chloro-1-cyclopropyl-1H-pyrazole - Safety D
  • 1H-Pyrazole, 4-chloro- | C3H3ClN2 | CID 27524. PubChem - NIH.
  • Safety Data Sheet - 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. CymitQuimica.
  • SAFETY DATA SHEET - 1H-Pyrazole. Fisher Scientific.
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • SAFETY DATA SHEET - 3-(Chloromethyl)-5-(2-furyl)-1-methyl-1H-pyrazole. Fisher Scientific.
  • SAFETY DATA SHEET - 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole. FUJIFILM Wako.
  • SAFETY DATA SHEET - 4-(2-Bromoethyl)-3,5-dimethyl-1H-pyrazole. Fisher Scientific.
  • Aldrich P56607 - SAFETY D
  • Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Cole-Parmer.
  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. EPA.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Incompatible Chemicals. Cornell University EHS.
  • Incompatible Chemicals. University of St. Andrews Risk Management and Safety.
  • Partial List of Chemical Incompatibilities. University of Nevada, Reno EHS.

Sources

Navigating the Handling of 4-Chloro-1H-pyrazole: A Guide to Personal Protective Equipment and Safe Operations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-Chloro-1H-pyrazole. As researchers and developers, our pursuit of innovation must be built on a foundation of uncompromising safety. This document moves beyond a simple checklist, providing a deep, procedural framework rooted in the principles of risk assessment and chemical hygiene. Here, we will dissect the "why" behind each safety protocol, empowering you to work with confidence and precision.

Immediate Safety Profile: this compound at a Glance

Before any handling, every member of the laboratory team must be familiar with the hazard profile of this compound. This substance presents multiple health risks that demand stringent adherence to safety protocols.

Hazard Class GHS Pictogram Signal Word Hazard Statements
Acute Toxicity & Irritation

Warning H302: Harmful if swallowed.[1][2] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][2][3] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1][3]

The Cornerstone of Safety: Primary Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance; it should never be the only one. The primary and most effective safety measure is the use of engineering controls to isolate the chemical from the operator.

The Chemical Fume Hood: Your First Line of Defense All operations involving this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a properly functioning chemical fume hood.[3][4] This is non-negotiable. The fume hood's constant airflow captures and exhausts dust, fumes, and vapors, preventing inhalation—a primary route of exposure for this compound.[1][5] Before starting work, verify that the fume hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly.

Core Protective Measures: Your Non-Negotiable Armor

For any task involving this compound, the following PPE represents the minimum required standard.

  • Eye and Face Protection: The serious eye irritation hazard (H319) necessitates robust protection.[1][3]

    • Standard Operation: ANSI Z87.1-compliant chemical splash goggles are mandatory.[6] Standard safety glasses with side shields do not provide an adequate seal against splashes and dust.[6][7]

    • High-Risk Scenarios: When there is a significant risk of splashing (e.g., large-volume transfers, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6][8]

  • Hand Protection (Gloves): This compound is harmful in contact with skin (H312) and causes skin irritation (H315).[1] Therefore, proper glove selection is critical.

    • Material Selection: There is no single glove material that protects against all chemicals.[6] For chlorinated heterocyclic compounds like this, nitrile or neoprene gloves are recommended. Avoid lightweight latex gloves, which offer poor protection against many organic chemicals.[6][9] Always consult a glove compatibility chart for specific breakthrough times if available.

    • Practice: Double gloving is best practice, especially during high-risk procedures or extended handling.[10] This involves wearing one glove cuff under your lab coat sleeve and the second over the cuff.[10] Inspect gloves for any signs of degradation or punctures before each use.[5] Contaminated gloves should be removed and disposed of properly, followed by hand washing.[8]

  • Body Protection: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement to protect skin and personal clothing.[7] For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[6][11] Do not wear lab coats outside of the laboratory to prevent cross-contamination.[8][12]

Operational Guide: Scaling PPE for Specific Tasks

The level of PPE must be adapted to the specific procedure and the quantities being handled.

Scenario 1: Low-Volume Handling (e.g., Weighing, Stock Solution Preparation)

This common task poses a significant risk of generating airborne dust, a primary inhalation hazard.

Step-by-Step Protocol:

  • Preparation: Don all core PPE (chemical splash goggles, nitrile gloves, lab coat) before entering the designated work area.

  • Workstation Setup: Perform all work within a chemical fume hood. Place a weigh boat on the analytical balance.

  • Aliquotting: Carefully use a spatula to transfer the this compound solid from the stock container to the weigh boat. Avoid any actions that could create dust.

  • Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.

  • Cleanup: Dispose of the weigh boat and any contaminated wipes in a designated, sealed hazardous waste container.

  • Doffing: Remove PPE in the correct order (see Section 6) before leaving the work area. Wash hands thoroughly.[12]

Weighing_Workflow cluster_prep Preparation cluster_execution Execution (Inside Fume Hood) cluster_cleanup Cleanup & Exit A 1. Don Core PPE: - Lab Coat - Goggles - Nitrile Gloves B 2. Place Weigh Boat on Balance A->B C 3. Carefully Transfer Solid with Spatula B->C D 4. Record Weight C->D E 5. Transfer to Vessel & Add Solvent Slowly D->E F 6. Dispose of Contaminated Items in Labeled Waste Bag E->F G 7. Clean Work Surface F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I

Caption: Workflow for Safely Weighing this compound.

Scenario 2: High-Volume or High-Energy Operations (e.g., Synthesis, Purification)

These procedures increase the risk of splashes, spills, and thermal decomposition. PPE must be upgraded accordingly.

  • Enhanced PPE:

    • Double Gloves: Wear two pairs of nitrile gloves.

    • Chemical Apron: A chemical-resistant apron must be worn over the lab coat.[6]

    • Face Shield: A full-face shield must be worn over chemical splash goggles.[8]

Emergency Protocols: Spill and Exposure Management

Accidents happen. A clear, rehearsed plan is essential for mitigating harm.

Spill Response Plan

For a small spill (<100 mL or ~100g) inside a fume hood:

  • Alert: Alert nearby personnel. Do not attempt to clean a large spill or any spill outside of a fume hood alone.

  • Isolate: Keep the fume hood sash as low as possible.

  • Protect: Don additional PPE if necessary (e.g., second pair of gloves, apron).

  • Contain: Use a dry, absorbent material (e.g., vermiculite or sand) to cover the spill. Do not use water.[1]

  • Collect: Carefully sweep the material into a designated hazardous waste container. Avoid creating dust.[1][4]

  • Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer.

Spill_Response spill Small Spill Occurs (In Fume Hood) alert 1. Alert Colleagues spill->alert ppe 2. Don/Upgrade PPE alert->ppe contain 3. Cover with Dry Absorbent Material ppe->contain collect 4. Sweep into Labeled Hazardous Waste Container contain->collect decon 5. Decontaminate Area collect->decon report 6. Report to Supervisor/EHS decon->report

Caption: Emergency Response Plan for a Small Spill.

Exposure Response

Immediate action is critical to minimize harm.

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Decontamination and Disposal: Completing the Safety Lifecycle

The safe handling cycle is not complete until all contaminated materials are properly managed.

PPE Doffing (Removal) Procedure

Removing PPE correctly is crucial to prevent contaminating yourself. The guiding principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to gloved hand).

Doffing_Sequence A 1. Outer Gloves (if double-gloved) B 2. Chemical Apron A->B C 3. Lab Coat (Turn inside out) B->C D 4. Face Shield/Goggles C->D E 5. Inner Gloves D->E F 6. Wash Hands E->F

Caption: The Critical Sequence for Safe PPE Removal.

Waste Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, wipes, weigh boats, and absorbent material from spills. Place these items in a clearly labeled, sealed hazardous waste container.[1]

  • Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour any amount down the drain.[3][13]

  • Disposal Pathway: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[1][14]

By integrating these protocols into your daily laboratory practice, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • Safety Data Sheet - 1H-Pyrazole-3-sulfonyl chloride, 1-(1-methylethyl)-. (2024, November 1). Aaron Chemicals.
  • Materials Safety Data Sheet - 4,4-Bi-1H-pyrazole. KamulinBiotech co.ltd.
  • Safety Data Sheet - 1-(2-Bromoethyl)-4-chloro-1H-pyrazole. (2024, November 1). Angene Chemical.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
  • Safe Laboratory Practices in Chemistry. (2015, October 29). Harvey Mudd College Department of Chemistry.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
  • Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB).
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration (OSHA).
  • School Chemistry Laboratory Safety Guide. U.S. Consumer Product Safety Commission.
  • UNIT 7: Personal Protective Equipment. University of Hawaiʻi at Mānoa, College of Tropical Agriculture and Human Resources (CTAHR).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December). Centers for Disease Control and Prevention (NIOSH).
  • Personal Protective Equipment - EHSO Manual. University of Oklahoma Health Sciences Center (OUHSC).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1H-pyrazole
Reactant of Route 2
4-Chloro-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.